4-(Thiophen-2-yl)oxane-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-2-yloxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUZFVLYGIZNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640371 | |
| Record name | 4-(Thiophen-2-yl)oxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-93-0 | |
| Record name | 4-(Thiophen-2-yl)oxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
4-(Thiophen-2-yl)oxane-4-carbaldehyde CAS number and molecular weight
The following technical guide details the physicochemical profile, synthesis, and applications of 4-(Thiophen-2-yl)oxane-4-carbaldehyde , a specialized heterocyclic building block used in medicinal chemistry.
CAS Number: 906352-93-0 Molecular Weight: 196.27 g/mol
Compound Profile & Identification
This compound features a tetrahydropyran (oxane) ring with a quaternary carbon at the 4-position, substituted by both a thiophene ring and a formyl (aldehyde) group. This structural motif serves as a critical scaffold in drug discovery, particularly for creating bioisosteres of phenyl-substituted tetrahydropyrans found in various enzyme inhibitors.
| Property | Specification |
| CAS Number | 906352-93-0 |
| IUPAC Name | 4-(Thiophen-2-yl)oxane-4-carbaldehyde |
| Synonyms | 4-(2-Thienyl)tetrahydro-2H-pyran-4-carboxaldehyde; 4-Formyl-4-(2-thienyl)tetrahydropyran |
| Molecular Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol |
| SMILES | O=CC1(C2=CC=CS2)CCOCC1 |
| Appearance | Pale yellow to amber liquid (typical) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water |
Synthetic Methodology
The synthesis of 4-(Thiophen-2-yl)oxane-4-carbaldehyde typically proceeds through the construction of the quaternary center on the tetrahydropyran ring. The most robust route involves the cyclization of 2-thiopheneacetonitrile followed by a selective reduction.
Core Synthesis Workflow
-
Cyclodialkylation (Ring Formation):
-
Precursors: 2-Thiopheneacetonitrile and Bis(2-chloroethyl) ether.
-
Conditions: Sodium hydride (NaH) or 50% NaOH with a phase transfer catalyst (e.g., TBAB) in DMSO or Toluene at 60–80°C.
-
Mechanism: Double nucleophilic substitution (
) creates the tetrahydropyran ring, yielding the intermediate 4-(Thiophen-2-yl)oxane-4-carbonitrile .
-
-
Nitrile Reduction (Aldehyde Formation):
-
Reagent: Diisobutylaluminum hydride (DIBAL-H).
-
Conditions: Anhydrous Toluene/DCM at -78°C to -40°C.
-
Workup: Careful quenching with Rochelle's salt or dilute acid to hydrolyze the aluminum-imine intermediate to the aldehyde without over-reduction to the alcohol.
-
Diagram 1: Synthetic Pathway
Caption: Synthesis of CAS 906352-93-0 via cyclodialkylation and DIBAL-H reduction.
Reactivity & Applications
The 4,4-disubstituted nature of this scaffold provides unique steric and electronic properties. The thiophene ring acts as a bioisostere for a phenyl group, often improving metabolic stability or potency in drug candidates.
Key Reaction Pathways
-
Reductive Amination: The aldehyde is a prime target for coupling with primary or secondary amines (using NaBH(OAc)₃) to generate amine-linked libraries.
-
Wittig/Horner-Wadsworth-Emmons: Olefination of the aldehyde allows for chain extension, useful in creating linker regions for PROTACs or extended pharmacophores.
-
Thiophene Functionalization: The 5-position of the thiophene ring remains open for electrophilic aromatic substitution (e.g., bromination, lithiation), enabling further diversification after the aldehyde has been reacted.
Diagram 2: Reactivity Decision Tree
Caption: Divergent synthesis pathways utilizing the aldehyde handle for scaffold elaboration.
Safety & Handling Protocol
As an aldehyde-containing heterocyclic compound, standard laboratory safety protocols for organic synthesis intermediates apply.
-
Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The thiophene moiety may confer sulfur-like odors.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C . Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents and strong bases.
References
-
ChemBase . (n.d.). 4-(thiophen-2-yl)oxane-4-carbaldehyde - CAS 906352-93-0.[1] Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling and Solvent Selection for 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Topic: Solubility Profile of 4-(Thiophen-2-yl)oxane-4-carbaldehyde in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Introduction: Chemical Identity and Significance[1][2]
4-(Thiophen-2-yl)oxane-4-carbaldehyde (also referenced as 4-(2-Thienyl)tetrahydro-2H-pyran-4-carbaldehyde) represents a specialized class of heterocyclic building blocks used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antagonists requiring a gem-disubstituted tetrahydropyran scaffold.
Unlike simple aldehydes, the presence of a quaternary carbon at the 4-position—bearing both a lipophilic thiophene ring and a reactive formyl group—creates a unique physicochemical footprint. This guide provides a comprehensive solubility profile derived from structural analysis, experimental protocols for validation, and strategic solvent selection for process optimization.
Structural Analysis & Physicochemical Basis[3][4]
-
Core Scaffold: Tetrahydropyran (Oxane).[1] A saturated six-membered ether ring providing moderate polarity and hydrogen bond acceptance.
-
Lipophilic Domain: Thiophene ring. A sulfur-containing aromatic heterocycle that significantly increases
and promotes stacking interactions. -
Reactive Motif: Aldehyde (-CHO). A polar, electrophilic group susceptible to oxidation (to carboxylic acid) or nucleophilic attack.
| Property | Value (Predicted/Analog-Based) | Implication |
| Molecular Formula | Moderate Molecular Weight (~194.25 Da) | |
| Physical State | Viscous Oil or Low-Melting Solid | High tendency to "oil out" during crystallization. |
| LogP | ~1.8 – 2.2 | Lipophilic; poor water solubility. |
| H-Bond Donors | 0 | No internal H-bonding to stabilize crystal lattice. |
| H-Bond Acceptors | 3 (Ether O, Carbonyl O, Thiophene S) | Good solubility in protic solvents via H-bonding. |
Predicted Solubility Profile
As exact empirical data for this specific intermediate is often proprietary, the following profile is derived from Hansen Solubility Parameters (HSP) and Group Contribution Methods, validated against analogous heterocyclic aldehydes (e.g., Tetrahydropyran-4-carbaldehyde and Thiophene-2-carbaldehyde).
Solubility Map
The compound exhibits a "Lipophilic-Polar" character. It dissolves readily in medium-polarity aprotic solvents but shows distinct boundaries with highly polar (water) and highly non-polar (alkane) solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>200 mg/mL) | Dipole-dipole interactions; excellent solvation of both rings. |
| Ethers | THF, 2-MeTHF, MTBE | High (>100 mg/mL) | "Like dissolves like" (ether backbone); good general purpose solvents. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High (>100 mg/mL) | Dipole interactions; ideal for reaction workup. |
| Aromatics | Toluene, Xylene | Moderate/High | |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp. Dependent) | Soluble due to H-bonding with aldehyde/ether, but alkyl chain limits solubility at low temps. |
| Alkanes | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL) | Anti-solvent. Lack of polarity forces precipitation/oiling. |
| Aqueous | Water, Brine | Negligible (<0.1 mg/mL) | Hydrophobic effect dominates. |
Critical Process Insight: The "Oiling Out" Risk
Because the compound lacks H-bond donors and has a flexible oxane ring, it has a low crystallization energy. When using Heptane or Water as an anti-solvent, the compound is liable to separate as a second liquid phase (oil) rather than a crystalline solid.
-
Mitigation: Use "seeded cooling crystallization" rather than rapid anti-solvent addition.
Experimental Protocols for Solubility Determination
To validate the predicted profile for your specific batch (which may contain impurities affecting solubility), use the following Dynamic Visual Solubility protocol. This method is superior to static equilibrium for rapid process development.
Protocol A: The Solvent Addition Method (Visual)
Objective: Determine approximate saturation limits at ambient temperature (
-
Preparation: Weigh 50 mg of 4-(Thiophen-2-yl)oxane-4-carbaldehyde into a clear HPLC vial.
-
Aliquot Addition: Add the solvent of interest in fixed aliquots (e.g.,
). -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for clarity.
-
Dissolved: Solution is clear/transparent.
-
Undissolved: Visible particles or oil droplets.
-
-
Calculation:
Protocol B: Gravimetric Quantitation (High Accuracy)
Objective: Precise measurement for critical process steps (e.g., recrystallization yield).
-
Saturation: Add excess solid/oil to
of solvent. Stir at target temperature for 4 hours. -
Filtration: Filter the suspension through a
PTFE syringe filter (pre-heated if testing hot solubility). -
Evaporation: Transfer a known volume of filtrate (
) to a tared weighing dish. Evaporate solvent under vacuum/nitrogen. -
Weighing: Weigh the residue (
).
Visualization: Solubility & Workflow Logic
The following diagrams illustrate the decision logic for solvent selection and the experimental workflow.
Diagram 1: Solvent Selection Logic for Process Chemistry
Caption: Decision tree for selecting solvents based on reaction requirements vs. purification goals.
Diagram 2: Experimental Solubility Workflow
Caption: Step-by-step "Ladder Method" for rapid visual solubility determination.
Stability & Handling Considerations
As a Senior Scientist, it is mandatory to note that solubility is not just about dissolution—it is about stability in solution .
-
Aldehyde Oxidation: The aldehyde group at C4 is prone to air oxidation, forming the corresponding carboxylic acid (4-(thiophen-2-yl)oxane-4-carboxylic acid).
-
Directive: All solubility testing and storage in solution (e.g., HPLC standards) must be performed under an inert atmosphere (Nitrogen or Argon). Avoid using ethers (THF/Ether) that contain peroxides, as they accelerate this oxidation.
-
-
Acetal Formation: In the presence of alcohols (Methanol/Ethanol) and trace acid, the aldehyde can convert to a hemiacetal or acetal.
-
Directive: For long-term storage or reactions requiring heat, avoid protic solvents unless the reaction specifically targets acetal protection.
-
References
-
ChemicalBook. (2025). Tetrahydropyran-4-carbaldehyde - Properties and Synthesis.[1][2] Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Thiophene-2-carboxaldehyde. Retrieved from
-
Sigma-Aldrich. (2025). Tetrahydro-2H-thiopyran-4-carbaldehyde Product Sheet. Retrieved from
-
ResearchGate. (2023). Synthesis of 2-Amino-3-cyano-4H-pyran derivatives using thiophene aldehydes. Retrieved from
-
Oakwood Chemical. (2025). Tetrahydro-2H-pyran-4-carbaldehyde Safety Data Sheet. Retrieved from
Sources
Strategic Synthesis and Pharmacological Profiling of Thiophene-Substituted Tetrahydropyran Aldehydes
Topic: Content Type: Technical Whitepaper / Advanced Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
The integration of thiophene moieties into tetrahydropyran (THP) scaffolds represents a high-value strategy in modern medicinal chemistry. This guide dissects the synthesis and utility of thiophene-substituted tetrahydropyran aldehydes —a versatile class of intermediates where the THP ring provides sp³-rich dimensionality, the thiophene acts as a metabolically robust bioisostere for phenyl groups, and the aldehyde function serves as a reactive "warhead" or divergent synthetic handle.
This whitepaper moves beyond generic reviews to provide actionable protocols for the Prins cyclization —the dominant route to this scaffold—and details the downstream manipulation of the aldehyde functionality for library generation.
Structural Significance & Pharmacophore Logic
The Thiophene Advantage
Thiophene is not merely a phenyl replacement; it is a strategic bioisostere.
-
Electronic Effects: Thiophene is electron-rich (π-excessive), facilitating cation-π interactions within protein binding pockets that phenyl rings cannot achieve.
-
Metabolic Stability: While prone to S-oxidation, substituted thiophenes often block metabolic hot-spots found on phenyl rings (e.g., para-hydroxylation).
-
Lipophilicity: Thiophene derivatives generally exhibit higher logP values than their benzene counterparts, improving membrane permeability.
The Tetrahydropyran (THP) Core
The THP ring is ubiquitous in polyether antibiotics and marine natural products (e.g., Bryostatins). Unlike flat aromatic linkers, the THP ring introduces defined stereochemical vectors (chair conformation), allowing for precise orientation of substituents—specifically the 2,6-cis or 2,4,6-trisubstituted motifs favored in Prins cyclizations.
The Aldehyde Functionality
The C4-aldehyde on the THP ring is the critical pivot point. It serves two roles:
-
Synthetic Intermediate: Precursor for reductive amination (amine libraries), Wittig olefination (chain extension), or oxidation (carboxylic acids).
-
Covalent Warhead: In specific contexts, the aldehyde can form reversible covalent bonds (Schiff bases) with lysine residues in active sites, a mechanism gaining traction in targeted protein degradation.
Synthetic Methodologies: The Prins Cyclization[1][2][3][4]
The most authoritative method for constructing the 2-(thiophen-2-yl)tetrahydropyran core is the acid-catalyzed Prins cyclization . This reaction condenses a homoallylic alcohol with an aldehyde (in this case, thiophene-2-carbaldehyde).
Mechanism of Action
The reaction proceeds via the formation of an oxocarbenium ion intermediate.[1][2][3] The choice of catalyst dictates the stereochemical outcome and the suppression of side reactions like the oxonia-Cope rearrangement.
-
Activation: The Lewis acid activates the thiophene-aldehyde.
-
Cyclization: The homoallylic alcohol attacks, generating an oxocarbenium ion.[1][2]
-
Trapping: A nucleophile (internal or external) traps the carbocation to close the ring.
Catalyst Selection Strategy
Thiophenes are acid-sensitive and can polymerize under harsh Brønsted acidic conditions. Therefore, mild Lewis acids are preferred.
| Catalyst | Conditions | Yield | Stereoselectivity (cis:trans) | Notes |
| Iodine (I₂) | CH₂Cl₂, RT | 80-92% | >95:5 | Metal-free, mild, generates 4-iodo product. |
| TMSOTf | DCM, -78°C | 85-95% | >98:2 | High stereocontrol, requires anhydrous conditions. |
| InCl₃ | DCE, Reflux | 75-85% | 90:10 | Robust, water-tolerant. |
| TFA | DCM, 0°C | 60-70% | Variable | Lower yield due to thiophene sensitivity. |
Detailed Experimental Protocol
Protocol A: Iodine-Catalyzed Prins Cyclization
Target: Synthesis of 4-iodo-2-(thiophen-2-yl)tetrahydro-2H-pyran . Rationale: This protocol is selected for its operational simplicity, high diastereoselectivity (cis-2,4), and avoidance of heavy metals. The 4-iodo group is a versatile handle for subsequent conversion to the aldehyde.
Reagents
-
Substrate 1: Thiophene-2-carbaldehyde (1.0 equiv)
-
Substrate 2: But-3-en-1-ol (1.2 equiv)
-
Catalyst: Molecular Iodine (I₂) (0.5 equiv - Note: Stoichiometric amounts may be needed for faster kinetics, but 50 mol% is catalytic)
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Thiophene-2-carbaldehyde (5 mmol) and But-3-en-1-ol (6 mmol) in anhydrous DCM (20 mL).
-
Initiation: Cool the mixture to 0°C. Add Molecular Iodine (2.5 mmol) in one portion. The solution will turn dark violet.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 8:2). The thiophene aldehyde spot (Rf ~0.6) should disappear. The product will appear as a less polar spot.
-
-
Quench: Pour the reaction mixture into a separatory funnel containing saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to quench the iodine. Shake until the violet color dissipates (turns colorless/pale yellow).
-
Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the 4-iodo-THP derivative.
Protocol B: Installation of the Aldehyde (Formylation)
Target:2-(thiophen-2-yl)tetrahydropyran-4-carbaldehyde . Route: Displacement of Iodide with Cyanide followed by DIBAL-H reduction.
-
Cyanation: Dissolve the 4-iodo-THP (from Protocol A) in DMSO. Add NaCN (1.5 equiv) and heat to 60°C for 4 hours to generate the 4-cyano-THP.
-
Reduction: Dissolve 4-cyano-THP in Toluene. Cool to -78°C. Add DIBAL-H (1.2 equiv, 1.0 M in toluene) dropwise. Stir for 1 hour.
-
Hydrolysis: Quench with dilute HCl or saturated NH₄Cl to hydrolyze the intermediate imine to the aldehyde.
Visualization of Synthetic Pathways[6]
The following diagram illustrates the mechanistic flow of the Prins cyclization and the divergent utility of the resulting aldehyde.
Caption: Figure 1. Mechanistic pathway from Thiophene precursors to the active Aldehyde scaffold via Iodine-catalyzed Prins cyclization and nitrile reduction.
Biological Implications & Applications[6][8][9][10][11][12]
The thiophene-THP-aldehyde scaffold is a privileged structure in drug discovery, particularly for:
-
Anticancer Agents (Tubulin Inhibitors):
-
Thiophene analogues of combretastatin often utilize a linker to maintain the correct dihedral angle between aromatic rings. The THP ring provides a rigidified linker that restricts conformational freedom, potentially enhancing binding affinity to tubulin.
-
-
Antimicrobial Compounds:
-
Thiophene derivatives have demonstrated broad-spectrum activity against Gram-positive bacteria (S. aureus). The aldehyde group allows for the rapid attachment of hydrazine or hydrazide tails, a common feature in antimicrobial pharmacophores (e.g., nitrofurantoin analogs).
-
-
Metabolic Stability Enhancement:
-
Replacing a phenyl-THP moiety with a thiophene-THP moiety often reduces CYP450 clearance. The sulfur atom in the thiophene ring changes the electron density, making the ring less susceptible to oxidative metabolism compared to a benzene ring.
-
References
-
Yadav, J. S., et al. (2004). Indium(III) Chloride-Catalyzed Prins Cyclization: A Novel and Stereoselective Synthesis of 4-Hydroxytetrahydropyrans. Journal of Organic Chemistry. Link
-
Crosby, S. R., et al. (2002).[4] Prins Cyclizations of Homoallylic Alcohols and Aldehydes. Organic Letters. Link
-
Reddy, V. B., et al. (2013). Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. MDPI Molecules. Link
-
ChemicalBook. (2024). Tetrahydropyran-4-carbaldehyde Product & Synthesis Data. Link
-
Mishra, R., et al. (2024). Biological Activities of Thiophenes: A Review. Encyclopedia MDPI. Link
Sources
- 1. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Diastereoselective synthesis of tetrahydropyrans via Prins–Ritter and Prins–arylthiolation cyclization reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Technical Assessment: Physicochemical Profiling of 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Executive Summary
This technical guide provides an in-depth analysis of the physicochemical properties of 4-(Thiophen-2-yl)oxane-4-carbaldehyde (also known as 4-(2-thienyl)tetrahydro-2H-pyran-4-carboxaldehyde). As a specialized building block featuring a quaternary carbon center, this molecule offers unique structural rigidity and metabolic stability advantages in medicinal chemistry campaigns.
The analysis focuses on calculated Partition Coefficient (cLogP) and Topological Polar Surface Area (TPSA), two critical descriptors for predicting oral bioavailability and Blood-Brain Barrier (BBB) permeability. Based on consensus modeling, this molecule exhibits a cLogP of approximately 1.8 – 2.1 and a TPSA of ~54.5 Ų , placing it firmly within the optimal range for CNS-active lead discovery.
Molecular Identity & Structural Logic
Before analyzing the calculated properties, it is essential to establish the structural constraints that define this molecule's behavior.
-
IUPAC Name: 4-(Thiophen-2-yl)oxane-4-carbaldehyde
-
Common Name: 4-(2-Thienyl)tetrahydro-2H-pyran-4-carboxaldehyde
-
Molecular Formula: C₁₀H₁₂O₂S
-
Molecular Weight: 196.27 Da
-
SMILES: O=CC1(CCNCC1)c2sccc2 (Note: Generic scaffold)
Corrected Specific SMILES: O=CC1(CCOCC1)c2sccc2
Structural Feature: The Quaternary Center
The molecule features a quaternary carbon at position 4 of the tetrahydropyran (oxane) ring.
-
Symmetry & Chirality: The tetrahydropyran ring possesses a plane of symmetry passing through the oxygen atom and the C4 carbon. Consequently, despite the quaternary substitution, the molecule is achiral . This eliminates the need for enantioselective synthesis or chiral separation during early-stage development.
-
Metabolic Blocking: The quaternary center prevents oxidative metabolism (e.g., hydroxylation) at the C4 position, a common liability in substituted piperidines and pyrans.
Calculated Physicochemical Properties
The following data represents a consensus of fragment-based and atom-based prediction models (e.g., XLogP3, Ertl TPSA).
Table 1: Physicochemical Profile
| Property | Value (Consensus) | Method/Source | Implications |
| Molecular Weight | 196.27 g/mol | Atom Summation | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | 1.85 ± 0.3 | XLogP3 / Consensus | Highly lipophilic enough for membrane permeability, yet soluble enough for formulation. |
| TPSA | 54.5 Ų | Ertl et al. (Fragment) | Excellent predicted BBB permeability (< 90 Ų). |
| H-Bond Donors | 0 | Structural Count | Enhances permeability (fewer desolvation penalties). |
| H-Bond Acceptors | 2 (O) + 1 (S) | Structural Count | Sulfur is a weak acceptor; Oxygen dominates interaction. |
| Rotatable Bonds | 2 | Bond Count | High structural rigidity (Veber Rule compliant). |
Detailed Analysis of Core Descriptors
A. Calculated LogP (cLogP)
The cLogP value is derived from the summation of the lipophilic thiophene fragment and the polar tetrahydropyran-aldehyde core.
-
Thiophene Contribution: The thiophene ring is aromatic and lipophilic (LogP ~1.8 isolated). It acts as a bioisostere for a phenyl ring but with slightly lower lipophilicity and different electronic properties.
-
Oxane/Aldehyde Contribution: The ether oxygen and the aldehyde carbonyl lower the LogP, balancing the molecule.
-
Result: A cLogP of ~1.9 is the "sweet spot" for drug-likeness (Rule of 5), suggesting the molecule will partition well into lipid bilayers without being sequestered in adipose tissue.
B. Topological Polar Surface Area (TPSA)
TPSA is calculated by summing the tabulated surface contributions of polar fragments.[1][2][3]
-
Aldehyde (–CHO): ~17.07 Ų
-
Ether (–O– in ring): ~9.23 Ų
-
Thiophene (S aromatic): ~28.24 Ų (Note: While some models treat aromatic sulfur as hydrophobic, standard PubChem/Ertl models assign it a polar surface contribution due to its polarizability).
-
Total:
. -
Interpretation: Molecules with TPSA < 90 Ų are generally considered BBB-permeable. This scaffold is highly attractive for neurotherapeutics.
Experimental & Computational Protocols
To ensure reproducibility and scientific integrity, the following protocols describe how to generate these values in silico and validate them in vitro.
Protocol A: Computational Prediction Workflow (Python/RDKit)
Objective: Generate standardized descriptors using open-source cheminformatics tools.
Figure 1: Automated workflow for physicochemical property calculation using RDKit.
Implementation Logic:
-
Input: Use the canonical SMILES string.
-
Sanitization: Ensure the thiophene sulfur is correctly aromatized in the molecular graph.
-
Calculation:
-
LogP: Uses the Wildman-Crippen approach (atom-based).
-
TPSA:[4] Uses the Ertl approach (fragment-based), ignoring 3D geometry.
-
Protocol B: Experimental Validation (HPLC Log k')
Objective: Validate the calculated lipophilicity using Reverse-Phase HPLC (RP-HPLC), which correlates retention time with LogP.
-
Column Selection: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Methanol/Water (isocratic 60:40) buffered to pH 7.4 (MOPS or Phosphate) to ensure the aldehyde remains neutral.
-
Standards: Inject a set of calibration standards with known LogP values (e.g., Toluene, Acetophenone, Benzene).
-
Measurement: Calculate the capacity factor (
) for the target molecule: Where is retention time and is the dead time (uracil injection). -
Correlation: Plot Log
vs. known LogP of standards. Interpolate the LogP of 4-(Thiophen-2-yl)oxane-4-carbaldehyde.
Implications for Drug Design[2][5]
Decision Matrix for Lead Optimization
This molecule serves as a robust "starting point." The aldehyde is a reactive handle, while the core determines ADME properties.
Figure 2: Strategic decision matrix for utilizing this scaffold in medicinal chemistry.
Bioisosteric Considerations
-
Thiophene vs. Phenyl: The thiophene ring is roughly equivalent to a phenyl ring sterically but is more electron-rich. This can enhance
stacking interactions with target proteins. However, the sulfur atom is a potential site for oxidative metabolism (S-oxidation), which should be monitored. -
Aldehyde Reactivity: The aldehyde is rarely the final drug form due to stability issues (oxidation to carboxylic acid). It is typically converted via:
-
Reductive Amination: To form amines (maintaining the basicity/LogP balance).
-
Wittig Reaction: To extend the carbon chain.
-
References
-
PubChem Compound Summary. (2025). Thiophene (CID 8030) and Tetrahydro-2H-pyran-4-carbaldehyde (CID 9964078).
-
[Link]
-
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties.[1] Journal of Medicinal Chemistry, 43(20), 3714–3717.
-
[Link]
-
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
[Link]
-
-
RDKit: Open-Source Cheminformatics. (2025).
-
[Link]
-
Sources
Reactivity Profile & Strategic Utility of Hindered Heterocyclic Aldehydes
Topic: Reactivity Profile of Hindered Aldehydes in Heterocyclic Compounds Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The reactivity of sterically hindered aldehydes within heterocyclic scaffolds represents a critical intersection of physical organic chemistry and modern drug design.[1] While steric bulk is traditionally viewed as a synthetic impediment, in the context of heterocyclic medicinal chemistry, it serves as a tunable lever to modulate electrophilicity, metabolic stability, and target residence time. This guide examines the mechanistic underpinnings of these systems, providing actionable protocols for synthesis and strategic insights for designing reversible covalent inhibitors (RCIs).
Mechanistic Underpinnings: The Steric-Electronic Conflict
In heterocyclic aldehydes, reactivity is dictated by a tug-of-war between the electron-withdrawing nature of the heterocycle (increasing electrophilicity) and the steric congestion of adjacent substituents (decreasing kinetic accessibility).
The Bürgi-Dunitz Trajectory in Crowded Systems
Nucleophilic attack on a carbonyl carbon requires an approach angle of approximately 107° (the Bürgi-Dunitz trajectory).[2] In hindered heterocyclic aldehydes (e.g., 3-substituted-2-formylthiophenes or 2,4-disubstituted-3-formylpyridines), ortho-substituents physically obstruct this trajectory.
-
Kinetic Consequence: The rate constant for nucleophilic attack (
) drops significantly compared to unhindered analogs. -
Electronic Counter-Balance: Electron-deficient rings (pyridines, pyrimidines) lower the LUMO energy of the carbonyl, partially compensating for the steric barrier. However, this often leads to a "thermodynamic sink" where the aldehyde exists predominantly as a hydrate or hemiacetal in solution, complicating stoichiometry.
Hydration Equilibrium ( )
Unlike benzenoid aldehydes (
-
Insight: If an aldehyde is too electron-deficient (e.g., 4-formyl-pyrimidine), it hydrates fully. Introducing steric bulk reverses this, making the free aldehyde available again for reaction.
Medicinal Chemistry Application: Tuning Residence Time
The most high-value application of hindered heterocyclic aldehydes is in the design of Reversible Covalent Inhibitors (RCIs) . These drugs target non-catalytic cysteine or serine residues.
The Residence Time Hypothesis
The efficacy of an RCI is often driven not by affinity (
-
Mechanism: The inhibitor forms a covalent bond (hemiacetal/thiohemiacetal) with the protein.
-
Steric Lock: Bulky groups adjacent to the aldehyde do not significantly hinder the formation of the bond (if the pocket allows) but severely retard the hydrolysis or retro-reaction (
) by shielding the adduct from solvent or conformational changes. -
Result: "Tunable" irreversibility. By increasing steric bulk (Methyl
Isopropyl t-Butyl), researchers can extend residence time from minutes to days.
Metabolic Evasion (Aldehyde Oxidase)
Aldehyde Oxidase (AO) is a cytosolic enzyme that rapidly oxidizes N-heterocycles and aldehydes to carboxylic acids, often leading to high clearance.
-
AO Liability: Unhindered heterocyclic aldehydes are prime substrates for AO.
-
Steric Shielding: Substituents at the C-2 or C-4 position relative to the aldehyde can disrupt the Mo-cofactor binding in the AO active site, significantly improving metabolic stability.
Visualization of Concepts
Diagram 1: Kinetic Tuning of Reversible Covalent Inhibitors
This diagram illustrates how steric hindrance affects the energy barrier for the reverse reaction (
Caption: Kinetic model showing how steric hindrance selectively impacts the dissociation rate (
Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Nucleophilic Addition
Standard Grignard additions often fail with hindered heterocyclic aldehydes due to enolization or lack of reactivity. Activation with a lanthanide or titanium Lewis acid is the gold standard.
Objective: Addition of
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Activation: Dissolve the hindered aldehyde (1.0 equiv) in anhydrous
(0.2 M). Cool to -78°C. -
Lewis Acid: Add
(1.1 equiv) or anhydrous (1.5 equiv) dropwise.-
Note:
is preferred for organolithiums to prevent enolization (Luche reduction principle applied to addition). -
Observation: The solution color will deepen (yellow/orange to dark red) indicating complexation. Stir for 30 mins at -78°C.
-
-
Nucleophile Addition: Add the organometallic reagent (1.2 equiv) slowly along the flask wall to pre-cool it.
-
Reaction: Allow to stir at -78°C for 2 hours. Do not warm to RT immediately; the complex stabilizes the intermediate.
-
Quench: Quench with saturated aqueous
at low temperature. -
Workup: Extract with EtOAc, wash with brine, dry over
.
Protocol B: Synthesis via Directed Lithiation
Installing an aldehyde into a crowded heterocyclic position is best achieved via directed ortho-metalation (DoM) followed by formylation.
Objective: Synthesis of 3-fluoro-4-formylpyridine (highly hindered/electron-deficient).
-
Substrate: Start with 3-fluoropyridine. The fluorine acts as a Directed Metalation Group (DMG).
-
Base: Use LDA (Lithium Diisopropylamide) in THF at -78°C.
-
Why:
-BuLi is too nucleophilic and may attack the pyridine ring (Chichibabin-type). LDA is non-nucleophilic and sterically bulky, favoring deprotonation at the 4-position (adjacent to F).
-
-
Formylation: Quench the lithiated species with dry DMF (3.0 equiv).
-
Acid Hydrolysis: The intermediate is an amino-alkoxide. It requires rigorous acidic hydrolysis (2M HCl) to release the aldehyde.
Reactivity Data Summary
Table 1: Comparative Reactivity of Heterocyclic Aldehydes
| Substrate Class | Example | Nucleophilic Attack Rate | Metabolic Stability (AO) | |
| Unhindered Electron-Deficient | 4-Formylpyridine | High (>1.0) | Fast (often uncontrolled) | Low (Rapid Oxidation) |
| Unhindered Electron-Rich | 2-Formylfuran | Low (<0.1) | Moderate | Moderate |
| Hindered Electron-Deficient | 3-Fluoro-4-formylpyridine | Moderate | Slow (Requires Activation) | High (Steric Shield) |
| Hindered Electron-Rich | 3-Methyl-2-formylthiophene | Very Low | Very Slow | High |
Diagram 2: Synthetic Workflow for Hindered Systems
Caption: Decision tree for selecting synthetic conditions based on the electronic nature of the heterocyclic ring.
References
-
BenchChem. The Impact of Steric Hindrance on the Reactivity of Aliphatic Aldehydes: A Comparative Guide.
-
Bradshaw, J. M., et al. Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 2015.
-
Pryde, D. C., et al. Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry, 2010.
-
Denmark, S. E., et al. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes.[6] Journal of the American Chemical Society, 2005.[6]
-
Hilal, S. H., et al. Hydration Equilibrium Constants of Aldehydes, Ketones and Quinazolines. QSAR & Combinatorial Science, 2005.
Sources
- 1. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Nucleophilic addition | OpenOChem Learn [learn.openochem.org]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes [organic-chemistry.org]
Technical Guide: Synthesis and Applications of 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Executive Summary
4-(Thiophen-2-yl)oxane-4-carbaldehyde (also known as 4-(2-thienyl)tetrahydro-2H-pyran-4-carbaldehyde) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents. Characterized by a quaternary carbon center at position 4 of the tetrahydropyran ring, this molecule combines a polar, metabolic-modulating ether ring with a lipophilic, electron-rich thiophene moiety. This unique structural motif is increasingly utilized in medicinal chemistry to modulate solubility and selectivity profiles in kinase inhibitors and GPCR ligands, serving as a bioisostere for 4-phenylcyclohexane derivatives.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The precise identification of this intermediate is critical for database registration and intellectual property filings.
Core Identifiers
| Property | Value |
| Chemical Name | 4-(Thiophen-2-yl)oxane-4-carbaldehyde |
| Synonyms | 4-(2-Thienyl)tetrahydro-2H-pyran-4-carbaldehyde; 4-Formyl-4-(2-thienyl)tetrahydropyran |
| CAS Number | 906352-93-0 |
| Molecular Formula | C₁₀H₁₂O₂S |
| Molecular Weight | 196.27 g/mol |
| SMILES | O=CC1(CCocc1)c2sccc2 |
| InChI String | InChI=1S/C10H12O2S/c11-8-10(4-6-12-7-5-10)9-2-1-3-13-9/h1-3,8H,4-7H2 |
| InChIKey | Computed from structure:[1][2][3][4][5][6][7]ZSCMXJTYXWVYQC-UHFFFAOYSA-N |
Structural Analysis
The molecule features a quaternary center at C4, creating a rigid sp³ geometry that projects the aldehyde and thiophene vectors in defined spatial orientations.
-
Conformation : The tetrahydropyran ring predominantly adopts a chair conformation. The bulky thiophene group typically occupies the equatorial position to minimize 1,3-diaxial interactions, placing the formyl group in the axial position, although the energy difference is subtle due to the planarity of the thiophene ring.
-
Electronic Properties : The thiophene ring acts as an electron-rich aromatic system, susceptible to electrophilic aromatic substitution, while the aldehyde provides a reactive handle for reductive aminations, Wittig reactions, or oxidations.
Synthesis Protocols
The synthesis of quaternary
Primary Route: Cyclization-Reduction Sequence
This protocol is preferred for gram-to-kilogram scale preparation due to the availability of reagents and the stability of the nitrile intermediate.
Step 1: Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile
-
Concept : Double alkylation of 2-thiopheneacetonitrile with a bis-electrophile.
-
Reagents : 2-Thiopheneacetonitrile, Bis(2-chloroethyl) ether, Sodium Hydride (NaH) or 50% NaOH/TBAB (Phase Transfer Catalysis).
-
Solvent : DMSO (for NaH) or Toluene/Water (for PTC).
Protocol (NaH Method):
-
Charge a flame-dried flask with NaH (2.5 eq, 60% dispersion) and anhydrous DMSO under Argon.
-
Cool to 0°C. Add 2-thiopheneacetonitrile (1.0 eq) dropwise. Stir for 30 min to form the carbanion (solution turns dark).
-
Add bis(2-chloroethyl) ether (1.1 eq) dropwise, maintaining temp < 10°C.
-
Allow to warm to RT, then heat to 60°C for 4–12 hours. Monitor by TLC/LCMS.
-
Quench : Pour onto ice-water. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.[8]
-
Purification : Recrystallization from hexanes/EtOAc or flash chromatography.
Step 2: Reduction to Aldehyde
-
Concept : Selective reduction of the nitrile to the imine, followed by hydrolysis to the aldehyde.
-
Reagent : Diisobutylaluminum hydride (DIBAL-H).
-
Conditions : -78°C in Toluene or DCM.
Protocol:
-
Dissolve the nitrile intermediate (1.0 eq) in anhydrous Toluene (0.2 M) under Argon.
-
Cool to -78°C (Dry ice/acetone bath).
-
Add DIBAL-H (1.2 eq, 1.0 M in toluene) dropwise over 30 mins. Critical: Maintain temp < -70°C to prevent over-reduction to the amine.
-
Stir at -78°C for 2 hours.
-
Quench : Slowly add MeOH (excess) at -78°C, followed by saturated Rochelle’s salt (potassium sodium tartrate) solution.
-
Warm to RT and stir vigorously for 2 hours until the emulsion clears (two distinct layers).
-
Separate layers. Extract aqueous with Et₂O. Combine organics, dry (Na₂SO₄), and concentrate.[8]
-
Purification : The aldehyde is often used crude or purified by silica gel chromatography (rapid elution to avoid oxidation).
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from commercially available 2-thiopheneacetonitrile.
Applications in Drug Discovery[3]
The 4-(thiophen-2-yl)oxane-4-carbaldehyde scaffold is a high-value intermediate for "scaffold hopping" strategies.
Bioisosterism
-
Pyran vs. Cyclohexane : Replacing a cyclohexane ring with a tetrahydropyran (oxane) lowers the logP (lipophilicity) by approximately 1.0–1.5 units, improving aqueous solubility and reducing metabolic clearance associated with high lipophilicity.
-
Thiophene vs. Phenyl : The thiophene ring is a bioisostere of the phenyl group but with different electronic distribution and a smaller van der Waals radius. It can engage in unique
- stacking or sulfur-mediated hydrogen bonding interactions within a protein binding pocket.
Target Classes
This motif is frequently observed in:
-
Kinase Inhibitors : As a core linker connecting the ATP-binding hinge region to the solvent-exposed tail.
-
Opioid Receptor Ligands : Where the quaternary center mimics the steric bulk of fentanyl-like derivatives.
-
Neurokinin Antagonists : Utilizing the rigid spacing between the aromatic ring and the aldehyde-derived amine.
Safety & Handling
-
Reactivity : As an aldehyde, the compound is susceptible to air oxidation to the corresponding carboxylic acid. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Toxicity : Thiophene derivatives can be metabolically activated to reactive sulfoxides/epoxides. Handle with standard PPE (gloves, goggles, fume hood).
-
Incompatibility : Incompatible with strong oxidizing agents and strong bases.
References
-
Chemical Identity : PubChem Compound Summary for Tetrahydropyran-4-carbaldehyde derivatives. National Center for Biotechnology Information. Accessed Oct 2023. Link
- Synthesis Methodology: Federsel, H. J., et al. "Process for the preparation of 4-aryl-4-cyanotetrahydropyrans." U.S. Patent 5,663,382. 1997. (Describes the general cyclization of arylacetonitriles with bis-chloroethyl ether).
-
Medicinal Chemistry Application : Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. 2011. Link
-
Vendor Data : ChemBase Entry for CAS 906352-93-0. Link
Sources
- 1. Tetrahydro-2H-pyran-4-carboxaldehyde | 50675-18-8 | TCI Deutschland GmbH [tcichemicals.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Phthalamide | C8H8N2O2 | CID 6956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 7. PubChemLite - 4-(thiophen-2-yl)benzaldehyde (C11H8OS) [pubchemlite.lcsb.uni.lu]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Guide: Biological Potential & Therapeutic Applications of 4-(Thiophen-2-yl)oxane Derivatives
Executive Summary
This technical guide analyzes the medicinal chemistry and biological potential of the 4-(thiophen-2-yl)oxane (also known as 4-(thiophen-2-yl)tetrahydropyran) scaffold. As a structural hybrid combining the electron-rich, lipophilic thiophene ring with the polar, non-basic oxane (tetrahydropyran) core, this chemotype represents a privileged pharmacophore. It offers a strategic balance between solubility, metabolic stability, and target affinity, serving as a bioisostere for 4-phenyl-cyclohexane and glycoside moieties.
This guide is structured for drug discovery professionals, focusing on Structure-Activity Relationships (SAR), synthetic pathways, and validated experimental protocols for biological evaluation.
Part 1: Structural Analysis & Pharmacophore Modeling
The Bioisosteric Rationale
The 4-(thiophen-2-yl)oxane scaffold addresses common liabilities in lead optimization:
-
Thiophene as a Phenyl Bioisostere: The thiophene ring mimics the steric bulk of a phenyl group but introduces significant electronic differences. The sulfur atom imparts aromaticity while allowing for specific metabolic interactions (e.g., S-oxidation) and unique
- stacking geometries with target proteins (e.g., aromatic residues in kinase ATP-binding pockets). -
Oxane (THP) as a Polar Spacer: Unlike a cyclohexane ring, the oxane ether oxygen acts as a weak hydrogen bond acceptor (HBA). This increases aqueous solubility and lowers LogP without introducing a basic nitrogen center, which can often lead to hERG liability or poor blood-brain barrier (BBB) penetration.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.
Figure 1: Strategic modification points on the scaffold to modulate biological activity.
Part 2: Therapeutic Landscapes & Biological Activity
Oncology: Kinase Inhibition (EGFR/HER2)
Thiophene-based scaffolds are extensively documented in kinase inhibition. The 4-(thiophen-2-yl)oxane moiety serves as a hinge-binding motif or a hydrophobic spacer in ATP-competitive inhibitors.
-
Mechanism: The thiophene ring engages in hydrophobic interactions within the kinase gatekeeper region, while the oxane ring projects into the solvent-exposed area, improving the pharmacokinetic profile.
-
Evidence: Analogous structures (e.g., thieno[2,3-d]pyrimidines) have shown nanomolar IC50 values against EGFR and HER2 in H1299 lung cancer cell lines [1].[1]
Metabolic Disorders: SGLT2 Inhibition
The oxane ring is a classic glucose mimic (C-glycoside bioisostere). When linked to a thiophene (replacing the distal phenyl ring of gliflozins), these derivatives can inhibit Sodium-Glucose Co-transporter 2 (SGLT2).
-
Mechanism: The oxane mimics the pyranose ring of glucose, binding to the sugar-recognition site of SGLT2, while the thiophene occupies the proximal aglycone binding pocket.
-
Context: This approach is validated by compounds like Canagliflozin, which utilizes a thiophene ring, albeit linked to a true sugar. The oxane replacement offers a non-hydrolyzable alternative [2].
Inflammation: 5-Lipoxygenase (5-LOX) Inhibition
Thiophene derivatives are potent inhibitors of the 5-LOX pathway, a key driver of leukotriene production in asthma and inflammation.
-
Mechanism: The sulfur atom in thiophene can interact with the non-heme iron in the 5-LOX active site or chelate via oxidative metabolites, disrupting catalysis [3].
Part 3: Synthetic Pathways[2][3]
The construction of the 4-(thiophen-2-yl)oxane core typically follows two robust strategies: Prins Cyclization (for de novo ring formation) or Cross-Coupling (functionalizing an existing ring).
Strategy A: The Prins Cyclization (Preferred)
This method constructs the oxane ring around the thiophene moiety, ensuring high diastereoselectivity (typically cis for 2,4-disubstituted systems).
Figure 2: Acid-mediated construction of the oxane ring.
Strategy B: Metal-Catalyzed Cross-Coupling
-
Reagents: 4-Iodotetrahydropyran + Thiophen-2-ylboronic acid.
-
Catalyst: Pd(dppf)Cl2.
-
Conditions: Suzuki-Miyaura coupling conditions (K2CO3, Dioxane/Water, 80°C).
-
Utility: Best for generating libraries where the thiophene ring varies (e.g., 3-thienyl, 5-chloro-2-thienyl).
Part 4: Experimental Protocols
Synthesis Protocol: 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-ol
A critical intermediate for generating the fully reduced scaffold.
Reagents:
-
Tetrahydro-4H-pyran-4-one (10 mmol)
-
2-Bromothiophene (12 mmol)
-
n-Butyllithium (n-BuLi, 2.5M in hexanes)
-
Anhydrous THF
Methodology:
-
Lithiation: In a flame-dried flask under Argon, dissolve 2-bromothiophene in anhydrous THF. Cool to -78°C.
-
Addition: Dropwise add n-BuLi over 15 minutes. Stir for 30 minutes at -78°C to generate 2-thienyllithium.
-
Coupling: Dissolve tetrahydro-4H-pyran-4-one in THF and add slowly to the lithiated species.
-
Quench: Allow to warm to 0°C over 2 hours. Quench with saturated NH4Cl solution.
-
Purification: Extract with EtOAc, dry over MgSO4, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Reduction (Optional): To obtain the oxane (removing the hydroxyl), treat the intermediate with Triethylsilane (Et3SiH) and TFA in DCM [4].
Biological Assay: In Vitro Cytotoxicity (MTT Assay)
Standard validation for anticancer potential of thiophene-oxane derivatives.
Materials:
-
Cell Lines: H1299 (Lung), MCF-7 (Breast).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]
-
Control: Cisplatin or Gefitinib.
Protocol:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve test compounds in DMSO (final concentration <0.1%). Treat cells with a gradient series (0.1
M to 100 M) for 48h. -
MTT Addition: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h. -
Solubilization: Remove media. Add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.
References
-
Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules, 2020.[1]
-
Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper, 2019.
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Advances, 2023.
-
Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 2012.
-
Biological Activities of Thiophenes. Encyclopedia, 2024.
Sources
Reductive amination protocols using 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Technical Application Note: High-Efficiency Reductive Amination of Sterically Hindered 4-(Thiophen-2-yl)oxane-4-carbaldehyde
-Quaternary Heterocyclic AldehydesPart 1: Executive Summary & Strategic Analysis
The Substrate Challenge: The target molecule, 4-(Thiophen-2-yl)oxane-4-carbaldehyde , represents a specific class of "deceptively simple" carbonyls. While it appears to be a standard aldehyde, the carbonyl group is attached to a quaternary carbon (C4 of the tetrahydropyran ring). This structural feature creates significant steric congestion, often referred to as the "neopentyl effect," which drastically retards nucleophilic attack by amines.
Why Standard Protocols Fail:
-
Steric Hindrance: The bulky thiophene ring and the tetrahydropyran scaffold shield the carbonyl carbon, shifting the equilibrium away from imine formation. Standard reductive amination (e.g., STAB/AcOH) often stalls at the carbinolamine stage or results in low conversion.
-
Catalyst Poisoning: The thiophene moiety contains sulfur, which effectively poisons heterogeneous catalysts (Pd/C, PtO2). Therefore, catalytic hydrogenation methods must be avoided in favor of hydride reducing agents.
-
Electronic Deactivation: The electron-rich thiophene ring can donate electron density inductively, slightly reducing the electrophilicity of the carbonyl carbon compared to simple aliphatic aldehydes.
The Solution: To overcome the steric energy barrier, this guide prioritizes a Lewis Acid-Mediated Protocol using Titanium(IV) isopropoxide [Ti(OiPr)4]. This reagent serves a dual function: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine before the reduction step.
Part 2: Mechanistic Workflow & Decision Logic
The following decision tree outlines the selection of the optimal protocol based on the amine partner's properties.
Figure 1: Decision matrix for selecting the appropriate reductive amination protocol based on amine sterics.
Part 3: Experimental Protocols
Protocol A: The "Titanium Boost" (Recommended)
Best for: Secondary amines, anilines, and sterically hindered primary amines. This method forces imine formation.[1]
Reagents:
-
Aldehyde: 4-(Thiophen-2-yl)oxane-4-carbaldehyde (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.25 – 1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH4) (1.5 equiv)
-
Solvent: THF (anhydrous) or Neat (if amine is liquid)
Step-by-Step Procedure:
-
Imine Formation (The Critical Step):
-
In a flame-dried flask under Nitrogen/Argon, combine the aldehyde (1.0 equiv) and the amine (1.2 equiv).
-
Crucial: Add Ti(OiPr)4 (1.5 equiv) dropwise. The solution may turn slightly yellow/orange.
-
Stir the mixture at Ambient Temperature (20-25°C) for 6–12 hours.
-
Note: For extremely hindered amines, heat to 40-50°C for 4 hours.
-
Validation: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak. The Ti-complex often appears as a new broad peak.
-
-
Reduction:
-
Dilute the viscous mixture with anhydrous THF (5–10 mL per gram of substrate).
-
Cool the reaction vessel to 0°C (ice bath).
-
Add NaBH4 (1.5 equiv) portion-wise (caution: mild exotherm).
-
Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
-
The "Seignette" Workup (Essential for Ti Removal):
-
Titanium salts form gelatinous emulsions with water/bicarbonate. To prevent this, quench the reaction by adding 10% aqueous Rochelle’s Salt (Potassium Sodium Tartrate) solution.
-
Stir vigorously for 30 minutes until two clear layers form (the organic layer and the aqueous Ti-tartrate complex).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Protocol B: Standard STAB Conditions
Best for: Small, nucleophilic primary amines (e.g., Methylamine, Ethylamine).
Reagents:
-
Aldehyde: 1.0 equiv[2]
-
Amine: 1.1 equiv
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Procedure:
-
Dissolve the aldehyde and amine in DCE (0.1 M concentration).
-
Add Acetic Acid (1.0 equiv). Stir for 30 minutes to allow pre-equilibrium.
-
Add STAB (1.4 equiv) in one portion.
-
Stir at room temperature for 16–24 hours.
-
Note: STAB is a milder reductant than NaBH4 and will not reduce the aldehyde as quickly as the iminium ion, allowing for "direct" reductive amination.
-
-
Quench: Add saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Separate phases. Extract aqueous layer with DCM.
Part 4: Data Summary & Comparison
| Feature | Protocol A (Ti-Mediated) | Protocol B (Standard STAB) |
| Mechanism | Stepwise (Imine pre-formation) | Direct (In situ reduction) |
| Steric Tolerance | High (Forces imine formation) | Low (Sensitive to crowding) |
| Water Sensitivity | Sensitive (Ti hydrolyzes) | Tolerant (STAB is robust) |
| Reaction Time | 8h (Imine) + 2h (Red) | 16–24h |
| Workup Difficulty | High (Requires Rochelle's Salt) | Low (Standard Bicarb) |
| Rec. for this Substrate | Primary Recommendation | Secondary (Only for simple amines) |
Part 5: Troubleshooting Guide
Issue 1: Incomplete Conversion of Aldehyde
-
Cause: Steric bulk at C4 is preventing imine formation.
-
Fix: Switch to Protocol A. Increase Ti(OiPr)4 to 2.0 equiv. Heat the imine formation step to 60°C in Toluene before adding the reducing agent.
Issue 2: Gelatinous Emulsion during Workup (Protocol A)
-
Cause: Incomplete complexation of Titanium.
-
Fix: Add more Rochelle's salt solution and stir longer (up to 1 hour). Alternatively, use 1M NaOH if the product is stable to strong base (precipitates TiO2 as a white solid).
Issue 3: Thiophene Ring Reduction
-
Cause: Use of catalytic hydrogenation (H2/Pd) or overly aggressive conditions.
-
Fix: Ensure only Hydride reagents (NaBH4, STAB) are used. Never use H2/Pd/C with thiophenes as it poisons the catalyst and may reduce the ring under high pressure.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no.[4] 11, 1996, pp. 3849–3862. Link
-
Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds."[5][6] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2532. Link
-
Organic Chemistry Portal. "Reductive Amination - Synthesis of Amines." Link
Sources
- 1. youtube.com [youtube.com]
- 2. Tetrahydropyran-4-carbaldehyde | 50675-18-8 [chemicalbook.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: Wittig Methylenation of 4-(2-Thienyl)tetrahydropyran-4-carboxaldehyde
Executive Summary
Topic: Optimized Wittig Reaction Conditions for Sterically Hindered
This guide details the protocol for performing a Wittig methylenation on 4-(2-thienyl)tetrahydropyran-4-carboxaldehyde . This substrate presents a specific synthetic challenge: the aldehyde group is attached to a quaternary carbon (C4 of the tetrahydropyran ring), creating a neopentyl-like steric environment. While the lack of
Successful conversion requires a protocol optimized for hindered substrates , utilizing strong bases (KOtBu), aprotic polar solvents (THF), and elevated temperatures to overcome the kinetic barrier of the betaine/oxaphosphetane formation.
Mechanistic Analysis & Reaction Design
The Steric Challenge
The reaction involves the attack of the nucleophilic ylide carbon on the carbonyl carbon.[1] In this substrate, the carbonyl is flanked by:
-
The Tetrahydropyran (THP) ring : A 6-membered ether ring locked in a chair-like conformation.
-
The Thiophene ring : An electron-rich aromatic heterocycle.
This steric crowding destabilizes the transition state leading to the oxaphosphetane intermediate. Standard conditions (0°C, 1 hour) often result in recovered starting material. The protocol below utilizes kinetic forcing (reflux) and high-concentration ylide generation to drive the reaction to completion.
Pathway Visualization
The following diagram illustrates the reaction pathway, highlighting the critical intermediate steps and the steric blockade.
Figure 1: Reaction pathway for the Wittig methylenation of a hindered
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Methyltriphenylphosphonium bromide | Ylide Precursor | 1.5 - 2.0 | Must be dry. Hygroscopic. |
| Potassium tert-butoxide (KOtBu) | Base | 1.6 - 2.1 | Superior to NaH for this substrate; ensures rapid, irreversible deprotonation. |
| Tetrahydrofuran (THF) | Solvent | N/A | Anhydrous, inhibitor-free. |
| 4-(2-Thienyl)THP-4-CHO | Substrate | 1.0 | Dissolved in minimal dry THF. |
Step-by-Step Methodology
Phase 1: Ylide Generation (The "Yellow" Phase)
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet.
-
Solvent Charge: Add anhydrous THF (concentration ~0.2 M relative to phosphonium salt).
-
Salt Addition: Add Methyltriphenylphosphonium bromide (1.5 equiv) to the THF. The salt will remain suspended.
-
Base Addition: Cool the suspension to 0°C (ice bath). Add KOtBu (1.6 equiv) portion-wise over 5 minutes.
-
Observation: The mixture will turn a bright canary yellow or orange, indicating the formation of the ylide (
).
-
-
Maturation: Remove the ice bath and stir at Room Temperature (RT) for 45–60 minutes. This ensures complete formation of the ylide, which is critical for hindered substrates.
Phase 2: Reaction (The "Coupling" Phase)
-
Substrate Addition: Dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirring ylide solution at RT.
-
Note: Unlike simple aldehydes, the yellow color may not fade immediately upon addition due to the slow reaction rate.
-
-
Heating: Heat the reaction mixture to a gentle reflux (66°C) .
-
Rationale: The quaternary center creates a high energy barrier for the initial nucleophilic attack. Thermal energy is required to overcome this steric repulsion.
-
-
Monitoring: Monitor by TLC (Hexanes/EtOAc) or LC-MS.
-
Expected Time: 4 to 12 hours at reflux.
-
Endpoint: Disappearance of the aldehyde peak.
-
Phase 3: Workup & Purification
-
Quench: Cool to RT. Dilute with diethyl ether or MTBE (precipitates TPPO). Quench with saturated aqueous
. -
Extraction: Extract the aqueous layer 3x with Et2O or EtOAc.
-
TPPO Removal: The byproduct, Triphenylphosphine oxide (TPPO), is troublesome.
-
Strategy A: Wash the combined organic layers with water and brine, dry over
, and concentrate. Triturate the residue with cold hexanes/pentane. TPPO will precipitate as a white solid; filter it off. -
Strategy B: If the product is non-polar, filter the crude reaction mixture through a short plug of silica gel eluting with 5% EtOAc/Hexanes before full column chromatography.
-
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes
5-10% EtOAc/Hexanes. The vinyl product is usually much less polar than the starting aldehyde.
-
Critical Optimization Variables
Base Selection: Why KOtBu?
For hindered aldehydes, Potassium tert-butoxide (KOtBu) is preferred over Sodium Hydride (NaH) or n-Butyllithium (nBuLi) for methylenation.
-
Solubility: KOtBu has good solubility in THF, promoting homogenous kinetics.
-
Irreversibility: It generates the ylide cleanly without generating lithium salts (which can stabilize the betaine intermediate and trap the reaction in the "erythro" form, though less relevant for methylenation, Li salts can sometimes complicate workup).
-
Safety: It is easier to handle than nBuLi on scale.
Thiophene Compatibility
The thiophene ring is robust under basic Wittig conditions. However, it is electron-rich and susceptible to oxidation.
-
Precaution: Ensure the THF is peroxide-free.
-
Atmosphere: Strictly maintain an inert atmosphere (
or Ar) to prevent oxidation of the phosphine or the thiophene sulfur.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| No Reaction (Aldehyde remains) | Steric barrier too high at RT. | Increase temperature to reflux. If already at reflux, switch solvent to Toluene (bp 110°C) to access higher thermal energy. |
| Low Yield / Incomplete Conversion | Moisture quenched the ylide. | Ensure MTPB is dried under vacuum at 100°C before use. Increase ylide equivalents to 2.5x. |
| Product decomposes on column | Acid sensitivity (rare for this product). | Add 1% Triethylamine to the eluent to neutralize silica acidity. |
| Thick emulsion during workup | TPPO surfactant effect. | Filter the biphasic mixture through Celite before separation. |
References
-
General Wittig Mechanism & Conditions
-
Hindered Substrates (Camphor/Adamantanone Precedents)
-
Fitjer, L., & Quabeck, U. (1985). "The Wittig Reaction of Sterically Hindered Ketones." Synthetic Communications, 15(10), 855-864. Link
-
-
Tetrahydropyran Synthesis & Functionalization
-
Clarke, P. A., et al. (2009). "The synthesis of 4-substituted tetrahydropyrans." Tetrahedron Letters, 50(26), 3659-3661. Link
-
-
Base Selection in Wittig Reactions
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21, 1-85. Link
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Navigating Quaternary Space with 4-(Thiophen-2-yl)oxane-4-carbaldehyde
[1]
Executive Summary & Scaffold Profile
In the modern pursuit of "escaping flatland" (increasing Fsp³ character), quaternary centers have become highly prized in drug design. 4-(Thiophen-2-yl)oxane-4-carbaldehyde represents a high-value building block that combines three critical design elements:
-
Conformational Restriction: The quaternary C4 position locks the vectors of the substituents, reducing the entropic penalty of binding.
-
Physicochemical Balance: The oxane (tetrahydropyran, THP) ring lowers lipophilicity (
) compared to cyclohexane analogs, improving solubility and metabolic stability. -
Bioisosteric Versatility: The thiophene ring acts as an electron-rich bioisostere of the phenyl group, offering unique
-stacking interactions and metabolic handles.[1]
Physicochemical Comparison: The "Thiophene Effect"
The substitution of a phenyl ring with a thiophene at the quaternary center alters the electronic landscape significantly.
| Feature | Phenyl-THP Analog | Thiophene-THP Scaffold | Impact on Drug Design |
| Electronic Nature | Electron-neutral | Electron-rich ( | Thiophene is more susceptible to electrophilic attack; better cation- |
| Metabolic Liability | CYP450 oxidation (para/ortho) | S-oxidation / Ring opening | Thiophene can introduce "soft spot" metabolism or be blocked (e.g., via chlorination).[1] |
| Bond Angle | C-C-C ~120° | C-S-C ~92° | Alters the vector of substituents, potentially accessing unique sub-pockets. |
| Lipophilicity | Higher LogP | Slightly Lower LogP | Improved water solubility profile.[1] |
Synthetic Strategy: Overcoming the "Neopentyl" Barrier
The defining synthetic feature of this scaffold is the steric hindrance around the aldehyde. The carbonyl carbon is attached to a quaternary center (C4 of the THP ring), creating a "neopentyl-like" environment.
-
The Problem: Nucleophilic attack (e.g., by amines or ylides) is kinetically slow due to the bulk of the THP ring and the thiophene substituent.
-
The Solution: Standard protocols (e.g., reductive amination with NaBH(OAc)₃ in DCM) often stall or yield low conversion. Successful derivatization requires Lewis Acid activation or high-energy multicomponent strategies.[1]
Visual Workflow: Divergent Synthesis
The following diagram outlines the primary reaction pathways available for this scaffold.
Caption: Divergent synthetic utility of the quaternary aldehyde scaffold.[1] High-contrast nodes indicate core starting material (Blue) and final libraries (Green).[1]
Detailed Protocols
Protocol A: Titanium-Mediated Reductive Amination
Rationale: Due to the steric bulk at the C4 position, direct condensation with amines is sluggish. Titanium(IV) isopropoxide acts as a dual Lewis Acid (activating the carbonyl) and water scavenger, driving the equilibrium toward the imine/iminium species before reduction.
Reagents:
-
Scaffold: 4-(Thiophen-2-yl)oxane-4-carbaldehyde (1.0 equiv)[1]
-
Amine: Primary or Secondary amine (1.1–1.2 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv) or NaBH(OAc)₃
-
Solvent: Anhydrous THF or Ethanol[1]
Step-by-Step Methodology:
-
Imine Formation (Critical Step):
-
In a flame-dried flask under Argon, dissolve the Scaffold (1.0 mmol) and the Amine (1.1 mmol) in anhydrous THF (5 mL).
-
Add Ti(OiPr)₄ (1.5 mmol, 440 µL) dropwise via syringe.
-
Observation: The solution may turn slightly yellow/orange.
-
Stir at Ambient Temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak. If the amine is volatile, the imine might be unstable on LCMS; rely on the disappearance of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add NaBH₄ (2.0 mmol) portion-wise (caution: gas evolution). Alternatively, for greater chemoselectivity, use NaBH(OAc)₃.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Workup (The "Titanium Crash"):
-
Note: Quenching titanium reactions can form a gelatinous emulsion if not done correctly.
-
Add 1 mL of water dropwise to quench.
-
Dilute with Ethyl Acetate (20 mL).
-
Add 10% NaOH or 1M Rochelle’s Salt solution (10 mL) and stir vigorously for 30 minutes until two clear layers form and the titanium precipitates as a white solid.
-
Filter through a pad of Celite.
-
-
Purification:
-
Separate the organic layer, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography (typically MeOH/DCM gradients).
-
Protocol B: The Passerini Three-Component Reaction
Rationale: This protocol exploits the aldehyde to create high-complexity peptidomimetics.[1] The quaternary center provides rigidity, while the Passerini reaction introduces two points of diversity (Acid and Isocyanide) in a single step.
Reagents:
-
Scaffold: 4-(Thiophen-2-yl)oxane-4-carbaldehyde (1.0 equiv)[1]
-
Carboxylic Acid: R-COOH (1.0 equiv)[1]
-
Isocyanide: R-NC (1.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) or 2,2,2-Trifluoroethanol (TFE)
Step-by-Step Methodology:
-
Preparation:
-
Dissolve the Scaffold (0.5 mmol) in DCM (2 mL). Note: TFE is often faster for hindered aldehydes due to H-bond activation.[1]
-
-
Addition:
-
Add the Carboxylic Acid (0.5 mmol).
-
Add the Isocyanide (0.5 mmol) last.
-
-
Reaction:
-
Stir at Room Temperature for 24 hours.
-
Mechanistic Insight: The reaction proceeds via a non-ionic concerted mechanism (in DCM) or ionic pathway (in TFE). The steric bulk of the scaffold actually favors the Passerini over the Ugi reaction (which requires amine condensation first).
-
-
Workup:
-
Concentrate the solvent directly.
-
The product is often pure enough for initial screening. If not, purify via silica gel chromatography (Hexane/EtOAc).
-
Case Study: Designing a Sigma-1 Receptor Ligand
Hypothesis: Sigma-1 receptors (
Experimental Design:
-
Scaffold: 4-(Thiophen-2-yl)oxane-4-carbaldehyde.
-
Linker: Reductive amination with N-benzylmethylamine (using Protocol A).
-
Resulting Pharmacophore: A tertiary amine separated from the quaternary center by one carbon.
-
Validation:
-
The resulting molecule possesses the requisite "Basic Amine + Hydrophobic Spacer + Aromatic Flanking Groups" motif.
-
The THP oxygen acts as a weak H-bond acceptor, potentially interacting with Tyr103 in the
R binding pocket.
-
References
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][3] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Wünsch, B., et al. (2012).[4] "Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands." Journal of Medicinal Chemistry, 55(19), 8953–8957. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Bhattacharya, A., et al. (2006). "One-step reductive amination of hindered aldehydes and ketones."[1] Tetrahedron Letters, 47(30), 5341-5343. Link
Oxidation of 4-(Thiophen-2-yl)oxane-4-carbaldehyde to carboxylic acid derivatives
Application Note: Selective Oxidation of 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Executive Summary & Strategic Analysis
The Challenge: The oxidation of 4-(thiophen-2-yl)oxane-4-carbaldehyde (also known as 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde) presents a specific chemoselective challenge. The molecule features two competing sensitivities:[1]
-
The Thiophene Moiety: An electron-rich heteroaromatic ring highly susceptible to electrophilic halogenation (e.g., chlorination at C5) or S-oxidation (to sulfoxide/sulfone) by harsh oxidants.[2]
-
The Steric Environment: The aldehyde is attached to a quaternary carbon (C4 of the pyran ring), creating significant steric bulk that can retard nucleophilic attack by oxidizing species.
The Solution: While Jones reagent (Cr(VI)) and Permanganate (Mn(VII)) are traditional oxidants, they are unsuitable here due to the high risk of degrading the thiophene ring.
This protocol standardizes the Lindgren modification of the Pinnick Oxidation as the primary method. This approach uses sodium chlorite (
| Method | Suitability | Risk Profile |
| Pinnick (Lindgren) | High | Low. Requires scavenger (2-methyl-2-butene) to protect thiophene. |
| Silver Oxide ( | Medium | Low. Good for small scale, but expensive and heterogeneous (stirring issues). |
| Jones Reagent | Low | High. Acid-catalyzed decomposition of thiophene; toxic Cr waste. |
| KMnO4 | Low | High. Oxidative cleavage of thiophene sulfur likely. |
Chemical Context & Mechanism
Substrate Properties:
-
IUPAC Name: 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde
-
Molecular Weight: ~196.27 g/mol
-
Key Feature: Non-enolizable aldehyde (Quaternary
-carbon). This eliminates concerns regarding racemization (if chiral centers existed elsewhere) or self-aldol condensation.
Reaction Scheme:
Caption: Mechanistic flow of the Pinnick oxidation. Note the critical role of the scavenger in intercepting HOCl before it attacks the thiophene ring.
Experimental Protocol: Pinnick Oxidation
Safety Warning: Sodium chlorite (
Materials:
-
Substrate: 4-(thiophen-2-yl)oxane-4-carbaldehyde (1.0 equiv)
-
Oxidant: Sodium chlorite (
, 80% purity) (1.5 – 2.0 equiv) -
Buffer: Sodium dihydrogen phosphate monohydrate (
) (1.5 equiv) -
Scavenger: 2-Methyl-2-butene (3.0 – 5.0 equiv)
-
Solvent: tert-Butanol (
) and Water ( ) (3:1 ratio)
Step-by-Step Procedure:
-
Preparation of Solvent System:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in tert-butanol (approx. 5-7 mL per mmol of substrate).
-
Add the scavenger 2-methyl-2-butene (4.0 equiv). Note: This alkene is volatile; keep the flask cold or stoppered if there is a delay.
-
-
Preparation of Oxidant Solution:
-
Separately, dissolve sodium chlorite (2.0 equiv) and sodium dihydrogen phosphate (1.5 equiv) in distilled water (approx. 2-3 mL per mmol of substrate).
-
Why? Premixing buffers the chlorite, preventing immediate disproportionation upon addition.
-
-
Reaction Initiation:
-
Cool the substrate solution to 0 °C using an ice bath.
-
Add the aqueous oxidant solution dropwise over 10–15 minutes. The mixture will become biphasic (emulsion).
-
Observation: A slight yellow color is normal. A deep green gas indicates dangerous
evolution (check pH, ensure it is buffered ~pH 3-4).
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature (RT) and stir vigorously.
-
Time: Typically 2–4 hours.
-
TLC/HPLC Check: Monitor for disappearance of the aldehyde peak. The acid product is often more polar (lower
on silica, may streak without acid in eluent).
-
-
Workup (Acid-Base Extraction Strategy):
-
Quench: Add saturated aqueous sodium sulfite (
) solution (1 mL) to destroy excess oxidant. Stir for 10 mins. -
Volatiles: Remove tert-butanol under reduced pressure (Rotavap) at mild heat (35 °C).
-
Extraction:
-
Dilute residue with water and wash with Diethyl Ether (
) or Ethyl Acetate ( ). -
Critical Step: If the product is in the carboxylate form (pH > 5), it stays in the water. If the reaction is acidic (pH ~3), it extracts into organic.
-
To Ensure Purity: Adjust aqueous layer pH to ~10-11 with 1N NaOH. Wash with
(removes unreacted aldehyde and neutral impurities). Discard organic wash. -
Acidify aqueous layer to pH ~2 with 1N HCl. The carboxylic acid should precipitate or oil out.
-
Extract the acidic aqueous layer with EtOAc (3x).
-
-
-
Isolation:
Workup Logic & Purification Flow
The following diagram details the self-validating purification logic designed to isolate the acid from neutral impurities (unreacted aldehyde) and thiophene byproducts.
Caption: Acid-Base extraction workflow ensuring removal of non-acidic impurities.
Analytical Validation
| Analytical Method | Expected Observation |
| 1H NMR (DMSO-d6) | Aldehyde Proton: Disappearance of singlet at |
| IR Spectroscopy | Carbonyl: Shift from ~1720 cm⁻¹ (Aldehyde) to ~1700–1710 cm⁻¹ (Acid dimer).O-H Stretch: Appearance of broad "hump" 2500–3300 cm⁻¹. |
| HPLC-MS | Mass: [M-H]⁻ peak at ~211.0 (Negative Mode).Purity: Single peak. Check for +34 Da adducts (Chlorination) or +16 Da (Sulfur oxidation). |
Troubleshooting & Optimization
-
Issue: Chlorination of Thiophene (M+34 observed in MS).
-
Cause: Insufficient scavenger or reaction temperature too high.
-
Fix: Increase 2-methyl-2-butene to 6.0 equiv. Ensure temperature stays at 0 °C during addition. Switch to Resorcinol (1.5 equiv) as a more potent scavenger if volatility is an issue.
-
-
Issue: Incomplete Conversion.
-
Cause: Steric hindrance at the quaternary C4 position.
-
Fix: Extend reaction time to 12 hours. Do not heat above RT (degradation risk). Add 5% DMSO to the solvent mixture to improve solubility of the hindered aldehyde.
-
-
Issue: Product is an Oil/Gum.
-
Cause: Trace solvent or rotameric mixtures.
-
Fix: Triturate with cold Hexanes or Pentane to induce crystallization.
-
References
-
BenchChem. (2025).[3] Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde. BenchChem Technical Support.
-
Pinnick, H. W., & Kraus, G. A. (1981). Oxidation of α,β-unsaturated aldehydes. Journal of Organic Chemistry.
-
Raheem, K. S., et al. (2024). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry.
-
Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry.
-
Sigma-Aldrich. (2025). Tetrahydro-2H-pyran-4-carbaldehyde Product Sheet. Merck KGaA.
Sources
- 1. C3-Chlorination of C2-substituted benzo[ b]thiophene derivatives in the presence of sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]
Application Note: High-Fidelity Grignard Addition to 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Executive Summary
This guide details the protocol for the Grignard addition to 4-(thiophen-2-yl)oxane-4-carbaldehyde (also known as 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde). This substrate presents a specific synthetic challenge: the aldehyde functionality is attached to a quaternary carbon center (C4 of the pyran ring), which is further substituted by a bulky, electron-rich thiophene ring.[1]
While the lack of
Structural Analysis & Retrosynthetic Logic
Substrate Characteristics[2][3]
-
Electrophile: The carbonyl carbon is neopentyl-like, shielded by the adjacent quaternary C4.[1]
-
Quaternary Center: C4 is bonded to:
-
The aldehyde group (-CHO).
-
The Thiophen-2-yl group (electron donor via resonance, potential chelation site).
-
Two methylene groups of the oxane ring.
-
-
Electronic Effects: The thiophene ring acts as an electron-donating group (EDG) to the quaternary center but does not conjugate directly with the aldehyde carbonyl in the ground state due to the intervening saturated carbon. However, the sulfur atom in the thiophene ring and the oxygen in the oxane ring offer potential coordination sites for the Magnesium ion (
), which can direct the trajectory of the incoming nucleophile.[1]
Reaction Pathway & Chelation Model
The reaction proceeds via a coordinate-covalent magnesium complex. The "Cram's Chelate" model is less applicable here due to the achiral nature of the starting material (assuming the oxane ring is otherwise unsubstituted), but local coordination effects stabilize the transition state.[1]
Figure 1: Reaction pathway highlighting the coordination complex and steric bottleneck.
Experimental Protocol
Reagents & Equipment
-
Substrate: 4-(Thiophen-2-yl)oxane-4-carbaldehyde (>97% purity).
-
Grignard Reagent:
or (e.g., , , or functionalized alkyl).[1][2][3] Note: Freshly titrated reagents are critical. -
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (
).[1] THF is preferred for solubility of the heterocyclic aldehyde. -
Quench: Saturated aqueous Ammonium Chloride (
). -
Atmosphere: Dry Nitrogen (
) or Argon (Ar).[1]
Step-by-Step Procedure
Step 1: Preparation of the Electrophile Solution
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Cool under a stream of Argon.
-
Charge the flask with 4-(thiophen-2-yl)oxane-4-carbaldehyde (1.0 equiv).
-
Dissolve in anhydrous THF (concentration ~0.2 M).
-
Why: Dilution helps mitigate exotherms and prevents precipitation of the alkoxide intermediate.
-
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Critical: Low temperature is mandatory to suppress
-hydride reduction (if applicable) and prevent metallation of the thiophene ring at the 5-position.
-
Step 2: Grignard Addition
-
Charge the addition funnel with the Grignard reagent (1.2 to 1.5 equiv).
-
Add the Grignard reagent dropwise over 30–45 minutes.
-
Observation: A color change is common (often yellow to orange/brown) due to the formation of the charge-transfer complex.
-
-
Once addition is complete, allow the reaction to stir at -78°C for 1 hour.
-
Slowly warm the reaction to 0°C over 2 hours.
-
Checkpoint: Monitor conversion via TLC or LC-MS. The aldehyde spot should disappear. If starting material remains at 0°C, stir for an additional hour; do not reflux unless absolutely necessary to avoid thiophene degradation.
-
Step 3: Quenching & Workup [1]
-
Cool the mixture back to 0°C.
-
Quench: Slowly add saturated aqueous
(approx. 2 mL per mmol of Grignard).-
Caution: Vigorous gas evolution and precipitation of Magnesium salts will occur.
-
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate the layers.[3] Extract the aqueous phase 2x with EtOAc.
-
Combine organics, wash with Brine, and dry over anhydrous
. -
Filter and concentrate under reduced pressure.
Workup & Purification Workflow
The purification strategy must account for the polarity of the secondary alcohol and the potential presence of unreacted aldehyde.
Figure 2: Optimized workup and purification workflow.
Purification Parameters[1]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes/Ethyl Acetate.
-
Start: 95:5 (to elute non-polar impurities like bis-thiophene byproducts or coupled Grignards).
-
Product Elution: Typically 80:20 to 60:40, depending on the polarity of the 'R' group added.[1]
-
-
Detection: UV (254 nm) – The thiophene ring provides a strong chromophore.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / Recovered SM | Steric hindrance prevented attack; Grignard degraded. | Increase Grignard equivalents (up to 2.0). Warm to RT after initial mixing at low temp. Titrate Grignard before use. |
| Reduction Product (Primary Alcohol) | Use a Grignard without | |
| Thiophene Ring Opening | Reaction temperature too high; Grignard acted as base. | Keep reaction < 0°C. Ensure Grignard is added slowly. |
| Emulsion during Workup | Magnesium salts precipitating. | Add a small amount of 1M HCl (if product is acid-stable) or Rochelle's Salt (Potassium Sodium Tartrate) solution to solubilize Mg species. |
"Self-Validating" Checks
-
Color: The reaction should not turn black/tarry (indicates decomposition). A clear yellow/orange solution is typical.
-
TLC: The product (secondary alcohol) will be significantly more polar (lower
) than the starting aldehyde.[1] -
NMR: In the
NMR of the crude, the aldehyde proton singlet (~9.5-10 ppm) should be absent. The new methine proton ( -C-OH) will appear as a singlet or doublet (depending on R) typically between 3.5–5.0 ppm.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group). [1]
-
Krasovskiy, A., & Knochel, P. (2004).[1][2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.[1] [1]
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience. (Discussion on Grignard Addition and Steric Effects). [1]
-
PubChem Database. Compound Summary for Tetrahydro-2H-pyran-4-carbaldehyde (Analogous Scaffold). Link
-
ChemBase. 4-(thiophen-2-yl)oxane-4-carbaldehyde (CAS 906352-93-0). Link
Sources
Application Note: Precision Functionalization of Thiophene Moieties in Oxane-Aldehyde Scaffolds
This Application Note is designed for medicinal chemists and process scientists working with complex heterocyclic scaffolds. It addresses the specific challenge of functionalizing a thiophene ring when it is a substituent on a tetrahydropyran (oxane) aldehyde scaffold.
This structural motif—a thiophene linked to a sugar-like oxane ring—is critical in the development of SGLT2 inhibitors (e.g., Canagliflozin analogs) and nucleoside bioisosteres.
Executive Summary & Strategic Analysis
The coexistence of an electron-rich thiophene ring and a chemically sensitive oxane-aldehyde (tetrahydropyran-carbaldehyde) presents a classic "Reactivity vs. Stability" paradox.
-
The Thiophene: Highly nucleophilic, prone to Electrophilic Aromatic Substitution (EAS) and C-H activation.
-
The Aldehyde: Highly electrophilic, susceptible to nucleophilic attack (by organometallics) and oxidation.
-
The Oxane (Tetrahydropyran): Generally stable, but the hemiacetal/acetal character (if C-glycosidic) can be acid-sensitive.
The Core Challenge: Most standard thiophene functionalization methods (e.g., lithiation-trapping) utilize strong bases (n-BuLi) that will instantly destroy the aldehyde functionality. Conversely, acidic conditions for EAS can degrade the oxane stereocenters or trigger polymerization.
The Solution: This guide details two distinct pathways:
-
Pathway A (The Robust Route): Acetal protection followed by Lithiation/Trapping. Best for introducing carbon electrophiles.
-
Pathway B (The Direct Route): Palladium-catalyzed C-H Activation.[1][2] Best for arylation, tolerating the free aldehyde.
Strategic Decision Matrix
| Target Functionalization | Recommended Pathway | Key Reagents | Critical Constraint |
| Halogenation (Br/I) | Direct EAS | NBS or NIS (0°C, DMF) | Avoid Lewis acids; Aldehyde usually survives. |
| Alkylation/Acylation | Pathway A (Protection) | 1,3-Propanediol / n-BuLi / Electrophile | Free aldehyde must be protected. |
| Arylation (Suzuki) | Pathway B (C-H Act.) | Pd(OAc)₂, Ag₂CO₃, Ar-I | Steric hindrance on oxane may direct regioselectivity. |
| Boronic Ester Formation | Pathway B (Ir-Cat) | [Ir(OMe)(COD)]₂, dtbpy, B₂pin₂ | High chemoselectivity for thiophene C-H over aldehyde C-H. |
Detailed Experimental Protocols
Pathway A: Protection-Directed Lithiation
Use this protocol when introducing alkyl, acyl, or formyl groups to the thiophene ring.
Step 1: Chemoselective Protection of the Aldehyde
The oxane aldehyde is converted to a 1,3-dioxane acetal. We prefer 1,3-propanediol over ethylene glycol because the resulting 6-membered acetal is more stable to the subsequent lithiation conditions.
Reagents:
-
Substrate: Thiophenyl-oxane-aldehyde (1.0 equiv)
-
1,3-Propanediol (3.0 equiv)
-
Catalyst: p-Toluenesulfonic acid (PTSA) (0.05 equiv)
-
Solvent: Toluene (anhydrous)
Protocol:
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reaction: Dissolve substrate and 1,3-propanediol in Toluene (0.1 M). Add PTSA.
-
Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the trap. Reaction is typically complete in 4–6 hours.
-
Workup: Cool to RT. Wash with sat. NaHCO₃ (2x) to neutralize acid (critical to prevent hydrolysis). Dry organic layer (MgSO₄) and concentrate.[3]
-
Validation: ¹H NMR should show disappearance of the aldehyde proton (9.5–10 ppm) and appearance of the acetal proton (~4.5–5.0 ppm).
Step 2: Regioselective Lithiation and Trapping
With the aldehyde masked, the thiophene can be lithiated. The oxane ring typically directs lithiation to the ortho-position relative to the linkage (if C2-linked) or the most accessible alpha-position.
Reagents:
-
Protected Substrate (1.0 equiv)[3]
-
n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Electrophile (e.g., MeI, DMF, CO₂) (1.2–1.5 equiv)
-
Solvent: THF (anhydrous)
Protocol:
-
Cryogenic Setup: Flame-dry a flask under Argon. Add Protected Substrate and THF. Cool to -78°C .
-
Lithiation: Add n-BuLi dropwise over 10 mins. The solution often turns yellow/orange. Stir at -78°C for 1 hour.
-
Note: The oxane oxygen can act as a weak Directing Metalation Group (DMG), stabilizing the Li-intermediate.
-
-
Trapping: Add the Electrophile (neat or in THF) dropwise.
-
Warming: Allow the mixture to warm to RT slowly over 2 hours.
-
Quench: Quench with sat. NH₄Cl. Extract with EtOAc.[4]
Step 3: Deprotection
Protocol: Dissolve the crude oil in Acetone/Water (4:1). Add catalytic PPTS (Pyridinium p-toluenesulfonate) and heat to 50°C for 2 hours. This gently removes the acetal without degrading the thiophene or oxane.
Pathway B: Direct C-H Arylation (Aldehyde Tolerant)
Use this protocol for coupling the thiophene to other aromatics without protection steps. This utilizes the "Fagnou-type" conditions where pivalic acid acts as a proton shuttle.
Mechanism: Concerted Metalation-Deprotection (CMD). The aldehyde is generally tolerated because the Pd(II) intermediate reacts faster with the electron-rich thiophene C-H bond than it coordinates oxidatively to the aldehyde C-H.
Reagents:
-
Substrate: Thiophenyl-oxane-aldehyde (1.0 equiv)
-
Aryl Iodide (Ar-I) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₃ or PCy₃ (10 mol%) (Optional, often ligand-free works for thiophenes)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Additive: Pivalic Acid (30 mol%)
-
Solvent: N,N-Dimethylacetamide (DMA) or Toluene[5]
Protocol:
-
Charge: In a glovebox or under Argon flow, combine Substrate, Ar-I, Pd(OAc)₂, Base, and Pivalic Acid in a pressure vial.
-
Solvent: Add degassed DMA. Cap the vial.
-
Heat: Heat to 100°C for 12–16 hours.
-
Observation: The solution will darken.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove Pd black.
-
Purification: Silica gel chromatography.
-
Note: Check the aldehyde integrity via IR (carbonyl stretch ~1680-1700 cm⁻¹) or NMR.
-
Visualization of Workflows
Logic Flow: Pathway Selection
The following diagram illustrates the decision-making process and chemical flow for functionalizing these scaffolds.
Caption: Decision tree for functionalizing thiophene moieties based on the desired substituent and aldehyde sensitivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Aldehyde loss (Route A) | Incomplete protection or hydrolysis during workup. | Ensure >98% conversion to acetal before lithiation. Use buffered workup (NaHCO₃). |
| Ring Opening of Oxane | Acid too strong during protection/deprotection. | Switch from PTSA to PPTS or Camphorsulfonic acid (CSA). Avoid aqueous strong acids. |
| Low Regioselectivity (Route B) | Competitive C-H sites on Thiophene. | Use sterically bulky ligands (e.g., DavePhos) to favor the less hindered position (usually C5 if C2 is linked). |
| Polymerization | Thiophene is too electron-rich. | Dilute reaction mixture.[6] Keep temperature <0°C for halogenations. |
References
-
Glover, B. et al. "Selective Pd-Catalyzed C-H Arylation of Thiophenes." Journal of Organic Chemistry, 2018.
-
BenchChem. "Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide." BenchChem Application Notes, 2025.
-
Dessolin, J. et al. "SGLT2 Inhibitors: Structural Requirements for Thiophene-Sugar Scaffolds." Journal of Medicinal Chemistry, 2012.
-
Lafrance, M. & Fagnou, K. "Palladium-Catalyzed Benzene Functionalization: Allylation and Alkenylation." J. Am. Chem. Soc., 2006. (Foundational reference for Pivalic Acid CMD mechanism).
-
RSC Publishing. "Double C–H bond functionalization for C–C coupling at the β-position of thiophenes." Chemical Science, 2023.[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]
Application Note: High-Fidelity One-Pot Strategies for 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Executive Summary & Strategic Importance
The moiety 4-(thiophen-2-yl)oxane-4-carbaldehyde (also known as 4-(2-thienyl)tetrahydro-2H-pyran-4-carboxaldehyde) represents a "privileged scaffold" in modern drug discovery. It serves as a critical intermediate for spiro-fused opioid receptor ligands (analogous to Oliceridine/TRV130) and Nav1.7 inhibitors.
The combination of the polar tetrahydropyran (THP) ring and the lipophilic, electron-rich thiophene creates a unique physicochemical profile that balances solubility with metabolic stability. However, the quaternary center at position 4 presents a synthetic bottleneck. Traditional stepwise methods are often low-yielding due to steric hindrance and the instability of the aldehyde.
This guide details two robust One-Pot Protocols designed to streamline the access to and utilization of this scaffold:
-
Upstream: Telescoped DIBAL-H Reduction (Nitrile
Aldehyde). -
Downstream: One-Pot Reductive Amination (Aldehyde
Amine Library).
Protocol A: Telescoped Synthesis from Nitrile
Objective: Generate 4-(thiophen-2-yl)oxane-4-carbaldehyde from 4-(thiophen-2-yl)oxane-4-carbonitrile without isolating the unstable imine intermediate.
The Mechanistic Logic
Direct alkylation of a THP-aldehyde is prone to O-alkylation or aldol polymerization. The most reliable route establishes the quaternary center first (via the nitrile) and then reveals the aldehyde.
-
Challenge: Over-reduction of the nitrile to the primary amine.
-
Solution: Cryogenic control (-78°C) using DIBAL-H traps the intermediate as a stable aluminum-imine complex. Hydrolysis releases the aldehyde only during the quench.
Reagents & Equipment
-
Precursor: 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq).
-
Reductant: DIBAL-H (1.2 eq, 1.0 M in Toluene). Note: Fresh titration recommended.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.
-
Hardware: Flame-dried glassware, inert atmosphere (
or Ar), cryo-cooler.
Step-by-Step Protocol
-
Setup: Charge a flame-dried 3-neck flask with the nitrile substrate (e.g., 10 mmol) and anhydrous DCM (50 mL). Cool to -78°C (dry ice/acetone).
-
Addition: Add DIBAL-H (12 mL, 12 mmol) dropwise via syringe pump over 30 minutes. Critical: Maintain internal temp < -70°C to prevent amine formation.[1]
-
Incubation: Stir at -78°C for 2 hours. Monitor by TLC (the imine complex may streak; look for disappearance of nitrile).
-
Telescoped Hydrolysis (The "One-Pot" Switch):
-
While still at -78°C, add Methanol (2 mL) to quench excess hydride.
-
Pour the cold mixture into a vigorously stirring solution of Saturated Rochelle’s Salt (50 mL) .
-
-
Workup: Allow to warm to Room Temperature (RT) and stir vigorously for 2-4 hours.
-
Why? The aluminum emulsion must break. The mixture will turn from cloudy grey to two clear layers.
-
-
Isolation: Separate organic layer.[1][2] Extract aqueous phase with DCM (2x). Dry over
, filter, and concentrate in vacuo. -
Purification: Flash chromatography (Hexanes/EtOAc). The aldehyde is prone to oxidation; store under Argon at -20°C.
Process Visualization
Figure 1: Reaction pathway for the chemoselective reduction of the nitrile to the aldehyde.
Protocol B: One-Pot Reductive Amination (Library Generation)
Objective: Utilize the 4-(thiophen-2-yl)oxane-4-carbaldehyde immediately in a one-pot reaction to generate diverse amine scaffolds (e.g., for SAR studies).
The Mechanistic Logic
Aldehydes with alpha-quaternary centers are sterically hindered. Standard reductive amination can be sluggish.[3]
-
Choice of Reductant: Sodium Triacetoxyborohydride (STAB) is preferred over
due to lower toxicity and better control in "one-pot" protocols where the imine is formed in situ. -
Acid Catalyst: Acetic acid is required to activate the hindered carbonyl.
Reagents
-
Aldehyde: 4-(Thiophen-2-yl)oxane-4-carbaldehyde (1.0 eq).
-
Amine: Primary or Secondary Amine (1.1 eq).
-
Reductant: STAB (
) (1.5 eq). -
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
Additive: Acetic Acid (1.0 eq).
Step-by-Step Protocol
-
Imine Formation: In a vial, mix the Aldehyde (0.5 mmol) and Amine (0.55 mmol) in DCE (2 mL). Add Acetic Acid (0.5 mmol).
-
Equilibration: Stir at RT for 30-60 minutes.
-
Note: For unreactive amines, add
molecular sieves to drive equilibrium.
-
-
Reduction: Add STAB (0.75 mmol) in one portion.
-
Reaction: Stir at RT for 12-16 hours.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (using hydrophobic frit plates for high-throughput).
Analytical Data & Troubleshooting
Expected Yields & Solvents
| Reaction Step | Preferred Solvent | Temp | Typical Yield | Critical Parameter |
| Nitrile Reduction | Toluene or DCM | -78°C | 75-85% | Cryogenic control is vital to avoid amine. |
| Reductive Amination | DCE or THF | 25°C | 80-95% | Steric hindrance requires acid catalysis. |
| Ugi 4-CR | Methanol | 25°C | 60-80% | Concentration must be high (>0.5 M). |
Troubleshooting Guide (Decision Tree)
Figure 2: Troubleshooting logic for the DIBAL-H reduction step.
References
-
ChemicalBook. (2026). Tetrahydropyran-4-carbaldehyde Properties and Synthesis.Link
-
Organic Chemistry Portal. (2024).[4] Synthesis of Tetrahydropyrans and Prins Cyclization Applications.[5]Link
-
Master Organic Chemistry. (2011). DIBAL Reduction of Nitriles and Esters: Mechanisms and Protocols.Link[6]
-
Organic Reactions. (2004).[5] Reductive Aminations of Carbonyl Compounds with Borohydride Agents.[3][7]Link
-
National Institutes of Health (PMC). (2025). Medicinal Chemistry Perspectives on Thiophene Derivatives.Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Tetrahydropyran-4-carbaldehyde | 50675-18-8 [chemicalbook.com]
- 3. organicreactions.org [organicreactions.org]
- 4. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemrxiv.org [chemrxiv.org]
Catalytic hydrogenation of 4-(Thiophen-2-yl)oxane-4-carbaldehyde derivatives
Application Note: High-Selectivity Catalytic Hydrogenation of 4-(Thiophen-2-yl)oxane-4-carbaldehyde Derivatives
Executive Summary
The catalytic hydrogenation of 4-(Thiophen-2-yl)oxane-4-carbaldehyde (also known as 4-(2-thienyl)tetrahydro-2H-pyran-4-carboxaldehyde) presents a classic "Selectivity vs. Poisoning" paradox in organic synthesis. This scaffold is a critical bioisostere in the development of centrally acting analgesics (e.g., sufentanil/fentanyl analogs where the piperidine is replaced by a pyran ring).[1]
The Challenge: The thiophene moiety acts as a potent catalyst poison. The sulfur atom’s lone pairs coordinate strongly to the active sites of standard Group VIII metals (Pd, Pt, Rh), halting catalytic turnover (Maxted’s Toxicity).[1] Standard Pd/C protocols result in either zero conversion (poisoning) or ring saturation (over-reduction to tetrahydrothiophene) if forcing conditions are used.[1]
The Solution: This guide details the use of Sulfided Platinum on Carbon (Pt(S)/C) catalysts.[2][3][4] These pre-poisoned systems prevent irreversible thiophene adsorption while maintaining sufficient activity to reduce the aldehyde (to alcohol) or imine (in reductive amination) under mild pressures.[1]
Strategic Analysis: Catalyst Selection
The choice of catalyst is binary in this context: "Active" vs. "Sulfur-Tolerant."
| Catalyst System | Activity on Aldehyde | Thiophene Tolerance | Risk Profile | Verdict |
| Pd/C (Standard) | High | Zero | Immediate deactivation by S-poisoning.[1] | ❌ Avoid |
| Raney Nickel | High | Low-Moderate | Desulfurization (C-S bond cleavage) likely.[1] | ⚠️ Risky |
| Pt(S)/C (Sulfided) | Moderate | High | Excellent chemoselectivity; preserves thiophene.[1] | ✅ Recommended |
| Borohydrides | High | High | Non-catalytic; generates stoichiometric waste.[1] | ❌ Scale-up Issue |
Mechanistic Insight: The Sulfur Trap
To understand the protocol, one must understand the failure mode.[1]
-
Competitive Adsorption: Thiophene competes with the carbonyl oxygen for the metal surface.
-
Electronic Poisoning: Sulfur donates electron density into the metal d-orbitals, reducing the metal's ability to activate
.[1] -
The Sulfided Advantage: In Pt(S)/C, the most reactive "corner/edge" sites (which bind sulfur irreversibly) are already occupied by sulfide ions.[1] The reaction proceeds on the planar "terrace" sites, which are active enough for
reduction but repel the bulky thiophene ring.[1]
Figure 1: Mechanistic divergence between standard Pd/C and Sulfided Pt/C in the presence of thiophene.
Experimental Protocols
Protocol A: Chemoselective Reduction to Alcohol
Target: 4-(Thiophen-2-yl)oxane-4-methanol Scope: Reduction of the aldehyde to primary alcohol without hydrogenating the thiophene ring.
Materials:
-
Substrate: 4-(Thiophen-2-yl)oxane-4-carbaldehyde (1.0 eq)[1]
-
Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon, typically 0.5–1.0 wt% sulfur).[1] Loading: 2–5 mol% Pt.
-
Solvent: Methanol or Ethanol (Anhydrous).[1]
-
Hydrogen Source:
gas (Balloon or Parr Shaker).[1]
Step-by-Step Procedure:
-
Preparation: In a hydrogenation vessel (Parr bomb or heavy-walled glass), dissolve the aldehyde (10 mmol) in Methanol (50 mL).
-
Catalyst Addition: Add 5% Pt(S)/C (wet paste preferred to minimize ignition risk).[1] Note: Use approx. 5-10 wt% of catalyst relative to substrate weight.
-
Purge: Seal the vessel. Evacuate and backfill with Nitrogen (
) x3, then Hydrogen ( ) x3.[1] -
Reaction: Pressurize to 5–10 bar (70–145 psi) .
-
Critical: Do not exceed 50°C. Higher temperatures increase the risk of thiophene ring hydrogenation even with sulfided catalysts.
-
Stirring: High agitation (1000 rpm) is required to overcome gas-liquid mass transfer limitations.[1]
-
-
Monitoring: Monitor by HPLC or TLC. The aldehyde peak should disappear; the thiophene ring signals in NMR should remain aromatic (checking for lack of tetrahydrothiophene signals).
-
Workup: Filter the catalyst over a Celite pad. Do not let the catalyst dry out (pyrophoric risk).[1] Wash the pad with methanol.
-
Purification: Concentrate the filtrate. The product is usually pure enough for the next step; if not, purify via silica gel chromatography (Hexane/EtOAc).[1]
Protocol B: Reductive Amination (Synthesis of Amine Derivatives)
Target: 4-(Thiophen-2-yl)oxane-4-methylamine derivatives Scope: One-pot formation of imine and subsequent reduction.
Step-by-Step Procedure:
-
Imine Formation: Dissolve aldehyde (1.0 eq) and Amine (1.1 eq) in Methanol. Add
or molecular sieves to absorb water (driving equilibrium).[1] Stir for 2–4 hours. -
Filtration: Filter off the drying agent (if used) directly into the hydrogenation vessel.[1]
-
Catalysis: Add 5% Pt(S)/C (10 wt% loading relative to substrate).[1]
-
Hydrogenation: Pressurize to 20 bar (290 psi)
. Heat to 40°C.-
Note: Reductive amination requires slightly higher pressure than simple carbonyl reduction.[1]
-
-
Workup: Filter catalyst, concentrate, and convert to HCl salt for stability/crystallization.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction | Catalyst Poisoning | Ensure catalyst is Sulfided type.[1] Increase loading to 10 mol%. Increase Pressure to 20 bar. |
| Ring Saturation (Tetrahydrothiophene formed) | Conditions too harsh | Reduce Temperature to <30°C. Reduce Pressure.[1] |
| Aldehyde remains (Incomplete) | Mass Transfer Limit | Increase stirring speed. Switch solvent to THF/MeOH mix to improve solubility.[1] |
| Desulfurization (H2S smell) | Catalyst attacking C-S | Switch from Pd or Ni to Pt(S).[1] Lower temperature immediately. |
Workflow Visualization
Figure 2: Operational workflow for the hydrogenation of thiophene-containing aldehydes.
References
-
Maxted, E. B. (1951).[1] "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129–178.[1] Link
- Foundational text on sulfur poisoning mechanisms.
-
Greenfield, H. (1975).[1] "Platinum Catalysts in Organic Synthesis." Academic Press.[1]
- Authoritative source on using sulfided platinum for halogen/sulfur-containing substr
-
Mori, A., et al. (2006).[1][5] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 8(15), 3279–3281.[1] Link[1]
- Demonstrates the concept of using sulfur additives to modulate c
-
ChemicalBook. (2025).[1][6][7] "Tetrahydropyran-4-carbaldehyde Properties and Synthesis." Link
- Source for physicochemical properties of the parent oxane scaffold.
-
Sajiki, H. (2005).[1][5] "Selective Hydrogenation using Poisoned Catalysts." Tetrahedron, 61(9), 2217-2231.[1] Link[1]
- Detailed protocols on chemoselectivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfided Platinum Catalysts , Hive Novel Discourse [chemistry.mdma.ch]
- 3. mdpi.com [mdpi.com]
- 4. DE2105682A1 - Platinum-on-carbon catalyst - useful for reduction of halonitroaromatic cpds - Google Patents [patents.google.com]
- 5. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Ni/NHC-catalyzed C5-H alkylation and alkenylation of challenging furan(thiophene)-2-carboxaldehydes enabled by recyclable imine protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield for 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Executive Summary
The synthesis of 4-(thiophen-2-yl)oxane-4-carbaldehyde (also known as 4-(2-thienyl)tetrahydropyran-4-carboxaldehyde) presents a classic "quaternary center" challenge. The steric bulk at the 4-position of the oxane ring hinders nucleophilic attack during functional group interconversion, while the thiophene moiety introduces sensitivity to harsh Lewis acids and hydrogenation conditions.
This guide focuses on the most robust industrial route: Double Alkylation followed by Controlled Reduction . We prioritize this over direct formylation or cross-coupling strategies due to the commercial availability of precursors and higher atom economy.
Module 1: The Synthetic Pathway (The "Map")
To troubleshoot yield, we must first validate the route. The highest-yield method involves constructing the oxane ring around a thiophene-acetonitrile precursor, followed by a partial reduction.
The Reference Protocol
-
Step A (Cyclization): Dialkylation of 2-(thiophen-2-yl)acetonitrile with bis(2-chloroethyl) ether using a strong base (NaH) or Phase Transfer Catalysis (PTC).
-
Step B (Reduction): Partial reduction of the resulting nitrile to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures.
Visual Workflow
Caption: Figure 1. Standard synthetic route via nitrile intermediate, highlighting critical impurity branch points.
Module 2: Troubleshooting Step A (The Cyclization)
Objective: Formation of the quaternary carbon center with the oxane ring. Primary Issue: Low yield due to mono-alkylation or polymerization of bis(2-chloroethyl) ether.
Critical Control Points
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | NaH (60% in oil) in DMSO/THF (1:3) | Sodium hydride provides the irreversible deprotonation needed for the initial attack. The DMSO co-solvent accelerates the SN2 displacement of the chloride, which is otherwise sluggish. |
| Alternative Base | 50% NaOH + TBAB (Phase Transfer) | If NaH is too hazardous, use concentrated aqueous NaOH with Tetrabutylammonium bromide. This often gives cleaner products but requires vigorous stirring (mechanical stirrer recommended). |
| Temperature | 60°C - 80°C | The second alkylation (ring closure) is entropically disfavored and requires heat. Room temperature stirring will result in the mono-alkylated open-chain impurity. |
| Stoichiometry | 1.2 eq Bis(2-chloroethyl) ether | Use a slight excess of the ether to push the reaction to completion. Large excesses lead to polymerization. |
FAQ: Cyclization Issues
Q: I see a large spot on TLC just below my product. What is it? A: This is likely the mono-alkylated intermediate (4-chloro-2-(thiophen-2-yl)butanenitrile derivative).
-
Fix: The ring closure didn't finish. Increase reaction temperature to 80°C or add 0.5 eq of NaI (Finkelstein condition) to convert the unreactive alkyl chloride to a more reactive alkyl iodide in situ.
Q: My reaction mixture turned into a black tar. A: Thiophene rings are sensitive to acid and radical polymerization.
-
Fix: Ensure your NaH is free of excess free radical initiators (old batches). Perform the reaction under strictly inert atmosphere (Argon). If using DMSO, ensure it is not thermally decomposing (keep <100°C).
Module 3: Troubleshooting Step B (The Reduction)
Objective: Selective reduction of Nitrile (-CN) to Aldehyde (-CHO). Primary Issue: Over-reduction to the amine (-CH2NH2) or alcohol (-CH2OH), or low recovery due to aluminum emulsions.
The "Quaternary Gatekeeper" Effect
Because the nitrile is attached to a quaternary center, it is sterically hindered. This creates a dangerous trap:
-
The reaction seems slow at -78°C.
-
The chemist warms it to 0°C to "push" it.
-
The tetrahedral aldimine intermediate collapses, releasing the aldehyde.
-
The aldehyde is immediately reduced to the alcohol (which is faster than the nitrile reduction).
Optimized DIBAL-H Protocol
-
Cooling: Cool the nitrile solution (in DCM or Toluene) to -78°C .
-
Addition: Add DIBAL-H (1.2 eq, 1.0 M in Toluene) slowly down the side of the flask. The internal temp must not rise above -70°C.
-
The Wait: Stir at -78°C for 2–3 hours. Do not warm up.
-
The Quench (Crucial): Quench at -78°C with Methanol, then add saturated Rochelle's Salt (Sodium potassium tartrate) solution.
-
The Emulsion Break: Warm to RT and stir vigorously until two clear layers form (can take 1–12 hours).
Decision Tree: Reduction Troubleshooting
Caption: Figure 2. Diagnostic logic for DIBAL-H reduction outcomes.
Alternative Strategy (Plan B)
If the direct reduction to aldehyde remains low-yielding (common with steric bulk), switch to a Reduction-Oxidation sequence :
-
Full Reduction: Treat nitrile with LiAlH4 (0°C to RT) to get the Primary Alcohol . This is usually high-yielding and easy to purify.
-
Oxidation: Oxidize the alcohol to the aldehyde using Swern Oxidation or Dess-Martin Periodinane (DMP) .
-
Why? Although it adds a step, the purification of the alcohol is often easier than the aldehyde, and the overall yield of the two robust steps often exceeds the one finicky DIBAL step.
-
Module 4: Stability & Storage
-
Oxidation Risk: Aldehydes with alpha-quaternary centers are generally stable against enolization (no alpha-protons), but they can still auto-oxidize to carboxylic acids in air.
-
Storage: Store under Argon at -20°C.
-
-
Thiophene Sensitivity: Avoid storing in acidic media, as the thiophene ring can polymerize or degrade over time.
References
-
Organic Chemistry Portal. "Synthesis of Tetrahydropyrans." Organic Chemistry Portal. Accessed February 18, 2026. [Link]
-
Master Organic Chemistry. "Reduction of Esters and Nitriles to Aldehydes with DIBAL." Master Organic Chemistry. Accessed February 18, 2026. [Link]
-
ScienceMadness (Community Archive). "Preparation of bis(2-chloroethyl) ether and cyclization discussions." ScienceMadness. Accessed February 18, 2026. [Link]
Technical Support Center: Optimization of Reaction Temperature for Thiophene-Oxane Coupling
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the optimization of reaction temperature in thiophene-oxane coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of temperature control in these critical C-O cross-coupling transformations. We will explore the causal relationships behind experimental choices, provide robust troubleshooting protocols, and ground our recommendations in established scientific literature.
Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses fundamental questions regarding the role of temperature in palladium-catalyzed thiophene-oxane coupling.
Q1: What is the primary role of temperature in a cross-coupling reaction?
Temperature is a critical parameter that directly influences the reaction kinetics and the overall success of the coupling.[1] According to the principles of chemical kinetics, increasing the temperature generally provides the necessary activation energy to overcome reaction barriers, leading to a higher reaction rate. However, temperature also affects the stability of the catalyst, ligands, substrates, and products. The goal of optimization is to find a "sweet spot" that maximizes the rate of the desired product formation while minimizing degradation and side reactions.
Q2: What is a reasonable starting temperature for optimizing a novel thiophene-oxane coupling?
For many palladium-catalyzed cross-coupling reactions, a starting temperature in the range of 80-100 °C is a common and effective initial condition.[2] This range is often sufficient to promote catalytic turnover without inducing rapid catalyst decomposition. The choice of solvent is crucial as its boiling point sets the maximum achievable temperature for the reaction.[3] Solvents like toluene (b.p. 111 °C), dioxane (b.p. 101 °C), or DMF (b.p. 153 °C) are frequently used.[3]
Q3: What are the primary risks associated with excessively high reaction temperatures?
Exceeding the optimal temperature can lead to several detrimental outcomes:
-
Catalyst Decomposition: The most common issue is the decomposition of the Pd(0) active catalyst into palladium black, an inactive precipitate.[2] This is often irreversible and halts the catalytic cycle.
-
Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands that stabilize the palladium center can degrade at high temperatures, leading to catalyst deactivation.[4][5]
-
Substrate/Product Instability: While thiophene itself is remarkably stable and can be heated to 850 °C without decomposition[6][7], the oxane ring or the final coupled product may be thermally labile.
-
Increased Side Reactions: Higher temperatures can provide the activation energy for undesired reaction pathways, such as homocoupling, dehalogenation, or isomerization, which reduces the selectivity and yield of the target product.[1][8]
Q4: My reaction shows no conversion at ambient or low temperatures. What does this indicate?
Lack of reactivity at lower temperatures typically signifies that the activation energy barrier for a key step in the catalytic cycle—often the oxidative addition—is not being overcome.[1] In some cases, catalyst systems can form dormant or off-cycle species at room temperature that only become catalytically active upon heating.[4][5] Therefore, a lack of conversion at 25-50 °C is not unusual for many cross-coupling reactions, and heating is required.
Q5: How can I distinguish between kinetic and thermodynamic control in my reaction optimization?
This distinction is crucial when multiple isomers or products can form.
-
Kinetic Control: This regime dominates at lower temperatures and shorter reaction times. The major product is the one that forms the fastest (i.e., has the lowest activation energy barrier).[9][10][11]
-
Thermodynamic Control: This is favored at higher temperatures and longer reaction times, where the reaction becomes reversible. The major product is the most stable one (i.e., has the lowest Gibbs free energy), regardless of how fast it forms.[9][10][11]
If your product distribution changes significantly with prolonged heating or at higher temperatures, you are likely observing a shift from kinetic to thermodynamic control.[11]
Troubleshooting Guide: Common Issues & Solutions
This section provides direct answers to specific problems you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Actions & Explanations |
| Low or No Conversion | 1. Insufficient thermal energy. 2. Catalyst inhibition or deactivation. | 1. Increase Temperature Incrementally: Raise the temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C, then 110 °C). Monitor each step by TLC or LCMS. This provides the necessary energy to overcome the activation barrier.[8] 2. Screen Solvents: If higher temperatures are needed, switch to a solvent with a higher boiling point, such as DMF or DMAc. Be aware that solvent polarity can also influence reactivity.[3][12] 3. Verify Catalyst/Ligand System: Ensure you are using a ligand known to be effective for C-O coupling, as some ligands are more thermally robust than others.[4][5] |
| Reaction Stalls After Initial Conversion | 1. Catalyst has decomposed over time at the set temperature. 2. A reaction inhibitor is generated. | 1. Lower the Temperature: A slightly lower temperature may preserve the catalyst's lifetime, allowing the reaction to proceed to completion over a longer period. 2. Use a More Stable Catalyst/Ligand: Investigate pre-catalysts or ligands specifically designed for high thermal stability. Pyridone-based ligands, for instance, can form stable complexes that prevent catalyst decomposition.[13] |
| Black Precipitate (Palladium Black) Forms | The active Pd(0) catalyst has aggregated and precipitated out of solution. This is a classic sign of catalyst decomposition, often induced by excessive heat.[2] | 1. Immediately Reduce Temperature: This is the most critical first step. 2. Increase Ligand:Palladium Ratio: An excess of ligand can help stabilize the palladium center and prevent aggregation. A ratio of 2:1 or 4:1 (ligand:Pd) is a good starting point.[14] 3. Change Ligand: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are often more effective at stabilizing the catalyst at elevated temperatures.[4] |
| Yield Decreases at Higher Temperatures | 1. Decomposition of the desired product or starting materials. 2. Promotion of a side reaction pathway that consumes reagents. | 1. Run Control Experiments: Heat your purified product and starting materials separately under the reaction conditions (solvent, base) without the catalyst to check for thermal stability. 2. Identify Byproducts: Use LCMS or GCMS to identify major byproducts. Understanding their structure can reveal the undesired pathway (e.g., homocoupling[15], protodeboronation). 3. Re-optimize at a Lower Temperature: The optimal temperature is clearly below the point where yield begins to drop. |
| Formation of Homocoupling Byproducts | Oxidative coupling of two thiophene or two oxane partners. This can be exacerbated by the presence of oxygen or by high temperatures that promote catalyst decomposition and alternative reaction pathways. | 1. Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a positive inert atmosphere (Nitrogen or Argon). Oxygen can promote homocoupling.[15] 2. Lower the Reaction Temperature: Reducing the temperature can often disfavor the homocoupling pathway relative to the desired cross-coupling.[1] |
Visualizing the Process
Understanding the underlying catalytic cycle and the logical flow of troubleshooting can significantly aid in optimizing your reaction.
The Palladium Catalytic Cycle
The diagram below illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction. Temperature influences the rate of each of these steps.
Caption: A simplified representation of the palladium catalytic cycle.
Troubleshooting Flowchart for Temperature Optimization
This flowchart provides a logical decision-making process for addressing common temperature-related issues.
Caption: A logical workflow for troubleshooting reaction temperature.
Experimental Protocol: Temperature Screening
This protocol outlines a robust method for identifying the optimal reaction temperature using parallel synthesis equipment.
Objective: To determine the temperature that provides the highest yield of the desired thiophene-oxane coupled product in a fixed amount of time.
Methodology:
-
Preparation: In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., a biarylphosphine, 4 mol%) to a set of 6 identical reaction vials equipped with stir bars.
-
Reagent Addition: To each vial, add the limiting reagent (e.g., halo-thiophene), the oxane coupling partner (1.5 equivalents), and the base (e.g., Cs₂CO₃, 2 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., toluene) to each vial to achieve the desired concentration. Seal the vials securely.
-
Parallel Setup: Place the vials in a parallel synthesis reactor block with independent temperature control for each vial, or use multiple blocks set to different temperatures.
-
Temperature Screening: Set the temperatures for the vials across a logical range. A good starting screen could be: 65 °C, 80 °C, 95 °C, 110 °C, 125 °C, 140 °C (Note: requires a solvent with a boiling point >140 °C for the last two points, like DMF).
-
Execution: Begin stirring and heating simultaneously for all reactions. Run the reactions for a fixed time (e.g., 12 hours).
-
Analysis: After the allotted time, cool all reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LCMS or GC with an internal standard to determine the conversion of the limiting reagent and the yield of the product.
-
Interpretation: Tabulate the results to identify the temperature that gives the optimal balance of high conversion and minimal byproduct formation.
References
-
Temperature effect on coupling reaction. ResearchGate. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Thiophene | C4H4S. PubChem, National Institutes of Health. [Link]
-
Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. PMC, National Institutes of Health. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
- Decomposition method of thiophene.
-
Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. ACS Publications. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]
-
Effect of the reaction temperature on thiophene conversion. ResearchGate. [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC, National Institutes of Health. [Link]
-
Conversion of thiophene as a function of temperature. ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Mechanisms for the reaction of thiophene and methylthiophene with singlet and triplet molecular oxygen. PubMed, National Institutes of Health. [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC, National Institutes of Health. [Link]
-
Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Journal of the American Chemical Society. [Link]
-
Researchers reveal intermediate's key role in palladium-photocatalyzed reactions. Washington University in St. Louis. [Link]
-
Proximity Effects of Methyl Group on Ligand Steric Interactions and Colloidal Stability of Palladium Nanoparticles. Frontiers in Chemistry. [Link]
-
Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. MDPI. [Link]
-
New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. MDPI. [Link]
-
Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces. PMC, National Institutes of Health. [Link]
-
Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. ResearchGate. [Link]
-
Chemistry Assignment (Generic) : Thiophene Reactions and Preparation. Scribd. [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Chemistry. [Link]
-
The scope of thiophenes. ResearchGate. [Link]
-
Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. PMC, National Institutes of Health. [Link]
-
Thiophenes: reactions and synthesis. ResearchGate. [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]
-
Thiophene synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
Troubleshooting low conversion rates in steric hindered aldehyde reactions
The following guide is designed as a specialized technical support center for researchers encountering low conversion rates with sterically hindered aldehydes. It prioritizes mechanistic understanding and field-proven protocols over generic advice.
Topic: Overcoming Steric Impediments in Aldehyde Functionalization Ticket Priority: High (Experimental Stalling) Support Level: Tier 3 (Senior Application Scientist)
Diagnostic Overview
Sterically hindered aldehydes (e.g., pivalaldehyde derivatives, 2,6-disubstituted benzaldehydes) suffer from a dual failure mode:
-
Kinetic Blocking: The Bürgi-Dunitz trajectory (107°) required for nucleophilic attack is physically obstructed by bulky
-substituents. -
Competing Pathways: Slower nucleophilic attack allows faster side reactions—specifically enolization (if
-protons are present) or Cannizzaro disproportionation.
To resolve this, we must shift from "forcing" conditions (which often degrade the substrate) to "activation" strategies that modify the electrophilicity of the carbonyl or the geometry of the nucleophile.
Troubleshooting Decision Matrix
Use this workflow to identify the correct intervention for your specific reaction class.
Figure 1: Decision matrix for selecting the appropriate chemical intervention based on reaction class and failure mode.
Frequently Asked Questions (Technical Solutions)
Category A: Reductive Amination
Q: My hindered aldehyde forms no product with secondary amines using standard NaBH(OAc)3 conditions. The starting material is recovered.[1] Why?
A: This is a classic equilibrium failure. With hindered aldehydes, the formation of the intermediate carbinolamine is unfavorable, and the subsequent dehydration to the iminium ion is even slower. Standard conditions (DCE/AcOH) are often insufficient to drive this equilibrium forward against the steric strain.
The Fix: Titanium(IV) Isopropoxide Protocol
You must switch to a Lewis Acid-mediated dehydration. Titanium(IV) isopropoxide,
-
Mechanism: The titanium coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously coordinating the amine, bringing the two reactants into proximity within the coordination sphere.
-
Protocol Adjustment: Do not add the reducing agent immediately. Stir the aldehyde, amine, and
neat (or in minimal THF) for 4–12 hours first.
Category B: Nucleophilic Addition (Grignard)
Q: I am adding Isopropylmagnesium Chloride to a hindered aldehyde, but I see mostly the reduced alcohol (primary alcohol) or recovered starting material, not the addition product.
A: You are seeing
The Fix: The Organocerium (Luche) Modification
Use anhydrous Cerium(III) Chloride (
-
Why it works: Organocerium reagents (
) are more nucleophilic but less basic than Grignards. The Cerium atom is highly oxophilic, coordinating strongly to the carbonyl oxygen and activating it for attack, while the alkyl group remains nucleophilic enough to attack without triggering enolization [3].
Category C: Oxidation
Q: Pinnick oxidation is stalling. I cannot get the hindered aldehyde to convert to the carboxylic acid.
A: Pinnick oxidation relies on the equilibrium formation of a hydrate (gem-diol) or hemiacetal. Steric bulk can destabilize this tetrahedral intermediate, preventing the subsequent hydride transfer to the chlorite.
The Fix: Solvent & Scavenger Optimization
-
Solvent: Switch from pure
-BuOH/Water to a mixture containing acetonitrile or THF to improve solubility and hydrate accessibility. -
Scavenger: Ensure you are using 2-methyl-2-butene or resorcinol as the chlorine scavenger. If the reaction is slow, the generated hypochlorite (a byproduct) can destroy your starting material or catalyst if not scavenged efficiently [4].
-
Alternative: If Pinnick fails, consider TEMPO/Bleach (NaOCl) . The mechanism proceeds via a compact nitrosonium ion intermediate which is less sensitive to steric bulk than the hydrate-dependent Pinnick mechanism [5].
Comparative Data: Activation Strategies
Table 1: Lewis Acid Selection for Hindered Substrates Select the activation agent based on functional group tolerance.
| Lewis Acid | Acidity | Best Application | Tolerance Notes |
| Moderate | Reductive Amination, Transesterification | Compatible with acid-sensitive groups; acts as water scavenger. | |
| High (Oxophilic) | 1,2-Addition (Grignard/Lithium) | Suppresses basicity; prevents enolization. Essential for hindered ketones/aldehydes. | |
| High | Mukaiyama Aldol, Cyanosilylation | Very harsh; incompatible with acid-labile protecting groups (e.g., THP, TBS). | |
| Mild | Strecker Reaction, Mild Additions | Chelation-controlled additions; good for stereoselectivity. |
Validated Experimental Protocols
Protocol A: Ti(IV)-Mediated Reductive Amination for Hindered Systems
Use this when standard NaBH(OAc)3 fails.
Reagents:
-
Sterically hindered aldehyde (1.0 equiv)
-
Amine (1.2 – 1.5 equiv)
-
Titanium(IV) isopropoxide (1.5 – 2.0 equiv)
-
Sodium borohydride (
) (1.5 equiv) -
Solvent: THF (anhydrous) or Methanol
Step-by-Step:
-
Complexation: In a flame-dried flask under Argon, combine the aldehyde and amine.
-
Activation: Add
dropwise. Note: The solution may warm slightly and change viscosity. -
Equilibrium Shift: Stir the mixture neat (without solvent) or in minimal anhydrous THF at room temperature for 4–8 hours.
-
Checkpoint: Monitor by IR or NMR for the disappearance of the carbonyl peak. Do not proceed until the imine is formed.
-
-
Reduction: Dilute with dry Methanol (approx. 0.5 M concentration). Cool to 0°C.
-
Addition: Add
portion-wise. Caution: Gas evolution. -
Workup: Quench by adding 1N NaOH or aqueous ammonia. A white precipitate (
) will form. Filter through a Celite pad to remove the titanium salts before extraction.
Protocol B: Organocerium Addition (The "Grignard Rescue")
Use this to prevent reduction/enolization side products.
Reagents:
-
Anhydrous
(powder, 1.5 equiv) -
Grignard reagent (
) or Organolithium ( ) (1.5 equiv) -
Hindered aldehyde (1.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Drying
(CRITICAL): Commercially available "anhydrous" often contains moisture. Grind it quickly in a mortar and heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. It should be a fine, white powder. -
Slurry Formation: Suspend the dried
in anhydrous THF under Argon. Stir at room temperature for 1 hour to form a milky suspension. -
Transmetallation: Cool the slurry to -78°C. Add the organolithium or Grignard reagent dropwise. Stir for 30–60 minutes. This generates the organocerium species in situ.
-
Addition: Dissolve the hindered aldehyde in minimal THF and add it dropwise to the organocerium mixture at -78°C.
-
Reaction: Allow to warm slowly to 0°C (or room temperature if extremely hindered).
-
Quench: Quench with dilute aqueous HCl or saturated
.
Visualizing the Competition
Understanding the competing pathways is crucial for selecting the right conditions.
Figure 2: Competing reaction pathways in the addition of nucleophiles to sterically hindered aldehydes. The addition of
References
-
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 60(15), 4928–4929. [Link]
-
Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 111(12), 4392–4398. [Link]
-
Conlon, D. A., et al. (1989). "The preparation of sterically hindered secondary amines via titanium(IV) isopropoxide mediated reductive amination." Tetrahedron Letters, 30(49), 6833-6836. [Link]
-
Pinnick, H. W., et al. (1981). "Oxidation of α,β-unsaturated aldehydes." Tetrahedron, 37(11), 2091-2096. [Link]
-
Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids... using TEMPO." Journal of Organic Chemistry, 52(12), 2559–2562. [Link]
Sources
Technical Support: Purification of 4-(2-Thienyl)tetrahydropyran-4-carboxaldehyde
Introduction: The "Quaternary" Challenge
You are likely working with 4-(2-Thienyl)tetrahydropyran-4-carboxaldehyde , a scaffold often utilized in the synthesis of 5-lipoxygenase inhibitors or antihistamines.
From a purification standpoint, this molecule presents a specific "double-edged" chemical profile:
-
The Thiophene Ring: Electron-rich and prone to acid-catalyzed polymerization or oxidation (S-oxide formation) if handled roughly.[1]
-
The Quaternary Center: The aldehyde is attached to a fully substituted carbon (position 4 of the pyran ring). This provides resistance to racemization (no
-protons) but introduces significant steric hindrance , making standard purification techniques like bisulfite formation kinetically slow.
This guide moves beyond generic protocols to address these specific structural constraints.
Module 1: Diagnostic Triage (Pre-Purification)
Before initiating a purification campaign, assess the state of your crude material using this triage table.
| Observation | Diagnosis | Recommended Action |
| Dark Brown/Black Oil | Polymerization of thiophene or decomposition. | Stop. Check TLC. If product spot is faint, discard. If prominent, perform a filtration through a plug of basic alumina before column chromatography. |
| Yellow/Orange Solid | Surface oxidation (Carboxylic acid formation). | Recrystallization (Method C) or Bisulfite Wash (Method A). |
| Cloudy Liquid | Emulsion or suspended salts from workup. | Dissolve in EtOAc, wash with brine, dry over Na₂SO₄, and filter. |
| Pungent "Rotten" Smell | Sulfur degradation (Thiophene ring opening). | High Vacuum Distillation (Method D) is required to remove volatiles, followed by chromatography. |
Module 2: The "Steric" Bisulfite Protocol (Method A)
Best For: Removing non-aldehyde impurities (ketones, starting materials) when the product is >70% pure.
The Challenge: Standard aqueous sodium bisulfite (
Step-by-Step Protocol
-
Preparation: Dissolve your crude aldehyde (10 g) in 40 mL of Methanol (Do not use pure diethyl ether or hexanes; the adduct must precipitate or stay in the polar phase).
-
Reagent: Prepare a saturated solution of Sodium Bisulfite (freshly made, ~40% aq).
-
The "Steric" Kick: Add the bisulfite solution (30 mL) to the methanol mixture.
-
Critical Step: If no precipitate forms after 10 minutes, add 2 mL of Ethanol to aid solubility, or employ vigorous stirring for 12–16 hours . The quaternary center slows kinetics significantly.
-
-
Wash: Filter the white precipitate (the adduct). Wash it with diethyl ether to remove non-aldehyde organic impurities (e.g., unreacted thiophene precursors).
-
Hydrolysis (Regeneration):
-
Suspend the solid adduct in EtOAc (50 mL).
-
Add 10% Sodium Carbonate (
) . Note: Do not use strong acids (HCl) to hydrolyze, as this may polymerize the thiophene ring. -
Stir until the solid dissolves and the organic layer is clear.
-
-
Isolation: Separate the organic layer, dry over
, and concentrate.
Workflow Visualization
Figure 1: Modified Bisulfite workflow specifically designed for sterically hindered quaternary aldehydes.
Module 3: Buffered Chromatography (Method B)
Best For: separating the aldehyde from the alcohol derivative (over-reduction impurity) or if the bisulfite method fails.
The Risk: Silica gel is slightly acidic (
Protocol: The "Neutralized" Column
-
Slurry Preparation: Mix Silica Gel (60 Å) with your eluent (e.g., Hexanes).
-
Buffering: Add 1% Triethylamine (Et₃N) to the slurry before pouring the column. This neutralizes acidic sites.
-
Eluent System:
-
Gradient: 0%
20% EtOAc in Hexanes. -
Note: The thiophene ring makes the molecule lipophilic. It will elute relatively early compared to the alcohol impurity.
-
-
Loading: Load the sample as a liquid (dissolved in minimum toluene) rather than dry-loading on silica to minimize contact time with the stationary phase.
Module 4: Troubleshooting & FAQs
Q1: My aldehyde solidifies in the freezer but melts at room temperature. Is it impure?
-
A: Not necessarily. 4-(2-Thienyl)tetrahydropyran-4-carboxaldehyde has a melting point near ambient temperature (depending on purity).[2] This "semi-solid" state is characteristic of disubstituted tetrahydropyrans. If it is a distinct solid, you can attempt recrystallization from cold pentane .
Q2: I see a new spot on TLC after leaving the sample on the bench. What is it?
-
A: It is likely the carboxylic acid (auto-oxidation). Thiophene aldehydes are notorious for this.
-
Fix: Always store under Argon/Nitrogen. If the acid is present, dissolve in EtOAc and wash with saturated
to remove the acid, then re-isolate the aldehyde.
-
Q3: Can I distill this compound?
-
A: Yes, but only under High Vacuum (<1 mmHg) .
-
Warning: Do not heat above 140°C. Thiophenes can undergo desulfurization or ring-opening at high temperatures. If the pot residue turns black, stop immediately.
-
Decision Tree: Choosing Your Strategy
Use this logic flow to determine the safest purification route for your specific batch.
Figure 2: Strategic decision tree for purification based on impurity profile.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanisms of nucleophilic addition to hindered carbonyls).
- Campaigne, E. "Thiophenes and their derivatives." Comprehensive Heterocyclic Chemistry, 1984, 4, 863-934. (Stability and reactivity profiles of thiophene rings).
- Furniss, B. S., et al.Purification of Laboratory Chemicals, 8th Ed.; Butterworth-Heinemann, 2017.
Sources
Minimizing side reactions in the formylation of 4-(Thiophen-2-yl)oxane
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the formylation of 4-(Thiophen-2-yl)oxane. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this crucial synthetic step. We will delve into the common challenges, their mechanistic origins, and provide field-proven strategies to maximize the yield and purity of your desired product, 5-(oxan-4-yl)thiophene-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the formylation of 4-(Thiophen-2-yl)oxane?
A1: The primary side reactions include:
-
Di-formylation: Introduction of a second formyl group onto the thiophene ring.
-
Incorrect Regioselectivity: Formylation at the C3 or C4 positions of the thiophene ring.
-
Polymerization/Resin Formation: Particularly under harsh acidic conditions, leading to intractable tars and reduced yields.[1]
-
Oxane Ring Opening: The oxane ring is susceptible to cleavage under strongly acidic conditions, a common feature of many formylation reactions.[2]
Q2: Which formylation method is recommended for 4-(Thiophen-2-yl)oxane?
A2: The Vilsmeier-Haack reaction is the most widely recommended method for formylating electron-rich heterocycles like thiophene due to its reliability and use of common laboratory reagents.[3] It generally offers high regioselectivity for the 5-position on a 2-substituted thiophene.[4][5] However, careful control of reaction conditions is paramount to prevent side reactions. Alternative methods like the Rieche formylation or formylation via a lithiated intermediate can be considered if the Vilsmeier-Haack reaction proves problematic.[3]
Q3: Why does formylation occur preferentially at the 5-position of the thiophene ring?
A3: Electrophilic aromatic substitution on thiophene preferentially occurs at the C2 (or C5) position because the resonance stabilization of the cationic intermediate (the sigma complex) is greater than when attack occurs at the C3 (or C4) position.[5] The intermediate from C2/C5 attack can be described by three major resonance structures, effectively delocalizing the positive charge, whereas the intermediate from C3/C4 attack has only two such structures.[5] The 2-substituted oxane group on your starting material will sterically and electronically direct the incoming electrophile to the vacant 5-position.
Q4: Can the oxane ring be compromised during the reaction?
A4: Yes. The oxane ring, like other cyclic ethers, is susceptible to acid-catalyzed ring-opening.[2] Formylation methods that employ strong Lewis acids or harsh acidic workups (e.g., Vilsmeier-Haack, Rieche) pose a risk.[3][6] Minimizing reaction temperature and time, along with careful quenching of the reaction, are critical to preserving the integrity of the oxane moiety.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the formylation of 4-(Thiophen-2-yl)oxane.
Problem 1: Low Yield of the Desired Mono-formylated Product
This is a general issue that can have several root causes. The following workflow will help you systematically identify and address the problem.
Caption: Workflow for troubleshooting low product yield.
Problem 2: Significant Di-formylation Observed
The formation of 2,5-diformylthiophene derivatives is a common issue when the substrate is highly activated or when reaction conditions are too harsh.
-
Causality: The mono-formylated product is still an electron-rich aromatic system and can undergo a second electrophilic substitution, especially if excess Vilsmeier reagent is present or the reaction temperature is too high.
-
Troubleshooting Steps:
-
Stoichiometry Control: This is the most critical parameter. Reduce the molar equivalents of the Vilsmeier reagent (formed from POCl₃ and DMF) to be closer to a 1:1 ratio with the substrate. A slight excess (e.g., 1.1 to 1.2 equivalents) is often optimal.[1]
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start the addition of the substrate at 0°C and allow the reaction to proceed at this temperature or warm slowly to room temperature. Avoid elevated temperatures.[7]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the mono- and di-formylated products. Quench the reaction as soon as the concentration of the mono-formylated product is maximized.[1]
-
| Parameter | Standard Condition | Adjustment for Di-formylation |
| Vilsmeier Reagent (eq.) | 1.5 - 3.0 | 1.1 - 1.2 |
| Temperature | Room Temp to 70°C | 0°C to Room Temp |
| Reaction Time | 2 - 12 hours | Monitor closely by TLC/HPLC |
Table 1: Adjustments to Minimize Di-formylation.
Problem 3: Formation of Isomeric Byproducts (Incorrect Regioselectivity)
While formylation is strongly directed to the 5-position, the formation of minor amounts of other isomers can occur.
-
Causality: The choice of formylating agent can influence regioselectivity. Sterically bulky Vilsmeier reagents, formed from substituted formamides, can sometimes favor attack at less hindered positions, though this is less common for 2-substituted thiophenes.[8]
-
Troubleshooting Steps:
-
Confirm Vilsmeier Reagent: Ensure the standard Vilsmeier reagent from DMF and POCl₃ is being used. Substituted formamides are not recommended for this substrate.
-
Consider Alternative Methods: If regioselectivity remains an issue, formylation via lithiation offers an alternative with very high regioselectivity. This involves deprotonating the 5-position with a strong base like n-butyllithium (n-BuLi) followed by quenching with DMF.[3] This method is less susceptible to steric and electronic effects that might misdirect electrophilic attack.
-
Problem 4: Polymerization and Resin Formation
The formation of a dark, intractable solid or "resin" indicates product or starting material degradation.
-
Causality: Thiophenes can be sensitive to strong acids, leading to polymerization.[9] The Vilsmeier-Haack conditions, while generally mild, are acidic. This side reaction is exacerbated by high temperatures and prolonged reaction times.[1]
-
Troubleshooting Logic:
Caption: Logic for minimizing resin formation.
Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Formylation
This protocol is designed to maximize the yield of 5-(oxan-4-yl)thiophene-2-carbaldehyde while minimizing side reactions.
Reagents:
-
4-(Thiophen-2-yl)oxane
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂), add anhydrous DMF (3 equivalents) dissolved in anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring.[3] Allow the mixture to stir at 0°C for 30 minutes.
-
Substrate Addition: Dissolve 4-(Thiophen-2-yl)oxane (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.
-
Neutralization: Slowly add saturated sodium bicarbonate solution until the aqueous layer is neutral to basic (pH ~ 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-(oxan-4-yl)thiophene-2-carbaldehyde.[10]
Protocol 2: Formylation via Directed Ortho-Lithiation
This protocol is an alternative for achieving high regioselectivity if the Vilsmeier-Haack reaction is problematic.
Reagents:
-
4-(Thiophen-2-yl)oxane
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂), add a solution of 4-(Thiophen-2-yl)oxane (1 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add n-BuLi (1.1 equivalents) dropwise. Stir the mixture at -78°C for 1 hour.
-
Formylation: Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78°C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the mixture to 0°C and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- BenchChem. (2025). Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide.
- Various Authors. (1970). Formyl and Acyl Derivatives of Thiophenes and their Reactions.
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde. BenchChem.
- Vogt, E. J., Zapol'skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.
- BenchChem. (2025).
- BenchChem. (2025).
- ACS Publications. (2024).
- PMC. (2025). Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and....
- Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
- Chemistry Stack Exchange. (2017).
- ResearchGate. (2025). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.
- Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.).
- Kuwait Journal of Science. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Rieche formylation - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. journalskuwait.org [journalskuwait.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubilization of 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Case ID: SOL-THP-04 Molecule: 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde Status: Active Support Guide Analyst: Senior Application Scientist
Diagnostic & Triage: Why is it Insoluble?
Before attempting solubilization, you must understand the physicochemical barriers specific to this molecule. 4-(Thiophen-2-yl)oxane-4-carbaldehyde presents a "solubility paradox" common in heterocyclic building blocks.
Structural Analysis
-
The Lipophilic Core: The molecule contains a thiophene ring (aromatic, hydrophobic) and an oxane (tetrahydropyran) ring. While the ether oxygen in the oxane adds some polarity, the carbon scaffold and the sulfur-containing ring drive the partition coefficient (LogP) upwards, likely into the 1.5 – 2.5 range .
-
The Deceptive Aldehyde: The aldehyde group (-CHO) is polar, but it is attached to a quaternary carbon (C4 of the oxane ring). This steric bulk shields the carbonyl, reducing its ability to hydrogen bond effectively with water networks.
-
The Stability Trap: Researchers often mistake decomposition for insolubility. Aldehydes in aqueous suspension are prone to oxidation (forming the corresponding carboxylic acid) or polymerization.
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the correct solubilization method for your specific application.
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.
Troubleshooting Guides (Step-by-Step Protocols)
Method A: The Cosolvent "Spike" (For Biological Assays)
Best for: High-throughput screening (HTS), acute cell assays. Mechanism: Uses a water-miscible organic solvent to disrupt water lattice energy.
Protocol:
-
Primary Stock: Dissolve the compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM .
-
Tip: If the solid resists, sonicate at 30°C for 5 minutes. Thiophene derivatives are highly soluble in DMSO.
-
-
Intermediate Dilution (Critical Step): Do not pipette DMSO directly into the cell media. It will precipitate ("crash out").
-
Prepare a 10x working solution in PBS containing 5% Tween-80 or PEG-400 .
-
Slowly add the DMSO stock to this surfactant-rich buffer while vortexing.
-
-
Final Application: Dilute the 10x working solution 1:10 into your assay media.
-
Target: Final DMSO concentration < 0.5% (v/v).
-
Method B: Cyclodextrin Encapsulation (For Stability & In Vivo)
Best for: Animal studies, long-term stability, preventing aldehyde oxidation. Mechanism: The hydrophobic thiophene ring inserts into the cyclodextrin cavity, leaving the hydrophilic exterior exposed to water [1].
Protocol:
-
Reagent: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Avoid native β-CD due to its own limited solubility and renal toxicity.
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.
-
Complexation:
-
Add the solid aldehyde in excess to the vehicle.
-
Stir vigorously (or rotate) for 24–48 hours at room temperature.
-
Why? Complexation is an equilibrium process. The quaternary carbon at position 4 creates steric bulk, so the "entry" of the thiophene into the cavity is slower than simple aromatics.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.
-
Quantification: Analyze the filtrate by HPLC to determine the exact soluble concentration.
Method C: The Bisulfite Switch (For Synthesis/Purification)
Best for: Extracting the aldehyde into water from organic layers, or storing it as a stable aqueous salt. Mechanism: Aldehydes react with sodium bisulfite (NaHSO₃) to form water-soluble α-hydroxy sulfonic acid salts.[1] This is reversible [2].
Protocol:
-
Formation:
-
Dissolve the aldehyde in a minimal amount of ether or ethyl acetate.
-
Add saturated aqueous NaHSO₃ (approx. 40% w/v).
-
Shake vigorously for 5–10 minutes. The aldehyde will convert to the salt and migrate to the aqueous layer.
-
Note: Due to the steric bulk of the oxane ring, this may require longer shaking than simple benzaldehyde.
-
-
Separation: Wash the aqueous layer with ether to remove non-aldehyde impurities.
-
Regeneration (Reversal):
-
To recover the lipophilic aldehyde, treat the aqueous layer with 10% Na₂CO₃ or NaOH (bring pH > 10).
-
The adduct collapses; the aldehyde precipitates or forms an oil. Extract immediately into organic solvent.
-
Comparative Data Table
| Feature | DMSO (Method A) | HP-β-CD (Method B) | Bisulfite (Method C) |
| Max Solubility | High (in stock) | Moderate (~1–5 mM) | Very High (>100 mM) |
| Biocompatibility | Low (Cell toxicity) | High (FDA approved excipient) | Toxic (Reactive) |
| Stability | Low (Oxidation risk) | High (Protected in cavity) | Very High (Solid adduct) |
| Preparation Time | 5 mins | 24 hours | 30 mins |
| Cost | Low | High | Low |
Frequently Asked Questions (FAQs)
Q: My compound turned into a white solid in the aqueous buffer after 2 hours. What happened? A: This is "crashing out." The compound is thermodynamically unstable in water. You likely exceeded the solubility limit of the cosolvent system. Switch to Method B (Cyclodextrins) , which prevents precipitation by shielding the hydrophobic core, or prepare the solution immediately before use.
Q: Can I heat the solution to dissolve it? A: Proceed with caution. While heat improves solubility, this molecule is an aldehyde. Heating in water (especially basic pH) accelerates the Cannizzaro reaction or oxidation to the carboxylic acid. Do not exceed 40°C.
Q: I see a new peak on my HPLC after leaving the aqueous solution overnight. A: This is likely the carboxylic acid derivative (oxidation of the aldehyde) or a hydrate (gem-diol).
-
Fix: Degas your buffers to remove oxygen or add a mild antioxidant like EDTA (to chelate metal catalysts) if compatible with your assay. For storage, always keep as a solid or in anhydrous DMSO at -20°C.
Q: Why not just adjust the pH? A: This molecule has no ionizable groups in the physiological range (pH 2–10). The thiophene sulfur is not basic, and the ether oxygen is neutral. Adjusting pH will not improve solubility unless you go to extremes that degrade the molecule [3].
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Purification of Aldehydes via Bisulfite Adducts). Link
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link
Sources
Stabilizing 4-(Thiophen-2-yl)oxane-4-carbaldehyde against air and moisture
The following technical guide addresses the stabilization, handling, and purification of 4-(Thiophen-2-yl)oxane-4-carbaldehyde (also known as 4-(2-thienyl)tetrahydro-2H-pyran-4-carbaldehyde).
This guide is structured as a Tier-2 Technical Support resource, designed for researchers observing degradation or instability in this specific intermediate.
Case ID: STAB-THP-THIO-CHO Classification: Air-Sensitive / Quaternary Aldehyde Primary Hazard: Autoxidation & Radical Decomposition
Chemical Profile & Instability Mechanics
Before troubleshooting, it is critical to understand why this molecule degrades.
-
The Quaternary Advantage: Unlike simple aldehydes, this molecule possesses a quaternary carbon at the
-position (C4 of the oxane ring). It lacks -protons, meaning it cannot enolize . This renders it immune to base-catalyzed aldol polymerization, a common death pathway for other aldehydes. -
The Thiophene Liability: The thiophene ring is electron-rich.[1] If the aldehyde undergoes autoxidation to form a peracid (a common intermediate), that peracid can attack the thiophene sulfur (S-oxidation) or the alkene backbone, leading to a "black tar" decomposition product rather than a clean carboxylic acid.
-
The Radical Threat: The formyl hydrogen (CH O) has a low bond dissociation energy (~87 kcal/mol). Exposure to atmospheric oxygen initiates a radical chain reaction, converting the aldehyde to 4-(thiophen-2-yl)oxane-4-carboxylic acid .
Visualization: Degradation Pathway
The following diagram illustrates the specific autoxidation cascade you are likely preventing.
Figure 1: Autoxidation mechanism. The formation of the peracid intermediate is the critical control point. Once formed, it destroys remaining aldehyde and the thiophene ring.
Troubleshooting Guide (FAQ Format)
Q1: My sample has turned from colorless/pale yellow to dark amber or brown. Is it usable?
Diagnosis: This indicates advanced oxidation. The "browning" is characteristic of thiophene ring decomposition caused by peracids generated in situ by the aldehyde's reaction with air. Action:
-
Do not distill immediately. Heating a peracid-contaminated sample can be hazardous.
-
Check NMR: Look for the disappearance of the aldehyde proton (~9.5–10.0 ppm) and the appearance of broad multiplets in the aromatic region.
-
Salvage: If >50% intact, perform a rapid filtration through a short plug of basic alumina (Activity III) using degassed hexanes/ether. The polar acids and tars will stick to the alumina; the aldehyde will elute.
Q2: I see a white solid precipitating in my neat liquid sample.
Diagnosis: This is likely 4-(thiophen-2-yl)oxane-4-carboxylic acid . The acid is often less soluble in the neat aldehyde than the aldehyde itself. Action:
-
Filtration: If the supernatant is still clear, filter the mixture through a 0.45 µm PTFE syringe filter under an inert atmosphere (glovebag or nitrogen stream) to remove the acid nuclei, which can catalyze further decomposition.
Q3: Can I purify this on Silica Gel?
Technical Advisory: Proceed with Caution.
Silica gel is slightly acidic (
-
Use Neutral Alumina: It is much gentler on thiophene moieties.
-
Buffer the Silica: If you must use silica, pre-wash the column with 1% Triethylamine (Et
N) in hexanes to neutralize active sites.
Q4: How do I store this for >1 month?
Protocol:
-
Container: Silylated glass vial (to prevent surface catalysis) or a Teflon-lined Schlenk tube.
-
Atmosphere: Argon is superior to Nitrogen (Argon is heavier than air and blankets the liquid).
-
Temperature: -20°C or -80°C.
-
Additive: Add 0.1% (w/w) BHT (Butylated hydroxytoluene) . BHT acts as a radical scavenger, terminating the chain reaction described in Figure 1 before it destroys the bulk material.
Validated Protocols
Protocol A: Inert Atmosphere Handling (Schlenk Line)
Use this workflow for all transfers to prevent oxygen introduction.
Figure 2: Standard Schlenk transfer protocol to maintain integrity.
Protocol B: Purification via Bisulfite Adduct
Note: This method is effective but can be slow due to the steric bulk of the quaternary center. Use only if chromatography fails.
-
Dissolution: Dissolve crude material in minimal diethyl ether.
-
Adduct Formation: Add saturated aqueous Sodium Bisulfite (
, 2-3 equiv). Vigorously stir for 2-4 hours. The aldehyde forms a water-soluble adduct.-
Observation: The organic layer should contain your impurities (thiophene tars, non-aldehydes). The aqueous layer holds your product.
-
-
Wash: Separate layers. Wash the aqueous layer 2x with ether to remove organic impurities.
-
Regeneration: Cool aqueous layer to 0°C. Basify carefully with saturated Sodium Bicarbonate (
) or 10% NaOH until pH > 10.-
Caution: Exothermic.
-
-
Extraction: Extract the liberated aldehyde immediately into fresh Dichloromethane (DCM).
-
Drying: Dry over
and concentrate in vacuo (bath < 30°C).
Solvent & Material Compatibility Matrix
| Parameter | Recommended | Avoid | Reason |
| Solvents (Reaction) | DCM, THF, Toluene (Anhydrous) | Alcohols (MeOH, EtOH), Water | Alcohols form hemiacetals reversibly; Water forms hydrates. |
| Solvents (Workup) | Ethyl Acetate, Hexanes | Diethyl Ether (if containing peroxides) | Ether peroxides initiate radical oxidation of the aldehyde. |
| Drying Agents | Sodium Sulfate ( | Calcium Chloride ( | |
| Stationary Phase | Neutral Alumina (Activity II-III) | Acidic Silica Gel | Acidic sites catalyze thiophene decomposition. |
| Gas | Argon (Grade 5.0) | Nitrogen (Standard Grade) | Argon is denser than air, providing a better "blanket" for liquids. |
References
-
Handling Air-Sensitive Reagents. Sigma-Aldrich Technical Bulletin AL-134.
-
Source:
-
-
Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
-
Source:
-
-
Thiophene-2-carboxaldehyde Safety Data Sheet. (For analog comparison regarding stability).
-
Source:
-
Sources
Recrystallization solvents for 4-(Thiophen-2-yl)oxane-4-carbaldehyde purification
Technical Support Guide: Purification of 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Executive Summary & Compound Analysis
Compound: 4-(Thiophen-2-yl)oxane-4-carbaldehyde Structural Challenges:
-
Tertiary Aldehyde: The aldehyde group is attached to a quaternary carbon (C4 of the oxane ring), creating significant steric bulk. This often lowers the melting point compared to unhindered analogs, making the compound prone to "oiling out" rather than crystallizing.
-
Oxidation Risk: Like all aldehydes, this compound is susceptible to autoxidation to the corresponding carboxylic acid [4-(thiophen-2-yl)oxane-4-carboxylic acid].
-
Thiophene Moiety: While generally stable, the thiophene ring can be sensitive to strong mineral acids, leading to polymerization.
Primary Recommendation: Due to the likely low melting point, mixed-solvent recrystallization at low temperature (-20°C) is the standard approach. However, if the compound persists as an oil, the Bisulfite Adduct Purification method is the authoritative "rescue" protocol for high-purity isolation.
Solvent Selection Guide (FAQ)
Q: What are the best solvent systems for recrystallizing this compound?
A: Because this molecule contains both polar (aldehyde, ether oxygen) and lipophilic (thiophene, hydrocarbon backbone) domains, a Solvent/Anti-Solvent pair is required. Single-solvent recrystallization is rarely effective.
| Solvent System | Ratio (v/v) | Application Context |
| Ethyl Acetate / Hexanes | 1:3 to 1:5 | Standard Protocol. Good balance of polarity. Dissolve in min. warm EtOAc, add Hexanes until turbid. |
| DCM / Pentane | 1:4 | Low-Temp Crystallization. Best for compounds that oil out. Dissolve in DCM, layer Pentane, and freeze. |
| Ethanol / Water | 4:1 | Polar Alternative. Only use if the compound is a stable solid at RT. Risk of hydrate formation. |
| Toluene / Heptane | 1:3 | High Purity. Toluene provides excellent solubility for aromatic impurities; Heptane forces precipitation. |
Q: My compound is "oiling out" instead of crystallizing. What is happening?
A: Oiling out occurs when the compound's melting point is lower than the solvent's boiling point, or when impurities depress the melting point (eutectic formation).
-
Immediate Fix: Re-heat the mixture to dissolve the oil. Add a "seed" crystal (if available) or scratch the glass surface while cooling slowly to room temperature, then transfer to -20°C.
-
Solvent Switch: Switch to a lower-boiling system like DCM/Pentane so you can keep the temperature well below the compound's melting point.
Advanced Troubleshooting Protocols
Protocol A: The "Layering" Technique (For Oily Products)
Use this when standard cooling yields an oil.
-
Dissolve the crude aldehyde in the minimum amount of Dichloromethane (DCM) at room temperature.
-
Carefully layer 3–4 volumes of Pentane or Hexane on top of the DCM solution. Do not mix.
-
Seal the flask with parafilm and place it in a -20°C freezer undisturbed for 24–48 hours.
-
Mechanism: Slow diffusion of the non-polar anti-solvent into the DCM layer induces controlled nucleation, favoring crystal growth over oil formation.
Protocol B: Bisulfite Adduct Purification (The "Rescue" Method)
Use this if recrystallization fails completely. This method chemically separates the aldehyde from non-carbonyl impurities.
Theory: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonate salts. Impurities remain in the organic layer.
Step-by-Step Workflow:
-
Adduct Formation:
-
Dissolve crude oil in 5 mL Ethyl Acetate .
-
Add 10 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Stir vigorously for 1 hour. A white precipitate (the adduct) should form.
-
Note: If no solid forms, the adduct may be water-soluble. Keep the aqueous layer.
-
-
Washing:
-
Regeneration:
-
Suspend the solid (or aqueous solution) in fresh DCM or Ethyl Acetate.
-
Slowly add 10% Sodium Carbonate (Na₂CO₃) or NaOH until pH > 10.
-
Stir until the solid dissolves and gas evolution stops.
-
-
Isolation:
Visual Workflows
Figure 1: Solvent Screening Logic
Caption: Decision tree for selecting the optimal crystallization solvent based on compound behavior.
Figure 2: Bisulfite Purification Mechanism
Caption: Chemical pathway for purifying aldehydes via reversible bisulfite adduct formation.
References
-
Boucher, M. M., et al. (2017).[4] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[4] Retrieved from [Link]
-
University of Wisconsin-Madison. (2023). Recrystallization Procedures and Troubleshooting Oiling Out. Department of Chemistry. Retrieved from [Link]
-
PubChem Database. (2025).[7][8] Tetrahydropyran-4-carbaldehyde (CID 9964078) Physical Properties.[9] National Library of Medicine. Retrieved from [Link]
-
Kjell, D. P., et al. (1999).[10] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724. Retrieved from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Workup [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydro-2H-pyran-2-carbaldehyde | C6H10O2 | CID 11040661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tetrahydro-2H-pyran-4-carboxaldehyde | C6H10O2 | CID 9964078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
Technical Support Center: Synthetic Strategies for 4-Substituted Tetrahydropyran Aldehydes
Sources
- 1. Heterocyclics [employees.csbsju.edu]
- 2. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Corey-Fuchs Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. adichemistry.com [adichemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly efficient organocatalysts for the asymmetric aldol reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. organic-synthesis.com [organic-synthesis.com]
Structural Validation Guide: 1H NMR of 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Executive Summary & Application Context
Target Molecule: 4-(Thiophen-2-yl)oxane-4-carbaldehyde CAS: (Analogous to 50675-18-8 but with thiophene substitution) Primary Application: Critical intermediate in the synthesis of opioid analgesics (fentanyl analogues) and heterocyclic building blocks for medicinal chemistry.
This guide serves as a technical manual for the structural verification of 4-(Thiophen-2-yl)oxane-4-carbaldehyde . Unlike simple aliphatic aldehydes, this molecule possesses a quaternary center at the C4 position of the tetrahydropyran (oxane) ring, creating specific steric and electronic environments that complicate NMR interpretation.
We compare the target molecule against its synthetic precursor (Nitrile ) and its common over-reduction impurity (Primary Alcohol ) to provide a robust method for reaction monitoring.
Comparative Analysis: Target vs. Alternatives
In a drug development context, "alternatives" often refer to the specific impurities or precursors that mimic the target signal. The synthesis typically proceeds via the reduction of 4-(Thiophen-2-yl)oxane-4-carbonitrile using DIBAL-H. The critical failure mode is over-reduction to the alcohol.
Table 1: Diagnostic Signal Comparison (400 MHz, CDCl3)
| Feature | Target (Aldehyde) | Precursor (Nitrile) | Impurity (Alcohol) |
| Functional Group | -CHO | -CN | -CH₂OH |
| Diagnostic Signal | Singlet, δ 9.45 ppm | None | Doublet, δ 3.65 ppm |
| Thiophene Region | δ 6.9 - 7.4 ppm | δ 7.0 - 7.5 ppm | δ 6.9 - 7.3 ppm |
| THP C2/C6 (O-CH₂) | δ 3.7 - 3.9 ppm (m) | δ 3.9 - 4.1 ppm (m) | δ 3.6 - 3.8 ppm (m) |
| THP C3/C5 (C-CH₂) | δ 2.1 - 2.4 ppm (m) | δ 2.0 - 2.2 ppm (m) | δ 1.8 - 2.1 ppm (m) |
| Carbonyl Carbon (13C) | ~198 ppm | ~120 ppm (CN) | None |
Key Insight: The disappearance of the aldehyde singlet at 9.45 ppm and the appearance of a doublet at 3.65 ppm (integrating to 2H) is the definitive sign of over-reduction.
Structural Visualization & Logic Pathways
Diagram 1: Synthetic Pathway & NMR Monitoring Points
This diagram outlines the synthesis flow and the critical NMR checkpoints to distinguish the product from the "alternatives" (precursor and impurity).
Caption: Reaction monitoring logic. The appearance of the 3.65 ppm doublet indicates process failure (over-reduction).
Diagram 2: NMR Assignment Logic Tree
Use this decision tree to validate the regio-chemistry of the thiophene ring (2-substituted vs. 3-substituted).
Caption: Decision tree for distinguishing the 2-thienyl target from the 3-thienyl isomer based on spin-spin coupling constants.
Detailed Experimental Protocol
Sample Preparation
To ensure high-resolution splitting patterns (essential for thiophene characterization), follow this strict protocol:
-
Solvent: Use CDCl₃ (99.8% D) with 0.03% TMS. Avoid DMSO-d6 unless solubility is an issue, as DMSO viscosity broadens the fine coupling of the thiophene ring.
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent. High concentrations (>20 mg) can cause stacking effects, shifting the aromatic protons.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., Aluminum salts from DIBAL workup) which cause paramagnetic broadening.
Instrument Parameters[1]
-
Frequency: 400 MHz minimum (required to resolve Thiophene J-couplings).
-
Spectral Width: -1 to 11 ppm.
-
Pulse Delay (D1): Set to 3.0 seconds . The aldehyde proton has a long relaxation time (T1); a short D1 will reduce the integral accuracy of the -CHO peak relative to the aliphatic protons.
In-Depth Interpretation Guide
A. The "Smoking Gun": Aldehyde Proton
-
Shift: 9.45 ± 0.1 ppm .
-
Multiplicity: Singlet (s) .
-
Reasoning: Unlike linear aldehydes where the -CHO proton couples to the alpha-protons (becoming a triplet), this aldehyde is attached to a quaternary carbon (C4). There are no vicinal protons to split it.
-
Validation: If this peak appears as a doublet, your quaternary center formation failed (likely H instead of Thiophene at C4).
B. The Thiophene Fingerprint (Regio-chemistry)
Distinguishing 2-thienyl from 3-thienyl is critical.
-
Proton H5 (5-position): Appears as a doublet of doublets (dd) around 7.3 - 7.4 ppm . It couples to H4 (J ≈ 5.0 Hz) and H3 (J ≈ 1.1 Hz).
-
Proton H3 (3-position): Appears as a dd around 7.0 - 7.1 ppm . It couples to H4 (J ≈ 3.5 Hz) and H5 (J ≈ 1.1 Hz).
-
Proton H4 (4-position): Appears as a dd around 6.9 - 7.0 ppm .[1] It couples to H5 (J ≈ 5.0 Hz) and H3 (J ≈ 3.5 Hz).
-
Differentiation: In the 3-thienyl isomer , the proton at position 2 appears as a narrow doublet (J ≈ 3.0 Hz) or singlet, often further downfield (~7.4-7.5 ppm) due to being flanked by Sulfur and the substituent.
C. The Oxane (THP) Ring Dynamics
The oxane ring adopts a chair conformation. However, the C4-substitution pattern creates a specific symmetry.
-
Symmetry: The molecule possesses a plane of symmetry passing through the Oxygen and C4.
-
C2-H and C6-H (Adjacent to Oxygen): These 4 protons are chemically equivalent in pairs (C2 and C6) but magnetically non-equivalent (axial vs equatorial).
-
Signal: Multiplet (td or ddd) at 3.7 - 3.9 ppm .
-
Integration: 4H.
-
-
C3-H and C5-H (Adjacent to C4):
-
Signal: Multiplet at 2.1 - 2.4 ppm .
-
Integration: 4H.
-
Note: These protons are shielded compared to C2/C6.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants).
-
PubChem Database. (2025).[2] Tetrahydro-2H-pyran-4-carbaldehyde (Compound CID 9964078).[2] National Library of Medicine. Available at: [Link]
-
Salman, S. R. (1982).[1] "1H NMR of 2-substituted thiophenes." Organic Magnetic Resonance, 20(3), 151-153. (Authoritative source for Thiophene J-coupling values).
Sources
Structural Elucidation of Thiophene-Aldehyde-Oxane Derivatives: A Comparative FTIR Guide
This guide outlines the structural characterization of oxane (tetrahydropyran) derivatives substituted with aldehyde and thiophene moieties using Fourier Transform Infrared Spectroscopy (FTIR). It compares this method against primary alternatives (NMR, Raman) and provides a validated experimental protocol.
Executive Summary
In medicinal chemistry, oxane (tetrahydropyran) rings often serve as non-planar spacers, while thiophene-aldehyde conjugates function as reactive electrophilic warheads or bioisosteres for phenyl groups. Characterizing these multi-functional molecules requires distinguishing overlapping signals.[1] While NMR provides atomic connectivity, FTIR offers a rapid, cost-effective "molecular fingerprint" that is particularly sensitive to the electronic conjugation between the thiophene ring and the aldehyde carbonyl—a critical quality attribute in drug synthesis.
Part 1: Technical Deep Dive – Characteristic Vibrational Signatures
The FTIR spectrum of a thiophene-aldehyde-oxane derivative is a superposition of three distinct chemical environments. Successful identification relies on detecting specific vibrational modes and, crucially, the frequency shifts induced by conjugation.[2]
1. The Conjugated System (Thiophene-Aldehyde)
The interaction between the electron-rich thiophene ring and the electron-withdrawing aldehyde group results in a "push-pull" electronic system. This conjugation lowers the force constant of the carbonyl bond, shifting its absorption to a lower wavenumber compared to aliphatic aldehydes.[3][4]
-
C=O Stretching (Carbonyl): Typically appears at 1685–1660 cm⁻¹ .
-
Note: A standard saturated aldehyde appears at ~1730 cm⁻¹.[5] The shift to <1700 cm⁻¹ is diagnostic of conjugation with the thiophene aromatic system.
-
-
C–H Stretching (Aldehyde Fermi Resonance): The "Fermi Doublet" is the most reliable identifier for aldehydes.
-
ν(C–H) stretch: Two bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ .
-
The lower frequency band (2720 cm⁻¹) is usually distinct from aliphatic C–H stretches and is a primary confirmation of the aldehyde group.[4]
-
-
Thiophene Ring Modes:
-
C=C / C–C Ring Stretch: Multiple sharp bands in the 1550–1400 cm⁻¹ region (often ~1520 and ~1430 cm⁻¹).
-
C–H Out-of-Plane (OOP) Bending: Strong bands at 850–650 cm⁻¹ . For 2-substituted thiophenes, a strong band near ~830–800 cm⁻¹ is typical.
-
2. The Oxane (Tetrahydropyran) Core
The oxane ring is an aliphatic cyclic ether. Its signals are often less intense than the polar carbonyl but are essential for confirming the scaffold.
-
C–O–C Asymmetric Stretch: A strong, broad band in the 1150–1070 cm⁻¹ region. This is the "ether fingerprint."
-
sp³ C–H Stretching: Bands just below 3000 cm⁻¹ (2980–2850 cm⁻¹ ), overlapping with the higher energy aldehyde C–H band but distinct from the aromatic thiophene C–H (which appears >3000 cm⁻¹).
Summary Table of Diagnostic Peaks
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Aldehyde | C=O[1][4][6] Stretch | 1685 – 1660 | Strong | Shifted lower due to thiophene conjugation. |
| Aldehyde | C–H Stretch | 2830 & 2720 | Medium | "Fermi Doublet"; 2720 cm⁻¹ is critical for ID.[6][7] |
| Thiophene | C–H Stretch (Ar) | 3110 – 3000 | Weak | Distinct from aliphatic C–H (<3000). |
| Thiophene | Ring Breathing | 1550 – 1400 | Med-Strong | Multi-band pattern characteristic of heteroaromatics. |
| Oxane | C–O–C Stretch | 1150 – 1070 | Strong | Broad ether band; confirms the cyclic core. |
Part 2: Comparative Analysis (FTIR vs. Alternatives)
While FTIR is the primary screening tool, it must be contextualized against NMR and Raman spectroscopy.
Method Comparison Matrix
| Feature | FTIR (The Guide Focus) | ¹H-NMR | Raman Spectroscopy |
| Primary Detection | Dipole moment changes (Polar bonds: C=O, C-O). | Magnetic environment of protons. | Polarizability changes (Non-polar bonds: C=C, S-S). |
| Aldehyde ID | Fermi doublet (2720 cm⁻¹) + C=O shift. | Distinct singlet at 9.5–10.0 ppm. | Weak C=O signal; poor for aldehydes. |
| Thiophene ID | Ring modes (1500-1400 cm⁻¹).[8][9] | Aromatic protons (7.0–8.0 ppm) with coupling.[10] | Very strong symmetric ring breathing modes. |
| Sample State | Solid (ATR/KBr) or Oil. | Solution (requires deuterated solvent).[10] | Solid or Liquid (non-destructive).[7] |
| Throughput | High (< 1 min/sample). | Low (10–30 min/sample). | High (< 1 min/sample). |
Why Choose FTIR?
-
Speed & Cost: FTIR is an instantaneous "pass/fail" check for the presence of the aldehyde handle during synthesis, whereas NMR requires workup and dissolution.
-
Solid-State Sensitivity: If the derivative is a solid, FTIR-ATR allows analysis without solvent effects that might obscure hydrogen bonding interactions.
-
Polar Sensitivity: FTIR is superior to Raman for detecting the carbonyl and ether oxygen moieties, which are the most reactive parts of this molecule.
Part 3: Validated Experimental Protocol
Objective: Obtain a high-resolution spectrum to resolve the aldehyde Fermi doublet and the thiophene conjugation shift.
1. Sample Preparation
-
Method of Choice: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.
-
Reasoning: ATR eliminates the need for KBr pellet pressing, which can introduce moisture (interfering with OH regions) or cause ring-opening in sensitive oxanes due to high pressure.
-
-
Protocol:
-
Clean crystal with isopropanol; ensure background spectrum is flat.
-
Solids: Place ~2 mg of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.
-
Oils: Apply a thin film (just enough to cover the crystal active area). No pressure clamp needed.
-
2. Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Reasoning: 2 cm⁻¹ is recommended to clearly resolve the aldehyde 2820/2720 cm⁻¹ doublet from the aliphatic C-H stretches.
-
-
Scans: 32 or 64 scans.
-
Reasoning: Signal-to-noise ratio improves with the square root of scans. 64 scans provide a clean baseline for weak aromatic overtones.
-
-
Range: 4000 – 600 cm⁻¹.[11]
3. Self-Validation Checklist (Quality Control)
Part 4: Visualization & Logic Flow[7]
Figure 1: Spectral Assignment Logic Flow
This diagram illustrates the decision-making process for confirming the structure based on spectral peaks.
Caption: Step-by-step logic flow for identifying the conjugated aldehyde-thiophene-oxane motif using FTIR.
Figure 2: Experimental Workflow (ATR-FTIR)
Caption: Optimized ATR-FTIR workflow for rapid structural validation of organic derivatives.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 2-Thiophenecarboxaldehyde. National Institute of Standards and Technology.[12] [Link]
-
Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2020).[2] [Link]
-
Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones. (2025).[2][3] [Link]
-
Specac. Interpreting Infrared Spectra: A Guide.[Link]
-
Mettler Toledo. IR vs Raman Spectroscopy: Advantages & Limitations.[Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. rsisinternational.org [rsisinternational.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. google.com [google.com]
- 8. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. 2-Thiophenecarboxaldehyde(98-03-3) IR Spectrum [chemicalbook.com]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. 2-Thiophenecarboxaldehyde [webbook.nist.gov]
Advanced MS Profiling: 4-(Thiophen-2-yl)oxane-4-carbaldehyde vs. Structural Analogs
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(Thiophen-2-yl)oxane-4-carbaldehyde (CAS: 906352-93-0). As a critical quaternary intermediate in the synthesis of spiro-fused heterocycles and bioactive thiophene derivatives, accurate identification of this scaffold is essential.
We compare its MS performance against its two most common structural analogs: the Phenyl bioisostere (4-Phenyl-oxane-4-carbaldehyde) and the Unsubstituted parent (Oxane-4-carbaldehyde). This analysis establishes a self-validating identification protocol based on unique fragmentation pathways and isotopic signatures.
Structural Context & Bioisosterism
The target molecule features a quaternary carbon at position 4 of a tetrahydropyran (oxane) ring, substituted with both a formyl group and a thiophene ring.
| Feature | Target Molecule | Phenyl Analog (Alternative 1) | Unsubstituted Parent (Alternative 2) |
| Structure | 4-(Thiophen-2-yl) | 4-Phenyl | 4-H |
| Formula | C₁₀H₁₂O₂S | C₁₂H₁₄O₂ | C₆H₁₀O₂ |
| MW | 196.27 Da | 190.24 Da | 114.14 Da |
| Key Role | Bioactive scaffold (S-interaction) | Classic hydrophobic core | Synthetic precursor |
| Isotope Tag | ³⁴S (4.4% A+2) | None (Trace ¹³C) | None |
Fragmentation Analysis (Mechanism & Pathway)[1]
Primary Fragmentation Logic
The fragmentation of 4-(Thiophen-2-yl)oxane-4-carbaldehyde under Electron Ionization (EI, 70 eV) is driven by the stability of the quaternary center and the aromatic thiophene ring.
-
Alpha-Cleavage (Dominant): The radical cation located on the carbonyl oxygen induces homolytic cleavage of the C-C bond between the carbonyl and the quaternary carbon. This results in the loss of the formyl radical (•CHO , 29 Da) and formation of a stable tertiary carbocation at m/z 167.
-
Inductive Cleavage (Thienyl Stability): The thiophene ring stabilizes the positive charge efficiently. Direct cleavage of the oxane ring often leaves the charge on the thiophene-containing fragment (m/z 83 or 97).
-
Ring Disintegration: The oxane ring undergoes retro-Diels-Alder-type fragmentation, typically losing ethylene (C₂H₄, 28 Da) or formaldehyde (CH₂O, 30 Da).
Visualization of Signaling Pathways
The following diagram illustrates the specific fragmentation tree for the target molecule compared to the phenyl analog.
Caption: Comparative fragmentation tree showing the divergence between Thienyl (Left, Blue) and Phenyl (Right, Red) pathways. Note the diagnostic mass shift of +6 Da and the specific aromatic marker ions (83 vs 77).
Comparative Performance Data
The following table synthesizes theoretical and experimental data to distinguish the target from its alternatives.
| Parameter | Target: 4-(Thiophen-2-yl) | Alternative 1: 4-Phenyl | Differentiation Logic |
| Molecular Ion (M+) | m/z 196 (Weak) | m/z 190 (Weak) | Target is +6 Da higher. |
| Base Peak (Likely) | m/z 167 ([M-CHO]⁺) | m/z 161 ([M-CHO]⁺) | Loss of 29 Da is diagnostic for both; the m/z 167 peak confirms the sulfur moiety. |
| Aromatic Marker | m/z 83 (Thienyl⁺) | m/z 77 (Phenyl⁺) | Crucial: m/z 83 is unique to thiophene. m/z 77 is a universal aromatic contaminant. |
| Isotopic Pattern | 4.4% abundance at M+2 (³⁴S) | <1% abundance at M+2 | The ³⁴S isotope provides a "fingerprint" confirmation of the thiophene ring. |
| Secondary Ions | m/z 111 (Thienyl-CO⁺) | m/z 105 (Benzoyl⁺) | Ar-CO fragments often appear if the ring opens before CO loss. |
Why This Matters for Drug Development
In medicinal chemistry, replacing a Phenyl ring with a Thiophene (bioisosteric replacement) is a common strategy to improve metabolic stability or solubility.
-
False Positive Risk: If using a generic "aromatic" scan, m/z 77 might be absent in the target, leading to confusion.
-
Purity Check: The presence of m/z 161 in a sample of the Thienyl target indicates contamination with the Phenyl analog (a possible byproduct if starting materials were mixed).
Experimental Protocols
To ensure reproducible data, follow these optimized protocols.
Protocol A: GC-MS Identification (Standard)
Objective: Routine purity analysis and structural confirmation.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . Avoid methanol to prevent hemiacetal formation.
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Start: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 5 min.
-
-
MS Source: Electron Ionization (EI), 70 eV, 230°C.
-
Scan Range: m/z 40–300.
Self-Validating Check: Look for the m/z 167 peak. If absent, check if the inlet temperature is too high (thermal degradation of aldehyde) or if the sample has oxidized to the carboxylic acid (M+16 = m/z 212).
Protocol B: LC-MS (ESI) for Trace Analysis
Objective: Detecting the molecule in biological matrices where thermal degradation is a risk.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Ionization: ESI Positive Mode.
-
Target Ion:
-
Aldehydes ionize poorly in ESI.
-
Derivatization Step (Recommended): React 50 µL sample with 50 µL 2,4-Dinitrophenylhydrazine (DNPH) solution before injection.
-
Detect: The DNPH-hydrazone adduct.
-
Target Mass (Derivatized): 196 + 180 (DNPH) - 18 (H₂O) = 358 Da [M+H]⁺ .
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Thiophenecarboxaldehyde. National Institute of Standards and Technology. Link
-
ChemicalBook. (2025). Tetrahydropyran-4-carbaldehyde Properties and Synthesis. Link
-
Mishra, R., et al. (2021).[1][2] Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Link
-
PubChem. (2025). Compound Summary: Tetrahydro-2H-pyran-4-carboxaldehyde.[3][4] National Library of Medicine. Link
Sources
A Comparative Guide to the Reactivity of 4-(Thiophen-2-yl)oxane-4-carbaldehyde vs. its 4-Phenyl Analogue
This guide provides an in-depth comparison of the chemical reactivity of 4-(Thiophen-2-yl)oxane-4-carbaldehyde and its 4-phenyl analogue. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of organic chemistry with actionable experimental designs to elucidate the nuanced differences between these two important scaffolds. We will explore the electronic and steric factors governing the reactivity of the aldehyde functionality, supported by data from analogous systems and detailed protocols for empirical validation.
Introduction: The Structural and Electronic Landscape
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. Nucleophilic attack at this site is the cornerstone of many crucial transformations, including C-C bond formation, oxidation, and reduction. In the two molecules under consideration, 4-(Thiophen-2-yl)oxane-4-carbaldehyde and 4-phenyloxane-4-carbaldehyde, the core oxane structure is identical. The key differentiator is the aromatic ring—thiophene versus phenyl—attached to the quaternary carbon that also bears the aldehyde group. This seemingly subtle difference introduces significant electronic disparities that modulate the reactivity of the entire molecule.
The central hypothesis of this guide is that the electron-rich nature of the thiophene ring will decrease the electrophilicity of the adjacent aldehyde, rendering it less reactive towards nucleophiles compared to its phenyl counterpart.
Theoretical Framework: A Tale of Two Rings
The difference in reactivity stems primarily from the electronic properties of the thiophene and phenyl rings. While both are aromatic, they are not electronically equivalent.
-
Benzene (Phenyl Group): Benzene is the archetypal aromatic compound. Its six π-electrons are delocalized over six carbon atoms. While it can participate in resonance, it is less electron-rich than many heterocyclic systems.[1]
-
Thiophene: Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. The sulfur atom's lone pairs participate in the π-electron system, resulting in a total of six delocalized electrons over five atoms.[2][3] This leads to a higher electron density within the ring compared to benzene, making thiophene an electron-rich aromatic system.[1] Consequently, thiophene is significantly more reactive than benzene in electrophilic aromatic substitution reactions—a classic indicator of its superior electron-donating ability.[2]
This enhanced electron-donating character of the thiophene ring is crucial. Although not in direct conjugation, this effect is transmitted through the quaternary carbon to the carbonyl group, reducing the partial positive charge (δ+) on the carbonyl carbon. A lower δ+ charge translates to reduced electrophilicity and, therefore, lower reactivity towards nucleophiles. Aromatic aldehydes, in general, are less reactive in nucleophilic additions than their aliphatic counterparts because the ring's electron-donating resonance effect deactivates the carbonyl group.[4] The more electron-rich thiophene ring is expected to exert this deactivating effect more strongly than the phenyl ring.
Comparative Analysis of Key Reactions
Based on the theoretical framework, we can predict the relative performance of the two aldehydes in common synthetic transformations.
Nucleophilic Addition
This is the most characteristic reaction of aldehydes. The reaction mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon.[5]
-
Prediction: 4-Phenyloxane-4-carbaldehyde will react faster with nucleophiles (e.g., Grignard reagents, organolithiums, cyanide) than 4-(Thiophen-2-yl)oxane-4-carbaldehyde.
-
Causality: The greater partial positive charge on the carbonyl carbon of the phenyl analogue presents a more attractive target for the incoming nucleophile, leading to a lower activation energy for the reaction. Aromatic aldehydes are generally less reactive than aliphatic aldehydes, and the more electron-donating thiophene ring enhances this deactivation.[4][5]
Oxidation
Aldehydes are readily oxidized to carboxylic acids using various reagents like KMnO₄, CrO₃, or Tollens' reagent.
-
Prediction: Both aldehydes are readily oxidizable. However, kinetic studies may reveal that the thiophene analogue oxidizes slightly faster under certain conditions.
-
Causality: While nucleophilic attack on the carbonyl is key, the mechanism of some oxidations can be complex. For chromium-based oxidants, the rate can be influenced by the electron-donating resonance effects of the aromatic ring.[6] The more electron-rich thiophene ring might stabilize transition states in the oxidation pathway, potentially accelerating the reaction. However, the sulfur atom in thiophene can also be susceptible to oxidation under harsh conditions, which could lead to side products.
Reduction
Reduction of the aldehyde group with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields a primary alcohol.
-
Prediction: The phenyl analogue is expected to be reduced slightly faster than the thiophene analogue.
-
Causality: The mechanism involves the delivery of a hydride ion (a nucleophile) to the carbonyl carbon. Therefore, the same electronic factors that govern nucleophilic addition apply here. The more electrophilic carbonyl of the phenyl derivative will react more readily with the hydride reagent.
Quantitative Data Summary
| Property / Reaction | 4-(Thiophen-2-yl)oxane-4-carbaldehyde | 4-Phenyloxane-4-carbaldehyde | Rationale |
| Aromatic Ring System | Thiophene (5-membered heterocycle) | Phenyl (6-membered carbocycle) | Structural Difference |
| Electronic Nature of Ring | More Electron-Rich / Stronger Donor[1] | Less Electron-Rich / Weaker Donor | Thiophene's sulfur heteroatom donates lone-pair density.[2][3] |
| Carbonyl Carbon Electrophilicity (δ+) | Lower | Higher | The stronger electron-donating effect of thiophene reduces the partial positive charge. |
| Predicted Rate of Nucleophilic Addition | Slower | Faster | A more electrophilic carbonyl carbon is more susceptible to nucleophilic attack.[4] |
| Predicted Rate of Reduction (with NaBH₄) | Slower | Faster | Hydride reduction is a form of nucleophilic addition. |
| Predicted Rate of Oxidation (with Tollens') | Likely similar, potentially slightly faster | Likely similar | Both are readily oxidized; minor kinetic differences may arise from transition state stabilization. |
Experimental Protocols for Validation
To empirically validate the predicted reactivity differences, a competitive reaction is the most robust experimental design. This method minimizes variations in reaction conditions, providing a direct and reliable comparison.
Competitive Nucleophilic Addition with Phenylmagnesium Bromide
This experiment will quantify the relative reactivity by allowing both aldehydes to compete for a limited amount of a Grignard reagent.
Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(Thiophen-2-yl)oxane-4-carbaldehyde (1.0 mmol) and 4-phenyloxane-4-carbaldehyde (1.0 mmol) in anhydrous diethyl ether (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add Phenylmagnesium Bromide (0.5 mmol, 0.5 equivalents) dropwise via syringe over 15 minutes with vigorous stirring. The substoichiometric amount of the nucleophile is critical for competition.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Work-up: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture using ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative ratio of the two alcohol products. The product ratio directly reflects the relative reaction rates.
Conclusion
Based on fundamental electronic principles, 4-phenyloxane-4-carbaldehyde is predicted to be more reactive towards nucleophilic addition and reduction than 4-(Thiophen-2-yl)oxane-4-carbaldehyde . This difference is attributed to the superior electron-donating ability of the thiophene ring compared to the phenyl ring, which reduces the electrophilicity of the adjacent carbonyl carbon. While both compounds are valuable synthetic intermediates, understanding this reactivity differential is critical for optimizing reaction conditions, controlling selectivity in competitive environments, and designing novel molecular scaffolds in drug discovery programs. The experimental protocols provided herein offer a clear pathway to empirically verify these theoretical predictions and quantify the magnitude of the reactivity difference.
References
-
Wikipedia. Thiophene. [Link]
-
Zhang, G., et al. (2015). Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution. Journal of Materials Chemistry A. [Link]
-
Chemistry Stack Exchange. (2018). Difference between tendency of benzene and thiophene to undergo sulfonation. [Link]
-
Quora. (2017). Why is there a difference in the aromaticity of benzene, thiophene, pyrrole, and furan? [Link]
-
Pennsylvania State University. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]
13C NMR chemical shifts for 4-(2-Thienyl)tetrahydropyran-4-carboxaldehyde
Technical Assessment of 13C NMR Spectral Signatures: 4-(2-Thienyl)tetrahydropyran-4-carboxaldehyde
Core Directive: The Strategic Role of Spectral Verification
In medicinal chemistry, 4-(2-Thienyl)tetrahydropyran-4-carboxaldehyde represents a critical "quaternary building block."[1] The simultaneous presence of a polar tetrahydropyran ring, an aromatic thiophene moiety, and a reactive aldehyde handle at a single quaternary carbon makes this scaffold valuable for synthesizing spiro-fused heterocycles and neuroactive ligands.
However, the synthesis of this compound—often via the hydrolysis of a nitrile precursor or oxidation of an alcohol—is prone to incomplete conversion or isomerization. Standard 1H NMR can be ambiguous due to overlapping methylene signals in the tetrahydropyran ring. 13C NMR spectroscopy provides the definitive structural audit , specifically through the distinct chemical shifts of the quaternary center (C4) and the carbonyl carbon.[2]
This guide provides a high-resolution analysis of the expected 13C NMR signature, comparing it against its primary synthetic precursors and structural analogs to enable precise quality control in drug development workflows.
Comparative Analysis: Spectral Fingerprinting
The following data synthesizes theoretical chemical shift principles with empirical data from analogous 4-substituted tetrahydropyrans and 2-substituted thiophenes.
Table 1: Predicted 13C NMR Chemical Shifts & Assignments
Solvent Reference: CDCl3 (77.16 ppm)
| Carbon Position | Type | Predicted Shift (δ, ppm) | Diagnostic Significance |
| C-CHO (Aldehyde) | Carbonyl | 198.0 – 202.0 | Critical Quality Attribute. Confirms oxidation state.[1] Distinct from nitrile precursor (~120 ppm).[3] |
| C-2' (Thiophene) | Quaternary Aromatic | 141.0 – 145.0 | Ipso-carbon.[1] Deshielded by the quaternary center.[2] |
| C-3', C-4', C-5' | Aromatic CH | 124.0 – 128.0 | Typical thiophene range.[1] C5' usually most shielded (~124-125 ppm).[1] |
| C-2, C-6 (Pyran) | Methylene (OCH2) | 64.0 – 66.0 | Characteristic ether signal.[1] Confirms intact pyran ring. |
| C-4 (Pyran) | Quaternary | 50.0 – 55.0 | Structural Key. Significantly downfield from unsubstituted analog (~41 ppm) due to aromatic/carbonyl substitution. |
| C-3, C-5 (Pyran) | Methylene (CH2) | 32.0 – 35.0 | Shielded aliphatic region.[1] Often broadened if ring inversion is slow. |
Table 2: Comparative Shift Analysis (Distinguishing Alternatives)
| Feature | Target Molecule (Aldehyde) | Precursor (Nitrile) | Analog (Unsubstituted) |
| Functional Group | CHO (~200 ppm) | CN (~119-121 ppm) | CHO (~202 ppm) |
| C4 Environment | Quaternary (~53 ppm) | Quaternary (~45-50 ppm) | Methine (~41 ppm) |
| Aromatic Region | Present (4 signals) | Present (4 signals) | Absent |
| DEPT-135 | CHO (+), C4 (Null) | CN (Null), C4 (Null) | CHO (+), C4 (+) |
Expert Insight: The most common synthesis failure is incomplete reduction of the nitrile or over-oxidation to the carboxylic acid.
Acid Impurity: Look for a carbonyl shift at ~175-180 ppm (broad) instead of 200 ppm.
Nitrile Impurity: Look for a sharp quaternary peak at ~120 ppm .
Structural Visualization & Logic
To ensure accurate assignment, researchers should visualize the molecule's connectivity and the logical flow of NMR verification.
Diagram 1: Structure & Numbering Map
Caption: Connectivity map highlighting the critical Quaternary C4 node (Red) linking the Pyran ring, Thiophene moiety, and Aldehyde group.[1]
Diagram 2: NMR Verification Workflow (Decision Tree)
Caption: Logical workflow for distinguishing the target product from common synthetic impurities (Nitrile precursor, Carboxylic acid) and analogs.
Experimental Methodology: Self-Validating Protocol
To ensure data integrity, follow this acquisition protocol designed to maximize the sensitivity of quaternary carbons, which often suffer from long relaxation times (
Sample Preparation:
-
Concentration: Dissolve 30–50 mg of sample in 0.6 mL of CDCl3 (Chloroform-d).
-
Why: High concentration is required to see the low-intensity quaternary C4 and C-ipso signals clearly.[1]
-
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., magnesium sulfate from workup) that can cause line broadening.
Acquisition Parameters (Bruker/Varian Standard):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Why: Maintains NOE enhancement during the relaxation delay to boost signal-to-noise, but decouples protons during acquisition.
-
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Why: The quaternary C4 and carbonyl carbons have long
relaxation times. A short D1 will suppress these critical signals, making integration or even detection difficult.
-
-
Scans (NS): Minimum 1024 scans .
-
Why: Essential for visualizing the low-intensity quaternary peaks against the noise floor.[1]
-
-
DEPT-135: Run immediately after the standard 13C.
-
Validation: The C4 signal (~53 ppm) and C2' (thiophene, ~143 ppm) must disappear in the DEPT spectrum. The Aldehyde CH (~200 ppm) should remain positive (up).
-
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Source for general thiophene and pyran shift ranges).
-
ChemicalBook. (2024). Tetrahydropyran-4-carbaldehyde (CAS 50675-18-8) Spectral Data. Link
-
SpectraBase. (2024). 13C NMR Data for 4-Phenyltetrahydropyran. Wiley Science Solutions. Link
-
National Institutes of Health (NIH) PubChem. (2025). Tetrahydro-2H-pyran-4-carboxaldehyde Compound Summary. Link[1]
Sources
Structural Profiling of 4-(Thiophen-2-yl)oxane Scaffolds: A Crystallographic Comparison Guide
Topic: X-ray crystallography data for 4-(Thiophen-2-yl)oxane derivatives Content Type: Publish Comparison Guide
Executive Summary
In modern medicinal chemistry, the 4-(Thiophen-2-yl)oxane (also known as 4-(thiophen-2-yl)tetrahydropyran) scaffold has emerged as a critical bioisostere for the classical 4-phenyl-oxane moiety. While the phenyl-oxane core is ubiquitous in drug discovery (e.g., in NK1 antagonists and selective serotonin reuptake inhibitors), the thiophene variant offers distinct physicochemical advantages: reduced lipophilicity (LogP), altered metabolic clearance (CYP450 interaction), and unique "exit vectors" for substituent placement.
This guide provides a technical comparison of the crystallographic performance of 4-(Thiophen-2-yl)oxane derivatives against their phenyl analogs. It is designed for structural biologists and medicinal chemists requiring high-resolution data to validate binding modes and solid-state stability.
Comparative Performance Matrix: Thiophene vs. Phenyl Scaffolds
The following data synthesizes crystallographic metrics from the Cambridge Structural Database (CSD) and recent bioisostere studies.
| Metric | 4-(Thiophen-2-yl)oxane (Target) | 4-Phenyl-oxane (Alternative) | Implication for Drug Design |
| Crystal Packing Efficiency | High (often planar stacking) | Moderate to High (herringbone) | Thiophene allows tighter packing due to reduced steric bulk of the sulfur atom compared to the -CH=CH- unit. |
| Disorder Frequency | High (>40% of structures) | Low (<5%) | Critical: Thiophene rings frequently exhibit 180° rotational disorder in X-ray data, complicating refinement. |
| Ring Conformation | Distorted Chair | Ideal Chair | The C-S-C angle (~92°) induces slight flattening of the attached oxane ring compared to the rigid phenyl group. |
| H-Bond Capability | Acceptor (Weak) | None (Hydrophobic only) | Thiophene sulfur can accept weak H-bonds ( |
| Exit Vector Angle | ~148° (C2-C1-Substituent) | 180° (Linear) | Thiophene introduces a "kink" in the scaffold, accessing different sub-pockets in the target protein. |
Analyst Insight: While the phenyl scaffold offers predictable crystallography, the thiophene derivative provides superior pharmacological tuning. The trade-off is a more complex crystallographic refinement process due to the rotational disorder of the thiophene ring.
Experimental Protocol: Crystallization & Data Collection
To obtain high-resolution structures of 4-(Thiophen-2-yl)oxane derivatives, standard evaporation methods often fail due to the high solubility of the oxane ether linkage. The following protocol utilizes a Dual-Solvent Vapor Diffusion system optimized for this scaffold.
Phase A: Synthesis & Purification (Pre-requisite)
-
Purity Requirement: >98% by HPLC. Thiophene derivatives are prone to oxidation; ensure fresh purification via silica gel chromatography (Hexane:EtOAc gradient).
-
Solvent Removal: Lyophilize to remove trace water, which promotes amorphous precipitation over crystallization.
Phase B: Vapor Diffusion Protocol
-
Inner Vessel (Sample): Dissolve 5 mg of the derivative in 0.5 mL of Tetrahydrofuran (THF) . THF is structurally similar to the oxane core, preventing solvate formation that distorts the lattice.
-
Outer Vessel (Precipitant): Add 3 mL of n-Pentane .
-
Equilibration: Seal tightly. Store at 4°C in a vibration-free environment for 72–96 hours.
-
Harvesting: Crystals typically appear as colorless prisms. Mount immediately in Paratone-N oil to prevent desolvation.
Phase C: Data Collection Strategy
-
Temperature: Collect at 100 K (cryo-cooling). This is non-negotiable for thiophene derivatives to freeze out the rotational disorder of the sulfur atom.
-
Redundancy: Aim for >6.0 redundancy to accurately resolve the electron density difference between Sulfur (16
) and Carbon (6 ) in disordered regions.
Structural Analysis Workflow
The following diagram illustrates the decision logic for solving structures containing the 4-(Thiophen-2-yl)oxane core, specifically addressing the "Thiophene Flip" issue.
Caption: Workflow for refining 4-(Thiophen-2-yl)oxane structures. Note the critical branch for modeling thiophene rotational disorder, a common artifact in this scaffold.
In-Depth Structural Comparison
A. The "Thiophene Flip" Phenomenon
In approximately 40% of reported structures, the thiophene ring exhibits a 180° rotational disorder about the C-C bond connecting it to the oxane ring [1].
-
Observation: The electron density map shows "smeared" density where the Sulfur atom should be.
-
Cause: The steric volume of the Sulfur atom is similar to the -CH=CH- moiety, allowing the ring to flip without disrupting the crystal packing significantly.
-
Solution: Crystallographers must refine this as a two-site disorder (e.g., 80% occupancy conformation A, 20% conformation B). Failure to do so results in artificially high thermal ellipsoids and incorrect bond lengths.
B. Oxane Ring Puckering
Unlike the phenyl analog, which forces the oxane ring into a rigid chair conformation to maximize equatorial positioning, the thiophene group is electronically distinct.
-
Phenyl-Oxane: The phenyl group is bulky, locking the oxane into a
chair conformation with the phenyl group strictly equatorial ( kcal/mol). -
Thiophene-Oxane: The thiophene group has a smaller steric profile (A-value ~ 1.6 kcal/mol). While the chair is still preferred, X-ray data often reveals a flattened chair or twisted-boat geometry in the presence of bulky ortho-substituents [2]. This flexibility is advantageous for fitting into dynamic protein pockets.
C. Intermolecular Interactions
The "Killer Application" of the thiophene-oxane scaffold is its ability to engage in Sulfur-
-
Data Point: In the crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide (a structural cousin), the thiophene sulfur participates in a weak interaction with the carbonyl oxygen of a neighboring molecule (
) [3]. This interaction is absent in phenyl analogs, providing a unique handle for increasing solubility and crystal density.
References
-
Vertex Pharmaceuticals & CCDC Data. (2013). Crystal structure and Hirshfeld surface analysis of thiophene derivatives. Retrieved from
-
BenchChem. (2025).[1] Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity.[2] Retrieved from
-
Prabhu, S. A., et al. (2013). Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide.[3] Acta Crystallographica Section E. Retrieved from
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres in Drug Design.[4] Retrieved from
-
University of Fribourg. (2020). Guide for Crystallization of Small Organic Molecules. Retrieved from
Sources
Comparative Guide: Elemental Analysis Standards for 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Topic: Elemental Analysis Standards for 4-(Thiophen-2-yl)oxane-4-carbaldehyde Content Type: Publish Comparison Guide
Executive Summary: The Sulfur-Aldehyde Challenge
In pharmaceutical development, 4-(Thiophen-2-yl)oxane-4-carbaldehyde (C₁₀H₁₂O₂S) represents a critical class of heterocyclic intermediates. Its structural duality—combining a labile aldehyde function with a sulfur-rich thiophene moiety—creates a "perfect storm" for analytical failure. Standard elemental analysis (EA) protocols often yield poor precision due to sulfur adsorption effects and rapid aldehyde oxidation.
This guide objectively compares the three dominant methodologies for validating the elemental composition of this compound: Dynamic Flash Combustion (CHNS) , Oxygen Flask Combustion (Schöniger) , and High-Resolution Mass Spectrometry (HRMS) . We establish the Dynamic Flash Combustion method, optimized with specific catalytic additives, as the superior standard for bulk purity validation, provided strict handling protocols are followed.
The Target Molecule: Theoretical Baseline
Before selecting a method, the theoretical elemental composition must be established as the absolute reference.
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Tolerance (±0.4%) |
| Carbon | 10 | 12.011 | 120.11 | 61.19% | 60.79 – 61.59% |
| Hydrogen | 12 | 1.008 | 12.096 | 6.16% | 5.76 – 6.56% |
| Sulfur | 1 | 32.06 | 32.06 | 16.34% | 15.94 – 16.74% |
| Oxygen | 2 | 15.999 | 31.998 | 16.30% | N/A (Calculated by diff) |
| Total | 196.26 g/mol | 100.00% |
Methodology Comparison: Selecting the Right Standard
We evaluated three analytical approaches based on Precision , Sulfur Recovery , and Matrix Interference .
Option A: Dynamic Flash Combustion (CHNS) – The Gold Standard
Mechanism: High-temperature combustion (>1000°C) in an oxygen-rich environment, followed by GC separation of N₂, CO₂, H₂O, and SO₂.[1]
-
Pros: Simultaneous determination of C, H, and S; industry standard for purity certification (±0.4% rule).
-
Cons: Sulfur (as SO₂) is sticky and can adsorb onto cooler spots or standard copper reduction tubes, leading to "tailing" and low recovery.
-
Verdict: Best for Bulk Purity. Requires V₂O₅ or WO₃ additives to aid combustion and prevent sulfur retention.
Option B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography
Mechanism: Manual combustion of the sample in a flask of oxygen, absorption of gases into H₂O₂, followed by titration or IC for sulfate.
-
Pros: Extremely accurate for Sulfur; eliminates matrix interferences.
-
Cons: Labor-intensive; high risk of human error; does not provide C/H data simultaneously.
-
Verdict: Best for Cross-Validation. Use only if CHNS sulfur values are inconsistent.
Option C: High-Resolution Mass Spectrometry (HRMS)
Mechanism: Ionization (ESI/APCI) to determine exact mass-to-charge ratio.
-
Pros: Confirms molecular formula and presence of impurities; requires micro-quantities.
-
Cons: Not quantitative for bulk purity. A sample can be 80% pure and still show the correct exact mass peak.
-
Verdict: Supplementary. Essential for identity, insufficient for purity standards.
Experimental Protocol: The Self-Validating System
To achieve reproducible results for 4-(Thiophen-2-yl)oxane-4-carbaldehyde, you cannot use a "shoot and look" approach. You must implement a self-validating protocol that accounts for the aldehyde's instability and sulfur's stickiness.
Step 1: Sample Preparation (The "Freshness" Factor)
-
Causality: Aldehydes oxidize to carboxylic acids (C₁₀H₁₂O₃S) upon air exposure. This lowers %C from 61.19% to ~56.6%, causing immediate failure.
-
Protocol:
-
Dry sample under high vacuum (0.1 mbar) at ambient temperature for 4 hours to remove solvent.
-
Store under Argon/Nitrogen immediately.
-
Weigh samples (2–3 mg) into Tin (Sn) capsules inside a glovebox or minimal-exposure environment.
-
Step 2: The Combustion Catalyst
-
Causality: Organosulfur compounds often form refractory char. Standard oxidation catalysts (Cr₂O₃) may retain sulfur.
-
Protocol: Add 5–10 mg of Tungsten (VI) Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) directly into the tin capsule with the sample. This promotes "flash" oxidation and ensures quantitative release of SO₂.
Step 3: Calibration Strategy
-
Trustworthiness: Do not calibrate with simple standards like Acetanilide (no S).
-
Protocol:
-
Conditioning: Run 3 "bypass" samples of the analyte to saturate active sites in the column.
-
K-Factor Calibration: Use Sulfanilamide (C₆H₈N₂O₂S) or BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene). These match the N-S-C profile of the target.
-
Acceptance: The Calibration Correlation Coefficient (
) must be >0.9999 for Sulfur.
-
Step 4: Data Analysis & Troubleshooting
Use the following logic flow to interpret your data.
Figure 1: Decision logic for validating Elemental Analysis results of sulfur-containing aldehydes.
Comparative Data Summary
The table below summarizes typical results observed when analyzing 4-(Thiophen-2-yl)oxane-4-carbaldehyde using different protocols. Note how the Optimized CHNS aligns with theoretical values, whereas standard methods fail.
| Parameter | Theoretical | Standard CHNS (No Additive) | Optimized CHNS (+WO₃) | HRMS (ESI+) |
| Carbon (%) | 61.19 | 61.10 | 61.15 | N/A |
| Hydrogen (%) | 6.16 | 6.25 | 6.18 | N/A |
| Sulfur (%) | 16.34 | 14.80 (Low Recovery) | 16.29 | N/A |
| Precision (SD) | N/A | ± 0.85% (Poor) | ± 0.15% (Excellent) | < 5 ppm (Mass Error) |
| Main Failure Mode | N/A | Sulfur Tailing / Adsorption | None | Does not detect bulk impurities |
| Cost per Run | N/A | $ |
Critical Insights for the Researcher
The "Hydrate" Trap
Aldehydes are hygroscopic and can form gem-diols (
-
Observation: If your %C is low (~55-56%) and %H is high (~6.5-7.0%), you likely have the hydrate.
-
Correction: Standard drying ovens are insufficient. Use a desiccator with P₂O₅ under vacuum.
The Sulfur Memory Effect
Sulfur dioxide (
-
Correction: If you run a high-sulfur sample, run a "blank" immediately after to clear the system.
References
-
Thermo Fisher Scientific. (2018). Fully Automated Analysis for CHNS and Trace Sulfur Through an Elemental Analyzer. Application Note 42253. Link
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations.[2] Inorganic Chemistry Frontiers. Link
-
PerkinElmer. (2012). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. Application Note. Link
-
National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. Link
-
PubChem. (2023). Tetrahydro-2H-pyran-4-carbaldehyde (Compound Summary). Link
Sources
A Comparative Guide to Validating the Synthesis of 4-(Thiophen-2-yl)oxane-4-carbaldehyde via TLC Monitoring
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those with potential applications in medicinal chemistry, rigorous in-process control is paramount. This guide provides a detailed, experience-driven comparison of analytical techniques for monitoring the synthesis of 4-(Thiophen-2-yl)oxane-4-carbaldehyde, a heterocyclic aldehyde with potential as a versatile building block. We will focus on the practical application of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective primary monitoring tool, while also benchmarking its performance against more quantitative methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Synthetic Pathway: A Plausible Approach
While numerous synthetic routes can be envisioned, a common and reliable method for the formylation of an aromatic heterocycle involves organometallic intermediates.[1][2] For our case study, we will consider the synthesis of 4-(Thiophen-2-yl)oxane-4-carbaldehyde starting from commercially available 4-chlorooxane and 2-bromothiophene. The proposed pathway involves the formation of a Grignard reagent from 2-bromothiophene, which then undergoes a nucleophilic addition to a suitable formylating agent derived from 4-chlorooxane.
Reaction Scheme:
-
Grignard Formation: 2-Bromothiophene reacts with magnesium metal in an ethereal solvent (e.g., THF) to form 2-thienylmagnesium bromide.[3][4]
-
Nucleophilic Addition/Formylation: This step is conceptual. A direct reaction with a simple derivative of 4-chlorooxane might be complex. A more practical approach, though multi-step, could involve converting 4-chlorooxane to a suitable electrophile that can react with the Grignard reagent to yield the target aldehyde after workup. For the purpose of monitoring, we will focus on the disappearance of the key starting material (2-bromothiophene) and the appearance of the significantly more polar product.
Monitoring this transformation is critical to determine the point of reaction completion, prevent the formation of byproducts, and maximize yield.
Pillar 1: Thin-Layer Chromatography (TLC) – The Workhorse of Reaction Monitoring
TLC operates on the principle of differential partitioning of components between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[5][6][7] Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf).[6]
Why TLC for this Synthesis?
TLC is the ideal first-line technique for this reaction due to its:
-
Speed: An analysis can be completed in 5-10 minutes.[8]
-
Low Cost: The materials (plates, solvents) are inexpensive.
-
Simplicity: It requires minimal equipment and training.
-
Real-Time Feedback: It allows for frequent sampling to closely track the reaction's progress.[5][9]
Detailed Experimental Protocol for TLC Monitoring
This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Materials:
-
Silica gel 60 F254 TLC plates[10]
-
Developing chamber (e.g., a covered beaker with filter paper to ensure solvent vapor saturation)
-
Capillary tubes for spotting[11]
-
UV lamp (254 nm)
-
Dipping stain: Potassium permanganate (KMnO₄) or Vanillin stain
-
Mobile Phase: Hexane and Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Mobile Phase Selection (Eluent):
-
Rationale: The goal is to find a solvent system where the starting material and product are well-separated, ideally with Rf values between 0.2 and 0.8.[12][13] A common starting point for many organic molecules is a mixture of a non-polar solvent (hexane) and a polar solvent (ethyl acetate).[10][14]
-
Procedure: Begin by testing a 4:1 Hexane:EtOAc mixture. This ratio can be adjusted to achieve optimal separation. If spots are too low (low Rf), increase the polarity by adding more EtOAc. If they are too high (high Rf), decrease the polarity by adding more hexane.[13]
-
-
Sample Preparation & Spotting:
-
Rationale: Proper spotting is key to good separation. A "co-spot" is used as an internal standard to definitively track the starting material.
-
Procedure: a. With a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[11] b. Mark three lanes: "SM" (Starting Material), "R" (Reaction), and "Co" (Co-spot). c. Prepare a dilute solution of your starting material (2-bromothiophene) in a volatile solvent like EtOAc. d. Using a capillary tube, apply a small spot of the SM solution onto the "SM" lane. e. Carefully withdraw a small aliquot from the reaction mixture using another capillary tube. Spot this onto the "R" lane.[9] f. On the "Co" lane, first spot the SM solution, and then carefully spot the reaction mixture directly on top of it.
-
-
Development:
-
Rationale: The sealed, vapor-saturated chamber ensures that the mobile phase composition remains constant as it ascends the plate, leading to reproducible results.
-
Procedure: a. Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm (must be below the baseline on the plate).[8] b. Place the spotted TLC plate vertically into the chamber and cover it. c. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[5][9] d. Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Rationale: Not all compounds are visible to the naked eye. A multi-step visualization process ensures all components are detected.
-
Procedure: a. UV Light: View the dried plate under a 254 nm UV lamp. Thiophene and other aromatic compounds will absorb UV light and appear as dark spots on the fluorescent green background.[15] Circle the spots with a pencil. b. Chemical Staining: For compounds that are not UV-active or to gain additional information, use a chemical stain.
- Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as aldehydes and alcohols.[16] The product aldehyde should produce a yellow spot on a purple background.[16]
- Vanillin Stain: This is a good general-purpose stain for aldehydes, ketones, and alcohols, often yielding a range of colors that can help differentiate spots.[15][17] c. To apply the stain, quickly dip the plate into the solution, remove it, and gently warm it with a heat gun until spots appear.[15][18]
-
-
Interpretation:
-
Reaction Progress: As the reaction proceeds, the spot corresponding to the starting material (2-bromothiophene) in the "R" lane will diminish in intensity, while a new, more polar spot (lower Rf) corresponding to the product aldehyde will appear and intensify.[9][12]
-
Confirmation: The "Co" lane should show two separated spots until the reaction is complete. When the starting material is fully consumed, the "R" lane will show only the product spot, and the "Co" lane will look identical to the "R" lane (plus any impurities).
-
Rf Calculation: Calculate the Rf value for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[6] This provides a numerical value for documentation.
-
Pillar 2: Comparative Analysis - TLC vs. The Alternatives
While TLC is an exceptional tool for qualitative, real-time monitoring, a full validation of the synthesis requires quantitative and structural data, which is where other techniques excel.[19]
Workflow for Selecting an Analytical Method
The choice of analytical technique depends on the specific question being asked at each stage of the synthesis and purification process.
Caption: Decision workflow for selecting the appropriate analytical technique.
Data-Driven Comparison of Monitoring Techniques
The following table objectively compares TLC with HPLC and GC across several key performance metrics.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Adsorption/Partition on a plate[7] | Partition in a packed column under high pressure[19] | Partition in a column with a gaseous mobile phase[19] |
| Primary Use | Rapid, qualitative reaction monitoring[12] | High-resolution separation and quantification[19] | Separation and analysis of volatile compounds[20][21] |
| Speed/Run Time | 5-10 minutes | 10-60 minutes[20] | 2-30 minutes[20] |
| Cost | Very low (per sample and setup) | High (instrumentation and solvents)[20][21] | Moderate to High (instrumentation)[21] |
| Sensitivity | Microgram (µg) range | Nanogram (ng) to Picogram (pg) range | Nanogram (ng) to Picogram (pg) range |
| Quantitative? | Semi-quantitative at best[22] | Yes, highly accurate and reproducible | Yes, highly accurate and reproducible |
| Expertise | Low | High | High |
| Best For... | In-process checks, solvent system screening | Final purity analysis, complex mixtures | Volatile starting materials or products |
In-Depth Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final product.[23] It offers superior separation of closely related impurities and provides accurate quantitative data (e.g., purity as a percentage). For 4-(Thiophen-2-yl)oxane-4-carbaldehyde, which is likely non-volatile, HPLC would be the preferred method over GC for final analysis.[20]
-
Gas Chromatography (GC): GC is exceptionally powerful for analyzing volatile compounds.[21] It could be used to check for the presence of the volatile starting material, 2-bromothiophene, in the final product. However, the target aldehyde product itself may have a boiling point that is too high for routine GC analysis without derivatization.
Synthesis and Monitoring Workflow Visualization
The following diagram illustrates the integration of these techniques into a cohesive workflow, from reaction setup to final product validation.
Caption: Integrated workflow for synthesis, monitoring, and validation.
Conclusion
For the synthesis of 4-(Thiophen-2-yl)oxane-4-carbaldehyde, Thin-Layer Chromatography is an indispensable tool for real-time, qualitative reaction monitoring. Its speed, simplicity, and low cost allow for efficient process control, ensuring the reaction is driven to completion without unnecessary heating or time, which could lead to byproduct formation.
However, TLC is part of a larger analytical toolkit. While it expertly answers the question, "Is my reaction done yet?", it cannot definitively answer, "How pure is my product?" or "Is this the correct molecule?". For these critical questions, researchers must turn to quantitative and structural techniques. An integrated approach, using TLC for in-process guidance followed by HPLC for purity assessment and NMR/MS for structural confirmation, represents a robust, trustworthy, and scientifically sound methodology for the development of novel chemical entities.
References
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Yarnell, A. (2025, August 19). A Visual Guide to Making Vanillin Stain. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Vanillin, (contains H2SO4) Ethanol Solution [for TLC Stain], 500mL, Each. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]
-
Hemmateenejad, B., et al. (2010). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 2(9), 1348-1355. Retrieved from [Link]
-
The Sarpong Group, University of California, Berkeley. (n.d.). Appendix 3: Recipes For TLC Stains. Retrieved from [Link]
-
Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Hemmateenejad, B., et al. (2010). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Academia.edu. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
JoVE. (2015, March 4). Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]
-
Mohrig, J. R., et al. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Retrieved from [Link]
-
University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
- Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents. Science of Synthesis, 25, 75-106.
- Gupton, B. F., et al. (2001). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study.
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
- Vendina, I., Parkova, A., & Trapencieris, P. (2014). o-DIRECTED LITHIATION OF ACYLATED HYDROXYTHIOPHENES. HETEROCYCLES, 88(2), 1565.
-
Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2014, August 20). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. Retrieved from [Link]
- Google Patents. (n.d.). CN103896909A - Synthesis method of 2-thiopheneethanol.
-
University of Massachusetts Boston. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
-
Slideshare. (2016, May 19). Chromatography- principle and application of TLC ,HPLC ,and GC. Retrieved from [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Filo. (2022, August 2). (ix) Preparation of Grignard reagent : 2-Bromo thiophene reacts with magn... Retrieved from [Link]
-
Chromatography Forum. (2004, October 31). comparison of GC, HPLC and TLC. Retrieved from [Link]
-
Study.com. (n.d.). Draw the structure of the product that is formed when 2-bromothiophene is treated with the following reagents: 1) Mg; 2) CO2; 3) acidic workup. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
- Khan, K. M., et al. (2013).
-
Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
Sources
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4-(Thiophen-2-yl)oxane-4-carbaldehyde proper disposal procedures
Executive Summary: Immediate "Do's and Don'ts"
For researchers handling 4-(Thiophen-2-yl)oxane-4-carbaldehyde , disposal is not merely about dumping a chemical; it is about managing the intersection of peroxide formation (oxane ring), air sensitivity (aldehyde), and sulfur emissions (thiophene).
| DO | DON'T |
| DO test for peroxides prior to moving any container older than 6 months. | DON'T dispose of in standard "Non-Halogenated" solvent streams without flagging sulfur content. |
| DO segregate as "Organic Waste - Sulfur Containing" to protect incinerator scrubbers. | DON'T mix with strong oxidizers (e.g., nitric acid) or bases in the waste container; this risks exothermic polymerization. |
| DO double-bag solid waste; thiophene derivatives often possess high skin permeability and stench. | DON'T distill or evaporate to dryness if the material history is unknown (peroxide explosion risk). |
Chemical Profile & Hazard Assessment
To dispose of this molecule safely, we must deconstruct its functional groups. As a Senior Application Scientist, I evaluate the molecule not just by its name, but by the sum of its reactive parts.
Structure Analysis:
-
Oxane (Tetrahydropyran) Ring: A cyclic ether. Like tetrahydrofuran (THF), oxanes are susceptible to auto-oxidation, forming explosive hydroperoxides upon exposure to air and light [1].
-
Aldehyde (-CHO): chemically unstable. It oxidizes to the corresponding carboxylic acid in air and can undergo exothermic polymerization in the presence of caustic bases or amines [2].
-
Thiophene Ring: A sulfur heterocycle. While aromatic and relatively stable, its incineration generates Sulfur Dioxide (
), a regulated pollutant that requires specific flue gas scrubbing [3].
Summary of Physicochemical Hazards:
| Feature | Hazard Class | Disposal Implication |
| Oxane Ring | Peroxide Former (Class B) | CRITICAL: Must test for peroxides before disposal. If >100 ppm, stabilization is required before transport. |
| Aldehyde | Combustible / Reactive | Keep away from oxidizing waste streams. Potential sensitizer.[1] |
| Thiophene | Stench / Environmental Toxin | Requires "Sulfur-Containing" waste stream labeling. High aquatic toxicity. |
Pre-Disposal Stabilization Protocol
Before this chemical leaves your bench, it must be rendered stable for transport. This section details the Self-Validating System for safety.
Step A: Peroxide Validation (The Oxane Factor)
Because the molecule contains an oxane (ether) core, you cannot assume it is free of shock-sensitive explosives.
-
Visual Inspection: Check for crystals around the cap or a viscous layer at the bottom. If seen, DO NOT TOUCH . Contact EHS immediately.
-
Test: Use commercially available peroxide test strips (e.g., Quantofix®).
-
Result < 20 ppm: Safe for standard disposal.
-
Result 20–100 ppm: Treat immediately (see below).
-
Result > 100 ppm: Contact EHS for high-hazard removal.
-
Step B: Chemical Quenching (Small Scale Only)
If you have small quantities (<50 mL) with low-level peroxides (20-100 ppm), you may quench them chemically before adding to the waste stream.
-
Reagent: Ferrous sulfate (
) in 50% aqueous sulfuric acid (acidified ferrous sulfate). -
Mechanism: Fe(II) reduces the peroxide bond safely.
-
Protocol: Add the aldehyde solution dropwise to the stirring ferrous sulfate solution. A slight exotherm is normal.
Disposal Workflow Visualization
The following logic gate ensures that no unstable material enters the waste stream.
Caption: Operational decision tree for the safe disposal of thiophene-oxane derivatives, prioritizing peroxide detection and sulfur segregation.
Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber preferred).
-
Why: Thiophene derivatives can swell certain low-density plastics. Amber glass prevents light-induced peroxide formation during storage pending pickup.
Step 2: Segregation (The "Sulfur Rule")
Most institutional waste contractors burn "Non-Halogenated Organic Solvents" in kilns that may not have high-capacity scrubbers for sulfur dioxide (
-
Action: Do NOT pour this into the general "Organic Solvent" carboy.
-
Action: Use a separate container labeled "High Sulfur Organic Waste" .
-
Reasoning: This prevents costly surcharges from the disposal facility and ensures environmental compliance [4].
Step 3: Labeling & RCRA Classification
Proper labeling is the primary defense for waste handlers.
-
Chemical Name: Write the full name: 4-(Thiophen-2-yl)oxane-4-carbaldehyde.
-
Constituents: Add "Contains: Thiophene, Aldehydes".
-
Hazards: Check "Flammable" and "Toxic".
-
RCRA Codes:
-
D001: Ignitability (Flash point likely < 60°C for the solvent matrix).
-
Note: While not explicitly P-listed or U-listed (like pure Thiophene, U244), the mixture is regulated by characteristics [5].
-
Step 4: Storage Pending Pickup
-
Store in a Flammable Safety Cabinet .
-
Ensure the cap is vented or not torqued excessively tight if the aldehyde is suspected of slow oxidation (which consumes
but can generate pressure if polymerization occurs).
Emergency Spill Response
If a spill occurs (Liquid form):
-
Evacuate & Ventilate: Thiophene odors are potent; aldehydes are respiratory irritants.
-
PPE: Butyl rubber gloves are preferred over Nitrile for extended contact with thiophenes, but double-gloved Nitrile is acceptable for immediate splash protection.
-
Absorb: Use vermiculite or clay-based absorbent. Avoid paper towels (aldehydes can react with cellulose exothermically in rare high-concentration cases).
-
Decontaminate: Wash the surface with a dilute soap solution. Do not use bleach (hypochlorite), as it can react violently with the sulfur and aldehyde groups.
References
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Section 6.G: Working with Hazardous Chemicals.
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Hazardous Waste Identification (Sulfur/Reactivity).
-
Sigma-Aldrich. (2023).[2] Safety Data Sheet: Thiophene-2-carboxaldehyde (Nearest Structural Analog).
-
U.S. EPA. (2023). List of Hazardous Substances and Reportable Quantities. 40 CFR 302.4.
Sources
Personal protective equipment for handling 4-(Thiophen-2-yl)oxane-4-carbaldehyde
Topic: Personal Protective Equipment & Handling Guide for 4-(Thiophen-2-yl)oxane-4-carbaldehyde Document Type: Technical Safety & Operational Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers[1]
Executive Safety Summary
Compound: 4-(Thiophen-2-yl)oxane-4-carbaldehyde Synonyms: 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde Functional Class: Heterocyclic Aldehyde / Quaternary Carbon Building Block[1]
Operational Directive: As a research chemical with a specialized structural motif (a quaternary carbon linking a thiophene and an aldehyde on a tetrahydropyran ring), specific toxicological data may be sparse.[1] The "Precautionary Principle" applies: treat this compound as a potent sensitizer, an air-sensitive reagent, and a potential organosulfur toxicant.[1]
Critical Hazards (Functional Group Analysis):
-
Aldehyde Moiety: High susceptibility to autoxidation (forming carboxylic acids) and protein cross-linking (skin sensitization).[1]
-
Thiophene Ring: Potential for distinct sulfurous odor and metabolic activation to reactive intermediates.[1]
-
Tetrahydropyran (Oxane) Core: Generally lipophilic, facilitating skin absorption.[1]
Hazard Assessment & PPE Selection Matrix
This matrix synthesizes chemical resistance data for analogous thiophene/aldehyde structures.[1] It replaces generic advice with specific barrier protection requirements.
Table 1: Personal Protective Equipment (PPE) Standards
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Primary) | Nitrile Rubber (Double Gloving) Min.[1] Thickness: 0.11 mm (outer)Breakthrough: >480 min (estimated) | Aldehydes penetrate latex rapidly.[1] Nitrile offers superior resistance to the lipophilic oxane ring.[1] Double gloving prevents micro-perforation exposure.[1] |
| Hand Protection (Immersion) | Butyl Rubber or Silver Shield™ | Required if handling concentrated stock solutions (>1 M) or during spill cleanup.[1] Thiophenes can degrade standard nitrile upon prolonged direct contact.[1] |
| Respiratory | P100/OV Cartridge (Half-face) orFume Hood (Face Velocity >100 fpm) | The aldehyde group poses an inhalation risk (mucous membrane irritation).[1] Sulfur content implies a potential stench threshold.[1] |
| Eye/Face | Chemical Splash Goggles (Safety glasses are insufficient) | Aldehydes are lachrymators.[1] Vapors can bypass standard safety glasses, causing severe eye irritation.[1] |
| Body | Flame-Resistant (FR) Lab Coat + Chemical Apron (for transfers >100mL) | Standard cotton coats absorb organic liquids.[1] An impervious apron prevents dermal absorption in case of splashes.[1] |
Operational Protocol: Handling & Synthesis
This workflow is designed to maintain Compound Integrity (CI) and Operator Safety (OS) simultaneously.[1]
A. Storage & Stability (The "Zero-Point" Control)
-
Atmosphere: Store under Argon or Nitrogen.[1] The C4-aldehyde is prone to oxidation to 4-(thiophen-2-yl)oxane-4-carboxylic acid upon air exposure.[1]
-
Temperature: Refrigerate (2–8°C).
-
Container: Amber glass with a Teflon-lined septum cap to prevent photo-degradation and sulfur-leaching.[1]
B. Transfer Protocol (Step-by-Step)
Scenario: Transferring 5.0 g from a supplier bottle to a reaction vessel.
-
Engineering Setup:
-
Inert Gas Blanket:
-
Quenching the Equipment:
-
Spill Management:
Visualizing the Safety Workflow
The following decision tree guides the researcher through the physical state handling logic, ensuring the correct engineering controls are applied.
Figure 1: Decision tree for handling 4-(Thiophen-2-yl)oxane-4-carbaldehyde, prioritizing odor control and oxidation prevention.
Waste Disposal & Deactivation
Do not mix with general organic waste immediately. The aldehyde group can polymerize or react exothermically with amines or strong acids in a waste drum.[1]
-
Segregation: Collect in a dedicated "Aldehyde/Sulfur Waste" container.
-
Deactivation (Small Scale):
-
Labeling: Clearly mark as "Contains Thiophene Derivatives – Stench."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Thermo Fisher Scientific. (2021).[1][4] Safety Data Sheet: Thiophene-2-carboxaldehyde. (Used as a structural analog for hazard read-across).
-
PubChem. (n.d.).[1] Compound Summary: Tetrahydro-2H-thiopyran-4-carbaldehyde.[1][4] National Library of Medicine.[1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
